N-(2-Methyl-3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-8(10-7(2)12)4-3-5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYFXIITWKKOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204743 | |
| Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56207-36-4 | |
| Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Methyl-3-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(2-Methyl-3-nitrophenyl)acetamide, a substituted nitroaromatic compound, represents a key molecular scaffold with significant potential in synthetic chemistry. While not extensively characterized in public literature as a final product, its structural motifs are prevalent in intermediates for pharmaceuticals and specialized chemical synthesis. This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, exploring rational synthetic pathways with a focus on regioselectivity, and discussing its potential applications based on the reactivity of its functional groups. The inherent challenges in its synthesis, primarily the control of isomeric purity, are addressed with field-proven insights. This document serves as a foundational resource for researchers aiming to synthesize, handle, and utilize this versatile chemical intermediate.
Introduction and Molecular Overview
This compound (CAS Number: 56207-36-4) is an organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and an acetamido group.[1] The relative positions of these functional groups—ortho (methyl), meta (nitro) to the acetamido group—impart a unique electronic and steric profile, dictating its reactivity and potential utility.
The acetamido group acts as a protected amine, which is less susceptible to oxidation and serves as an ortho-, para-director in electrophilic aromatic substitution reactions. However, the steric hindrance from the adjacent methyl group and the deactivating, meta-directing nature of the nitro group create a complex landscape for further chemical modifications. Its primary value lies in its role as a chemical intermediate, where the nitro group can be reduced to a primary amine, a critical transformation for the synthesis of various heterocyclic compounds and other complex molecular architectures.[2][3][4]
Physicochemical and Spectroscopic Profile
Experimentally determined data for this compound is not widely available in public databases. The following tables summarize its key identifiers and computed properties.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 56207-36-4 | [1] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 194.19 g/mol | [5] |
Note: Predicted values are computationally derived and should be confirmed by experimental data where possible.
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The spectrum would be expected to show distinct signals for the three aromatic protons, a singlet for the acetamido methyl protons, and a singlet for the ring methyl protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the three different substituents.
-
¹³C NMR: The spectrum would display nine distinct carbon signals, including those for the two methyl groups, the carbonyl carbon, and the six aromatic carbons.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.
Synthesis and Methodologies
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most logical synthetic route involves the acetylation of 2-methyl-3-nitroaniline. The primary challenge, therefore, lies in the selective synthesis of this precursor.
Synthesis of the Precursor: 2-Methyl-3-nitroaniline
The synthesis of 2-methyl-3-nitroaniline is notoriously challenging due to the formation of multiple positional isomers during the nitration of o-toluidine.[6][7] The amino group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. Direct nitration of o-toluidine typically yields a mixture of isomers, with 4-nitro and 6-nitro products often predominating.
To favor the formation of the 3-nitro and 5-nitro isomers, the reactivity of the amino group must be attenuated by converting it into an amide (e.g., an acetamide), which is still an ortho-, para-director but is less activating and more sterically hindered.[6][8]
Diagram 1: Logical Synthesis Workflow
Caption: Synthetic pathways to this compound.
Experimental Protocol: Acetylation of 2-Methyl-3-nitroaniline
This protocol describes the final step in the synthesis, assuming the precursor, 2-methyl-3-nitroaniline, has been synthesized and purified.
Materials:
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methyl-3-nitroaniline in a minimal amount of glacial acetic acid or use acetic anhydride as both reagent and solvent.
-
Acetylation: Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction may occur.
-
Heating: Gently heat the reaction mixture under reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice or cold water with vigorous stirring. This will precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product.[6]
-
Characterization: Dry the purified crystals and characterize them using melting point determination, NMR, IR, and mass spectrometry to confirm identity and purity.
Applications in Research and Drug Development
While direct applications of this compound are not widely documented, its utility can be inferred from its chemical structure and the known applications of related compounds. Its primary role is as a versatile intermediate for the synthesis of more complex molecules.[4][12]
Precursor for Bioactive Molecules
The most significant potential application of this compound is in medicinal chemistry as a building block for pharmacologically active compounds.[2][3][4]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (to form N-(3-amino-2-methylphenyl)acetamide). This transformation is a gateway to a wide range of subsequent chemical modifications.
-
Synthesis of Heterocycles: The resulting diamine derivative is a key precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are common scaffolds in many pharmaceutical agents.
-
Analogs of Existing Drugs: The structural motif of a substituted phenylenediamine is present in numerous biologically active molecules. For instance, a related compound is a key intermediate in the synthesis of the anticancer drug Imatinib.[4] This highlights the potential of this compound as a precursor for novel therapeutic agents.
Diagram 2: Potential Synthetic Utility in Drug Discovery
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An In-depth Technical Guide to N-(2-Methyl-3-nitrophenyl)acetamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methyl-3-nitrophenyl)acetamide, a substituted nitroaromatic compound, holds significance as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its molecular structure, detailed protocols for its synthesis, and a thorough discussion of the analytical techniques used for its characterization. By synthesizing information from established chemical principles and data from structurally related compounds, this document serves as an authoritative resource for researchers working with this class of molecules. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.
Introduction
This compound (CAS No. 56207-36-4) is an organic compound with the chemical formula C₉H₁₀N₂O₃[1]. Its molecular structure features a central benzene ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and an acetamido group at the 1-position. The strategic placement of these functional groups offers multiple reaction sites, making it a valuable precursor for the synthesis of more complex chemical entities, including heterocyclic compounds and active pharmaceutical ingredients (APIs)[1]. While specific biological activities of this particular isomer are not extensively documented, related nitroaromatic compounds are known to exhibit a range of biological effects, underscoring the potential of this scaffold in drug discovery[1].
This guide will delve into the synthesis of this compound, leveraging established methodologies for the acetylation of anilines. It will further detail the expected spectroscopic and physicochemical properties, providing a framework for its unambiguous identification and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is experimentally derived for this specific compound, other values are predicted based on its structure and data from closely related isomers.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 56207-36-4 | [1] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Melting Point | 162 °C | [2] |
| Appearance | Yellow to greenish-yellow crystalline powder | [3] |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO; limited solubility in water. | [1] |
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the acetylation of its corresponding aniline precursor, 2-methyl-3-nitroaniline. This method is preferred over the nitration of N-(2-methylphenyl)acetamide, as the latter would produce a mixture of isomers that would require challenging separation.
The acetylation of an amine with acetic anhydride is a well-established and robust reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form the stable amide product. This reaction is often carried out in the presence of a solvent like glacial acetic acid, which facilitates the dissolution of the starting materials.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Acetylation of 2-Methyl-3-nitroaniline
This protocol is adapted from standard procedures for the acetylation of substituted anilines[4].
Materials:
-
2-Methyl-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Beaker
-
Büchner funnel and vacuum filtration apparatus
-
Ice bath
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-3-nitroaniline in a minimal amount of glacial acetic acid. Gentle warming may be applied to facilitate dissolution.
-
Addition of Acetylating Agent: While stirring, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a significant volume of ice-cold water while stirring vigorously. This will cause the product to precipitate out of the solution.
-
Isolation of Crude Product: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acetic acid and unreacted acetic anhydride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a pure crystalline product.
-
Drying: Dry the purified product in a vacuum oven to remove any remaining solvent.
Spectroscopic Characterization
While publicly accessible, high-resolution spectra for this compound are limited, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be indicative of their positions relative to the substituents.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) integrating to three protons, corresponding to the methyl group attached to the benzene ring.
-
Acetamido Protons: A singlet integrating to three protons for the methyl group of the acetamido moiety (typically δ 2.0-2.3 ppm) and a broad singlet for the N-H proton (chemical shift can vary depending on solvent and concentration). The 1H NMR spectrum for 2'-Methyl-3'-nitroacetanilide has been reported[5].
-
-
¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-150 ppm) corresponding to the six carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents.
-
Carbonyl Carbon: A signal in the downfield region (typically δ 168-172 ppm) corresponding to the carbonyl carbon of the acetamido group.
-
Methyl Carbons: Two signals in the aliphatic region (typically δ 15-30 ppm) for the two methyl groups. A 13C NMR spectrum for 2'-Methyl-3'-nitroacetanilide has been documented[6].
-
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight of 194.19 g/mol . Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
N-H Stretch: A sharp peak in the region of 3250-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C=O Stretch: A strong, sharp absorption band in the region of 1660-1690 cm⁻¹ due to the carbonyl stretch of the amide group.
-
N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch typically around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Bends: Peaks in the fingerprint region (below 1600 cm⁻¹) corresponding to the aromatic ring. An IR spectrum for 2'-Methyl-3'-nitroacetanilide has been reported[7].
Applications and Future Directions
This compound serves as a valuable intermediate in organic synthesis. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized to create a wide array of derivatives. This makes it a key building block for the synthesis of:
-
Heterocyclic Compounds: The resulting diamine can be used in condensation reactions to form various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.
-
Bioactive Molecules: As demonstrated with its isomers, this class of compounds can serve as a starting point for the development of molecules with potential antimicrobial, anti-inflammatory, or other therapeutic properties[1].
-
Dyes and Pigments: Nitroanilines and their derivatives have a long history of use in the synthesis of azo dyes.
Further research into the biological activities of this compound and its derivatives is warranted. Its structural features suggest that it could be a promising scaffold for the development of new therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. By detailing a reliable synthetic protocol and outlining the expected analytical data, this document serves as a valuable resource for researchers. The versatility of this compound as a synthetic intermediate highlights its potential for future applications in medicinal chemistry and materials science.
References
- Arora, K. K. (n.d.). A Convenient Laboratory Preparation of Acetanilide. Resonance, 14(10), 1016-1020.
- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Chem 216 S11 Notes.
- PubChem. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)-.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Scribd. (n.d.). Synthesis of p-nitroacetanilide.
- Li, M. (2009). Study on Synthesis of p-Nitroacetanilide.
- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
- Bartleby. (n.d.). Synthesis Of Nitroacetanilide Lab Report.
- ResearchGate. (n.d.). Mechanism of aniline acetylation reaction (Koreeda, 2011).
- Chemsrc. (2025, August 26). N-methyl-N-(2-nitrophenyl)-2-phenyl-acetamide.
- MySkinRecipes. (n.d.). 2'-Methyl-3'-nitroacetanilide.
- Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- PubChem. (n.d.). N-Methyl-N-(3-nitrophenyl)acetamide.
- Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
- IUCr Journals. (2023, March 30). data reports N-(4-Methoxy-3-nitrophenyl)acetamide.
- NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-.
- University of Missouri-St. Louis. (n.d.). 24. Electrophilic Aromatic Substitution.
- PubChem. (n.d.). 2'-Nitroacetanilide.
- UKEssays. (2017, August 2). Nitration of Acetanilide and Methyl Benzoate.
- NIH. (2025, June 3). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
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An In-depth Technical Guide to the Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(2-Methyl-3-nitrophenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, step-by-step experimental protocols, and the critical parameters governing the synthesis. We will explore two primary synthetic strategies: the direct acetylation of 2-methyl-3-nitroaniline and the electrophilic nitration of N-(2-methylphenyl)acetamide. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and potential challenges. All protocols are presented with a focus on reproducibility and safety, supported by authoritative references.
Introduction: Significance of this compound
This compound is a substituted aromatic amide whose structural motifs—a nitro group and an acetamido group on a toluene framework—offer versatile handles for further chemical modifications. This makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. The strategic placement of the nitro and methyl groups influences the electronic and steric environment of the benzene ring, enabling a range of subsequent chemical transformations. Understanding its synthesis is crucial for the efficient and controlled production of its derivatives.
Strategic Synthesis Pathways
Two principal routes are commonly considered for the synthesis of this compound. The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability of the reaction.
-
Pathway A: Direct Acetylation of 2-Methyl-3-nitroaniline. This is the more straightforward approach, involving the direct acylation of the commercially available 2-methyl-3-nitroaniline. It offers a high-yielding and clean reaction, provided the starting material is of sufficient purity.
-
Pathway B: Nitration of N-(2-methylphenyl)acetamide. This two-step pathway begins with the acetylation of o-toluidine to form N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine). This intermediate is then subjected to electrophilic aromatic nitration. This route is more complex due to the potential for the formation of multiple positional isomers.
The following sections will provide detailed protocols and mechanistic insights into both pathways.
Pathway A: Synthesis via Acetylation of 2-Methyl-3-nitroaniline
This pathway is predicated on the direct N-acetylation of 2-methyl-3-nitroaniline. The amino group of the starting material is nucleophilic and readily attacks an acetylating agent, such as acetic anhydride or acetyl chloride.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of a leaving group (acetate or chloride), resulting in the formation of the amide bond.
Experimental Protocol
Materials:
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur; maintain the temperature below 40°C.
-
Heat the reaction mixture to a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid thoroughly with cold water to remove any residual acid and unreacted reagents.
-
Dry the crude product in a vacuum oven.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a purified product.[3]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 88-90 | Yellow to greenish-yellow crystalline powder[3][4] |
| This compound | C₉H₁₀N₂O₃ | 194.19 | 164 | Not specified, acetyl derivative of 2-methyl-3-nitroaniline[3] |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via direct acetylation.
Pathway B: Synthesis via Nitration of N-(2-methylphenyl)acetamide
Step 1: Acetylation of o-Toluidine
The first step involves the protection of the amino group of o-toluidine through acetylation. This is crucial to prevent oxidation of the amino group during the subsequent nitration step and to modulate its directing effect.[6]
Experimental Protocol:
-
In a round-bottom flask, dissolve o-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture and pour it into cold water to precipitate N-(2-methylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 2: Nitration of N-(2-methylphenyl)acetamide
The nitration of N-(2-methylphenyl)acetamide is an electrophilic aromatic substitution reaction. The acetamido group is an ortho, para-director, while the methyl group is also an ortho, para-director. This leads to the formation of a mixture of isomers. The major products are typically the 4-nitro and 5-nitro isomers, with the 3-nitro and 6-nitro isomers formed in smaller amounts.[7][8]
Causality in Regioselectivity: The distribution of isomers is influenced by both electronic and steric effects. The acetamido group is a stronger activating and directing group than the methyl group.[9] However, the steric hindrance from the ortho-methyl group can influence the position of nitration. The choice of nitrating agent and reaction conditions (temperature, solvent) is critical in controlling the regioselectivity.[7] For instance, using fuming nitric acid in acetic acid has been reported to favor the formation of the 3-nitro isomer.[7]
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-(2-methylphenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 20°C.[10]
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.[10]
-
Add the nitrating mixture dropwise to the solution of N-(2-methylphenyl)acetamide, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at 0-10°C for 1-2 hours.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude mixture of nitro isomers.[10]
-
Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.
-
Separation of the desired 3-nitro isomer from the other isomers typically requires chromatographic techniques such as column chromatography or fractional crystallization.[10]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Isomer Distribution (Typical with Mixed Acid)[7] |
| o-Toluidine | C₇H₉N | 107.15 | -16 | - |
| N-(2-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | 110 | - |
| 2-Methyl-4-nitroaniline (after hydrolysis) | C₇H₈N₂O₂ | 152.15 | - | 45% |
| 2-Methyl-5-nitroaniline (after hydrolysis) | C₇H₈N₂O₂ | 152.15 | - | 33% |
| Other isomers (including 3-nitro) | C₇H₈N₂O₂ | 152.15 | - | ~22% |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via nitration of N-(2-methylphenyl)acetamide.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Acids and Anhydrides: Concentrated nitric acid, sulfuric acid, and acetic anhydride are corrosive and should be handled with extreme care.[10]
-
Nitro Compounds: Nitroaromatic compounds are potentially toxic and may be explosive. Avoid heating them excessively and handle them with care.[3]
-
Exothermic Reactions: The acetylation and nitration reactions can be exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways. The direct acetylation of 2-methyl-3-nitroaniline offers a more straightforward and higher-yielding route, while the nitration of N-(2-methylphenyl)acetamide provides an alternative, albeit more complex, approach that requires careful control over regioselectivity. The choice of synthetic strategy will ultimately be guided by factors such as starting material availability, required purity, and the scale of the synthesis. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this important chemical intermediate.
References
- PrepChem.com. (n.d.). Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.
- Molekula. (n.d.). Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8).
- Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline.
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- Chemdad. (n.d.). 2-Methyl-3-nitroaniline.
- Repositório da Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
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- 1. 2-Methyl-3-nitroaniline | 603-83-8 | FM31633 | Biosynth [biosynth.com]
- 2. nbinno.com [nbinno.com]
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Starting materials for N-(2-Methyl-3-nitrophenyl)acetamide synthesis
An In-depth Technical Guide to the Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide: Starting Materials and Strategic Execution
Introduction
This compound is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyestuffs. Its molecular architecture, featuring a substituted nitroaromatic ring, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of the primary synthetic pathways to this compound, with a detailed focus on the selection and preparation of the necessary starting materials. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental protocols, and present a comparative analysis of the available synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Primary Synthetic Route: Acetylation of 2-Methyl-3-nitroaniline
The most direct and commonly employed method for the synthesis of this compound is the acetylation of its corresponding aniline derivative, 2-methyl-3-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent.
The Key Starting Material: 2-Methyl-3-nitroaniline
2-Methyl-3-nitroaniline, also known as 2-amino-6-nitrotoluene, is a yellow crystalline solid that serves as the immediate precursor in the final acetylation step.[1][2] Its properties are summarized in the table below. While commercially available, its synthesis is a critical aspect of the overall process and will be discussed in detail in a subsequent section.
| Property | Value |
| CAS Number | 603-83-8 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Melting Point | 88-90 °C |
| Appearance | Yellow to greenish-yellow crystalline powder |
The Acetylation Reaction: Mechanism and Reagents
The acetylation of 2-methyl-3-nitroaniline is typically achieved using acetic anhydride. The reaction proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of the acetic anhydride molecule. This is followed by the elimination of a molecule of acetic acid, resulting in the formation of the amide product. The reaction is often carried out in a suitable solvent, such as glacial acetic acid, and can be performed at room temperature or with gentle heating to ensure completion.
Detailed Experimental Protocol for the Acetylation of 2-Methyl-3-nitroaniline
Materials:
-
2-Methyl-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-nitroaniline in a minimal amount of glacial acetic acid.
-
Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of acetic anhydride to the solution while stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours or gently heat under reflux for 30-60 minutes to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing cold deionized water with stirring.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Dry the crude product in a desiccator or a vacuum oven.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.
Synthesis of the Key Starting Material: 2-Methyl-3-nitroaniline
The availability of 2-methyl-3-nitroaniline is a critical consideration for the overall synthesis. While it can be purchased, understanding its preparation from more readily available precursors is essential for a comprehensive manufacturing strategy. The primary challenge in its synthesis lies in achieving the desired regioselectivity.
Route A: Nitration of o-Toluidine Derivatives
A common approach to synthesizing substituted nitroanilines is the nitration of the corresponding toluidine. However, the direct nitration of o-toluidine (2-methylaniline) is fraught with challenges, including the potential for oxidation of the highly activating amino group by the strong nitric acid and the formation of a mixture of positional isomers.[3][4]
To circumvent these issues, a protection-nitration-deprotection strategy is employed. The amino group of o-toluidine is first protected as an amide (e.g., an acetamide), which deactivates the ring slightly and directs the incoming nitro group primarily to the ortho and para positions relative to the amide.
The nitration of N-acetyl-o-toluidine with a mixture of nitric acid and sulfuric acid yields a mixture of isomers, including this compound, N-(2-methyl-4-nitrophenyl)acetamide, N-(2-methyl-5-nitrophenyl)acetamide, and N-(2-methyl-6-nitrophenyl)acetamide.[4] Subsequent hydrolysis of this mixture of acetylated products yields the corresponding nitroanilines. One study has shown that the nitration of N-(2-methylphenyl)-succinimide can yield up to 29% of the desired 2-methyl-3-nitroaniline.[5] The separation of the desired 3-nitro isomer from this mixture can be achieved through techniques like fractional crystallization or chromatography.
Experimental Workflow for the Synthesis of 2-Methyl-3-nitroaniline via Nitration of an o-Toluidine Derivative
Caption: Synthesis of 2-Methyl-3-nitroaniline from o-Toluidine.
Route B: Selective Reduction of 2,6-Dinitrotoluene
An alternative and potentially more regioselective route to 2-methyl-3-nitroaniline involves the partial reduction of 2,6-dinitrotoluene.[6] This method takes advantage of the ability of certain reducing agents to selectively reduce one nitro group in the presence of another.
Common reagents for this selective reduction include sodium sulfide or ammonium sulfide.[7] The reaction conditions can be controlled to favor the formation of the desired mono-nitroaniline.
Detailed Experimental Protocol for the Selective Reduction of 2,6-Dinitrotoluene
Materials:
-
2,6-Dinitrotoluene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solution of sodium sulfide nonahydrate in water.
-
Add 2,6-dinitrotoluene to the sodium sulfide solution.
-
Heat the reaction mixture under reflux with vigorous stirring. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product, 2-methyl-3-nitroaniline, may precipitate upon cooling.
-
Extract the product from the reaction mixture using a suitable organic solvent, such as ethyl acetate.
-
Wash the organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Overall Synthetic Pathway and Data Summary
The following diagram illustrates the two primary pathways for obtaining the starting materials for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
Table of Key Starting Materials and Reagents:
| Compound | Role | Route |
| o-Toluidine | Initial Starting Material | A |
| 2,6-Dinitrotoluene | Initial Starting Material | B |
| Acetic Anhydride | Acetylating/Protecting Agent | A & Final Step |
| Nitric Acid | Nitrating Agent | A |
| Sulfuric Acid | Catalyst for Nitration | A |
| Sodium Sulfide | Selective Reducing Agent | B |
| 2-Methyl-3-nitroaniline | Key Intermediate | A & B |
Conclusion
The synthesis of this compound is most directly achieved through the acetylation of 2-methyl-3-nitroaniline. The choice of the synthetic route for this key intermediate is a critical decision for any researcher or chemical professional. The nitration of protected o-toluidine offers a route from a common starting material but requires careful control of regioselectivity and subsequent separation of isomers. The selective reduction of 2,6-dinitrotoluene provides a more direct path to the desired 2-methyl-3-nitroaniline. A thorough understanding of these synthetic strategies and the underlying chemical principles is paramount for the successful and efficient production of this compound.
References
- PrepChem. (n.d.). Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- LookChem. (n.d.). 2-Methyl-3-nitroaniline.
- Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
- PrepChem. (n.d.). Preparation of 3-nitroaniline.
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- Chemdada. (n.d.). Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8).
- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
- Chongqing Chemdad Co., Ltd. (n.d.). 2-Methyl-3-nitroaniline.
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
Sources
An In-Depth Technical Guide to the Solubility of N-(2-Methyl-3-nitrophenyl)acetamide in Organic Solvents
Introduction: The Critical Role of Solubility in Scientific Advancement
For researchers, scientists, and professionals in drug development, understanding the solubility of a chemical compound is a cornerstone of progress. Solubility dictates how a compound can be purified, formulated, and ultimately, how it behaves in biological systems. Poorly characterized solubility can lead to failed experiments, inaccurate dosing, and stalled development pipelines. This guide focuses on N-(2-Methyl-3-nitrophenyl)acetamide, a substituted acetanilide of interest in synthetic chemistry and potentially as a building block for more complex molecules.
A thorough search of the public domain reveals a significant gap in the available experimental data regarding the solubility of this compound in common organic solvents. This guide, therefore, serves a dual purpose: to consolidate the known physicochemical properties of this compound and to provide a robust, field-proven experimental framework for researchers to determine its solubility profile accurately. By equipping scientists with a self-validating protocol, we aim to empower them to generate the precise data needed for their specific applications, from reaction chemistry to formulation science.
Physicochemical Characterization of this compound
Understanding the molecular structure and inherent properties of this compound is fundamental to predicting its solubility behavior. The principle of "like dissolves like" governs solubility, where substances with similar intermolecular forces are more likely to be soluble in one another.
The key structural features of this compound are:
-
An Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.
-
A Methyl Group (-CH3): This adds to the nonpolar nature of the molecule.
-
A Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group capable of dipole-dipole interactions.
-
An Acetamide Group (-NHC(O)CH3): This group is polar and can act as both a hydrogen bond donor (the N-H bond) and a hydrogen bond acceptor (the C=O oxygen).
These features create a molecule with both polar and nonpolar regions, suggesting a nuanced solubility profile across a range of organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-methyl-3-nitrophenyl)acetamide | PubChem[1] |
| Molecular Formula | C₉H₁₀N₂O₃ | PubChem[1] |
| Molecular Weight | 194.19 g/mol | PubChem[1] |
| XLogP3 (Computed) | 1.3 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Note: The XLogP3 value suggests a moderate lipophilicity. The presence of both hydrogen bond donors and acceptors indicates the potential for solubility in protic and polar aprotic solvents.
Theoretical Framework for Solubility
The solubility of this compound in a given solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Caption: Workflow for the shake-flask solubility determination method.
Part 1: Shake-Flask Protocol for Equilibrium Saturation
Objective: To create a saturated solution of this compound in a chosen organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
Methodology:
-
Preparation: Add a precisely weighed excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment. A starting point is 5-10 mg of solid in 1-2 mL of the solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but 72 hours is recommended to ensure equilibrium is reached. [2]3. Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifugation (e.g., 15 minutes at 10,000 rpm) can be used to create a clear supernatant.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter and dispense the filtered, saturated solution into a clean vial for analysis. This step is critical to remove any remaining solid particles.
Part 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately determine the concentration of the dissolved this compound in the saturated solution. HPLC is a highly sensitive and specific method for this purpose. [3][4][5] Materials:
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with appropriate buffers)
-
Volumetric flasks and pipettes
Methodology:
-
Method Development (if necessary): Develop an HPLC method that provides a sharp, well-resolved peak for this compound. A good starting point for a C18 column would be a mobile phase of acetonitrile and water, with detection at a wavelength where the compound has strong absorbance (likely in the UV range due to the nitro and aromatic groups).
-
Preparation of Standard Solutions: Create a series of standard solutions of this compound of known concentrations in the chosen solvent. This is done by accurately weighing the compound and dissolving it in a known volume of solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).
-
Sample Analysis: Dilute the filtered saturated solution (from Part 1) with the solvent to bring its concentration into the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.
-
Calculation of Solubility: Use the peak area of the diluted sample and the equation from the calibration curve to determine its concentration. Then, account for the dilution factor to calculate the original concentration of the saturated solution. This concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Solubility (g/L) = (Concentration from HPLC, g/L) x Dilution Factor
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Dimethyl Sulfoxide | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 |
Conclusion and Future Outlook
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. While publicly available data is currently lacking, the detailed physicochemical analysis and robust experimental protocols presented here empower researchers to generate the high-quality, reliable data essential for their work. The provided shake-flask and HPLC methodologies represent a gold-standard approach that ensures accuracy and reproducibility.
The systematic determination of this compound's solubility profile will be a valuable contribution to the scientific community, aiding in its potential applications in synthetic chemistry, materials science, and drug discovery. The data generated will enable more efficient reaction design, purification strategies, and formulation development, ultimately accelerating the pace of research and innovation.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
- Held, C., Brinkmann, J., Schröder, A.-D., Yagofarov, M. I., & Verevkin, S. P. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. Fluid Phase Equilibria, 455, 43–53.
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
- ResearchGate. (n.d.). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling.
- A new HPLC approach for determination of in-vitro solubility of naproxen sodium. (2025, August 5). Hacettepe University Journal of the Faculty of Pharmacy.
- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
- Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- PubChem. (2023, December 1). 2-(2-Methyl-3-nitrophenyl)acetamide.
- PubChem. (n.d.). N-Methyl-N-(3-nitrophenyl)acetamide.
- OUCI. (n.d.). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling.
- ResearchGate. (n.d.). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation.
- Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
- R Discovery. (2017, September 28). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling.
- PubChem. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide.
- Pharmaceutical Sciences. (2024, February 15).
- PubChem. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)-.
- PubChem. (n.d.). N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1).
- Chemsrc. (2025, August 26). N-methyl-N-(2-nitrophenyl)-2-phenyl-acetamide.
Sources
An In-depth Technical Guide on the Stability and Storage of N-(2-Methyl-3-nitrophenyl)acetamide
Introduction
N-(2-Methyl-3-nitrophenyl)acetamide is a nitroaromatic compound with potential applications in pharmaceutical and chemical synthesis. Understanding its stability and degradation profile is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to its final application. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in established scientific principles and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its chemical behavior.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and data from closely related analogs.
| Property | Predicted/Inferred Value | Significance for Stability |
| Molecular Formula | C₉H₁₀N₂O₃ | Provides the elemental composition. |
| Molecular Weight | 194.19 g/mol | Essential for analytical quantitation. |
| Melting Point | Not available; likely a solid at room temperature. | A significant drop in melting point can indicate the presence of impurities or degradation products. |
| pKa | Predicted to be weakly acidic due to the amide proton. | The ionization state can influence solubility and susceptibility to pH-dependent degradation. |
| LogP | Predicted to be moderately lipophilic. | Can affect solubility in different solvent systems used for stability studies and formulation. |
| Appearance | Likely a crystalline solid. | Changes in physical appearance (e.g., color, crystallinity) can be an early indicator of degradation. |
Core Principles of Stability for this compound
The stability of this compound is influenced by several key factors inherent to its molecular structure. The presence of a nitro group, an acetamide linkage, and a substituted aromatic ring creates a molecule susceptible to specific degradation pathways.
-
The Nitroaromatic System : The electron-withdrawing nature of the nitro group generally enhances the stability of the benzene ring, making it resistant to oxidative degradation. However, the nitro group itself can be a site for photochemical reactions.[1][2]
-
The Acetamide Linkage : The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This is a primary degradation pathway for many pharmaceutical compounds containing this functional group.
-
Substituent Effects : The position of the methyl and nitro groups on the phenyl ring will influence the electronic distribution and steric accessibility of the reactive sites, thereby modulating the rate and products of degradation. The ortho methyl group may introduce steric hindrance that could affect the rate of reactions involving the adjacent amide group.
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Caption: Potential degradation pathways for this compound under various stress conditions.
Hydrolytic Degradation
-
Acid and Base Catalyzed Hydrolysis : The most probable degradation pathway is the hydrolysis of the amide bond to yield 2-methyl-3-nitroaniline and acetic acid. This reaction is expected to be accelerated in the presence of strong acids or bases. The rate of hydrolysis will be dependent on pH and temperature.
Oxidative Degradation
-
Oxidative conditions, such as exposure to hydrogen peroxide, can lead to the formation of N-oxide derivatives or hydroxylation of the aromatic ring. The presence of the electron-withdrawing nitro group may offer some protection against ring oxidation.
Photodegradation
-
Nitroaromatic compounds are known to be susceptible to photodegradation.[1] Exposure to UV or visible light can lead to the formation of excited states, which may undergo rearrangements or generate radical species, leading to a complex mixture of degradation products. Photostability testing is therefore critical for this class of compounds.[3]
Thermal Degradation
-
At elevated temperatures, this compound may undergo decomposition. The degradation products will depend on the temperature and whether the degradation occurs in the solid state or in solution.
Recommended Storage and Handling
Based on the chemical nature of this compound and guidelines for similar compounds, the following storage and handling procedures are recommended to ensure its long-term stability:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area.[4][5] Avoid exposure to high temperatures or direct sunlight.[4] | Minimizes the rate of potential thermal degradation and other temperature-dependent degradation pathways. |
| Light | Store in a tightly closed, light-resistant container.[4][5] | Protects the compound from photolytic degradation, a common pathway for nitroaromatic compounds. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage, especially for reference standards. | Prevents oxidative degradation. |
| Container | Use a well-sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap).[4][5] | Prevents contamination and interaction with the container material. The tight seal minimizes exposure to moisture and air. |
| Incompatibilities | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[4] | These substances can catalyze or directly participate in the degradation of the compound. |
| General Handling | Handle in a well-ventilated area or under a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[5] | Ensures user safety and prevents contamination of the material. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should be conducted in line with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][6] This involves performing forced degradation studies and long-term stability testing.
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections – Pharma Stability [pharmastability.com]
- 5. database.ich.org [database.ich.org]
- 6. Ich guideline for stability testing | PPTX [slideshare.net]
N-(2-Methyl-3-nitrophenyl)acetamide literature review
An In-Depth Technical Guide to N-(2-Methyl-3-nitrophenyl)acetamide: Synthesis, Properties, and Applications in Chemical Research
Introduction
This compound is a substituted nitroaromatic compound whose value lies not in its direct biological activity, but in its potential as a versatile chemical intermediate. For researchers and professionals in drug development, fine chemicals, and materials science, compounds of this class serve as foundational scaffolds. The specific arrangement of the methyl, nitro, and acetamido groups on the phenyl ring creates a unique electronic and steric environment, offering multiple avenues for synthetic modification.
This guide provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, explore the nuanced challenges and methodologies of its synthesis with a focus on regioselectivity, present a predictive analysis of its spectroscopic characteristics, and discuss its applications as a precursor to more complex molecular architectures. The protocols and explanations are designed to provide not just procedural steps, but also the underlying chemical logic, empowering researchers to utilize and adapt these methods in their work.
Physicochemical and Structural Properties
This compound is a solid organic compound. Its core structure consists of a benzene ring substituted with an ortho-methyl group, a meta-nitro group, and an acetamido group. The molecular formula is C₉H₁₀N₂O₃, corresponding to a molecular weight of approximately 194.19 g/mol .
Below is a summary of its key identifiers and computed physical properties.
| Identifier / Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonym | 2-(2-methyl-3-nitrophenyl)acetamide | |
| CAS Number | 857947-41-2 (for isomer) | |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| Appearance | Expected to be a yellow crystalline solid | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most logically achieved via the acetylation of its corresponding aniline precursor, 2-methyl-3-nitroaniline. The primary challenge lies in the synthesis of this precursor, as direct nitration of o-toluidine (2-methylaniline) leads to a mixture of isomers due to the competing directing effects of the activating methyl and amino groups.
The Regioselectivity Challenge
Electrophilic aromatic substitution on the o-toluidine ring is governed by the substituent groups.
-
Amino Group (-NH₂): A strongly activating, ortho-, para-directing group.
-
Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.
When nitrating o-toluidine, the positions ortho and para to the powerful amino group (positions 4 and 6) are highly favored. The position ortho to the methyl group (position 6) and para to it (position 5) are also activated. This results in a product mixture that can include 2-methyl-4-nitroaniline, 2-methyl-5-nitroaniline, and 2-methyl-6-nitroaniline, with the 3-nitro isomer being a minor product.[2][3] Protecting the amino group as an acetamide (-NHCOCH₃) moderates its activating effect but still directs ortho- and para-, making the synthesis of the 3-nitro isomer non-trivial.
Proposed Synthetic Workflow
A viable, though potentially low-yield, synthesis involves the careful nitration of o-toluidine, separation of the 2-methyl-3-nitroaniline isomer, followed by acetylation.
Experimental Protocol: Acetylation of 2-Methyl-3-nitroaniline
This protocol describes the conversion of the precursor, 2-methyl-3-nitroaniline, to the final product. The procedure is based on standard acetylation methods for anilines.[4][5]
Materials:
-
2-Methyl-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-methyl-3-nitroaniline in a minimal amount of glacial acetic acid. If the starting material is sufficiently soluble in acetic anhydride, this step may be omitted.
-
Acetylation: Add 1.1 to 1.5 equivalents of acetic anhydride to the solution with stirring.
-
Reaction: Gently heat the mixture to reflux (or maintain at a controlled temperature, e.g., 80-100 °C) for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water or crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.[5]
-
Characterization: Dry the purified product and confirm its identity and purity using techniques such as melting point determination, NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization (Predictive Analysis)
While a comprehensive public database of spectra for this specific isomer is limited, its structure can be readily confirmed through standard spectroscopic methods. The following is a predictive analysis based on the known effects of the substituent groups.
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons (3H): Complex multiplets expected in the δ 7.0-8.5 ppm range. The proton ortho to the nitro group will be the most deshielded. NH Proton (1H): A broad singlet, typically δ 8.0-10.0 ppm, depending on solvent and concentration. Aryl-CH₃ Protons (3H): A sharp singlet around δ 2.2-2.5 ppm. Acetyl-CH₃ Protons (3H): A sharp singlet around δ 2.1-2.3 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): Expected around δ 168-170 ppm.[6] Aromatic Carbons (6C): Peaks between δ 120-150 ppm. The carbons attached to the nitro group (C-NO₂) and the acetamido group (C-NH) will be distinct. Methyl Carbons (2C): Aryl-CH₃ around δ 15-20 ppm and Acetyl-CH₃ around δ 20-25 ppm.[6] |
| IR Spectroscopy | N-H Stretch: A sharp to medium peak around 3250-3350 cm⁻¹. C=O Stretch (Amide I): A strong, sharp peak around 1660-1680 cm⁻¹. N-O Asymmetric & Symmetric Stretch: Two strong peaks, typically around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-H Aromatic/Aliphatic Stretches: Peaks just above and below 3000 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 194. Key Fragments: Loss of ketene (-42) to give an ion at m/z = 152. Loss of the nitro group (-46) to give an ion at m/z = 148. |
Applications in Research and Drug Development
The primary utility of this compound is as a synthetic intermediate. Its functional groups are key reactive handles for building more complex molecular architectures.
-
Nitro Group Reduction: The nitro group is readily reduced to a primary amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as it introduces a nucleophilic site for further derivatization.
-
Amide Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to regenerate the primary amine, providing an alternative or complementary synthetic route.[7]
This dual functionality makes the compound a valuable scaffold for creating libraries of compounds for biological screening. Related nitroaromatic structures are precursors in the synthesis of compounds with demonstrated antitumor, antiviral, and antibacterial activities.[8]
Hypothetical Workflow: Synthesis of a Benzimidazole Derivative
A key application of ortho-phenylenediamine structures (which can be formed from this scaffold) is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The following workflow illustrates how this compound could serve as a starting point.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.[9][10][11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[9][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][13] Avoid contact with skin and eyes.[9] Minimize dust generation.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][11]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Conclusion
This compound represents a chemical building block of significant potential, particularly for professionals engaged in synthetic and medicinal chemistry. While its direct synthesis presents regiochemical challenges, the methodologies for its creation and subsequent modification are well-grounded in fundamental organic chemistry principles. Its true value is realized in its role as a precursor, where the strategic placement of its functional groups allows for the construction of complex, high-value molecules for drug discovery and other advanced applications. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically employ this versatile intermediate in their scientific endeavors.
References
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- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
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An In-Depth Technical Guide to N-(2-Methyl-3-nitrophenyl)acetamide: Synthesis, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methyl-3-nitrophenyl)acetamide is a nitroaromatic compound with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. While specific literature on this particular isomer is sparse, its chemical lineage places it within a well-understood class of compounds. This technical guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. We will explore its logical synthesis, predicted physicochemical properties, and the broader scientific context of its precursor, 2-methyl-3-nitroaniline. This document serves as a foundational resource, bridging the existing information gap and providing a scientifically grounded framework for researchers interested in this molecule.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of nitroaniline chemistry, which has been a cornerstone of industrial organic synthesis, particularly in the creation of azo dyes. While a specific discovery date for this compound is not documented in readily available literature, its existence is a logical consequence of the well-established reactions of nitration and acetylation of aromatic amines. The precursor, 2-methyl-3-nitroaniline, is a known compound used in various synthetic applications. The acetylation of this precursor to form this compound is a standard chemical transformation used to modify the reactivity of the amino group, often as a strategic step in a multi-step synthesis.
Physicochemical Properties
Directly measured physicochemical properties for this compound are not widely published. However, we can infer its likely characteristics based on its structure and the known properties of its precursor, 2-methyl-3-nitroaniline, and related isomers.
Table 1: Physicochemical Properties of 2-Methyl-3-nitroaniline (CAS: 603-83-8) and Predicted Properties of this compound.
| Property | 2-Methyl-3-nitroaniline | This compound (Predicted) | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 152.15 g/mol | 194.19 g/mol | [1] |
| Appearance | Yellow to greenish-yellow crystalline powder | Likely a yellow crystalline solid | [1] |
| Melting Point | 88-90 °C | Higher than the precursor, likely in the range of 120-160 °C | [2] |
| Boiling Point | 304.7 °C at 760 mmHg | Higher than the precursor | [2] |
| Solubility | <1 mg/L in water | Likely low solubility in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [1] |
| pKa | 2.31 (Predicted) | The amide proton would be weakly acidic. | [2] |
Synthesis of this compound
The synthesis of this compound can be logically achieved through a two-step process starting from o-toluidine. This involves the nitration of the aromatic ring followed by the acetylation of the amino group.
Step 1: Synthesis of the Precursor, 2-Methyl-3-nitroaniline
The synthesis of 2-methyl-3-nitroaniline from o-toluidine is a known process. One documented method involves the nitration of N-(2-methylphenyl)-succinimide, where the succinimide group directs the nitration and is later removed. This multi-step process can yield 2-methyl-3-nitroaniline.[3]
Alternatively, direct nitration of o-toluidine can be performed, though this can lead to a mixture of isomers. The separation of the desired 2-methyl-3-nitroaniline would then be necessary.
Step 2: Acetylation of 2-Methyl-3-nitroaniline
The acetylation of the primary aromatic amine, 2-methyl-3-nitroaniline, is a standard and high-yielding reaction. The most common acetylating agent is acetic anhydride.[4][5]
Experimental Protocol: Acetylation of 2-Methyl-3-nitroaniline
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
2-Methyl-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (optional, as catalyst)
-
Ethanol (for recrystallization)
-
Deionized water
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitroaniline in a minimal amount of glacial acetic acid. If the reaction is to be run neat, this step can be omitted.
-
Slowly add a slight molar excess of acetic anhydride to the solution with stirring. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.[6] A small amount of sodium acetate can be added to catalyze the reaction.
-
The reaction mixture can be stirred at room temperature or gently heated to ensure completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker of cold water to precipitate the crude product.
-
The solid this compound is collected by vacuum filtration and washed with copious amounts of water to remove any remaining acetic acid and acetic anhydride.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Spectroscopic Characterization (Hypothesized)
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl protons (around 2.2 ppm), a singlet for the acetyl protons (around 2.1 ppm), and a complex multiplet pattern for the three aromatic protons. A broad singlet for the N-H proton would also be present, likely downfield.
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the acetyl carbonyl carbon, the acetyl methyl carbon, and the aromatic carbons.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).
Potential Applications and Future Research
This compound, like many nitroaromatic compounds, holds potential as a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, providing a handle for further functionalization. The acetamido group can be hydrolyzed to reveal the primary amine, or it can be retained to modulate the electronic properties and steric environment of the molecule.
Potential areas of application include:
-
Pharmaceuticals: As a building block for the synthesis of more complex heterocyclic compounds with potential biological activity.
-
Dyes and Pigments: As a precursor in the synthesis of novel azo dyes.
-
Materials Science: As a component in the synthesis of polymers or other advanced materials.
Further research is needed to isolate and characterize this compound, including the determination of its precise physicochemical properties, spectroscopic data, and exploration of its reactivity in various chemical transformations.
Conclusion
While direct experimental data for this compound is limited, a comprehensive understanding of its synthesis and properties can be constructed from the well-established chemistry of its precursors and isomers. This technical guide provides a scientifically sound framework for researchers, outlining a logical synthetic pathway and hypothesized physicochemical and spectroscopic characteristics. The information presented here serves as a valuable starting point for future investigations into this compound and its potential applications in various fields of chemical science.
References
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An In-depth Technical Guide to N-(2-Methyl-3-nitrophenyl)acetamide Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
This technical guide provides a comprehensive overview of N-(2-methyl-3-nitrophenyl)acetamide and its derivatives, a class of compounds with significant potential in drug discovery and development. We will delve into the synthetic methodologies, analytical characterization, and diverse biological activities of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Versatile Scaffold of this compound
This compound and its analogs are synthetic organic compounds characterized by a core structure featuring a substituted phenyl ring. The presence of the methyl, nitro, and acetamide functional groups provides a unique electronic and steric landscape, making this scaffold a versatile starting point for the synthesis of a wide array of derivatives with diverse pharmacological properties. These compounds have garnered interest for their potential applications as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. This guide will explore the chemical space of these derivatives and elucidate their therapeutic promise.
Synthesis and Chemical derivatization
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. The strategic placement of the methyl and nitro groups on the phenyl ring influences the regioselectivity of subsequent reactions, allowing for the targeted synthesis of novel analogs.
Core Synthesis of this compound
A common synthetic route to the core scaffold involves the nitration of a corresponding phenylacetic acid derivative followed by amidation. The choice of nitrating and amidating agents, as well as reaction conditions, is critical for achieving high yields and purity.
Experimental Protocol: Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide [1]
This protocol details a representative synthesis of a derivative of this compound.
Materials:
-
2-methyl-3-nitrophenylacetic acid
-
Thionyl chloride
-
Toluene, dry
-
Di-n-propylamine
-
Sodium carbonate
-
Magnesium sulfate
-
5% aqueous sodium carbonate solution
-
2N hydrochloric acid
Procedure:
-
Acid Chloride Formation: A mixture of 22.0 g (0.105 mole) of 2-methyl-3-nitrophenylacetic acid and 25 cc of thionyl chloride is slowly heated to 75°C. The temperature is then raised, and the solution is refluxed for 1 hour. The reaction mixture is concentrated in vacuo to remove excess thionyl chloride.
-
Amidation: The residual syrup is chased several times with dry toluene, then diluted with 100 cc of dry toluene. This solution is added to a cool (10°C) mixture of 13 g of sodium carbonate in 150 cc of water and 150 cc of toluene containing 14.5 cc (10.6 g, 0.12 mole) of di-n-propylamine with very slow stirring.
-
Work-up: After 30 minutes, the ice bath is removed, and stirring is continued for one hour. An additional 0.5 g of solid sodium carbonate is added. After 15 minutes, the organic phase is separated and washed sequentially with 5% aqueous sodium carbonate, 2N hydrochloric acid, and water.
-
Purification: The organic solution is dried over magnesium sulfate, concentrated in vacuo, and pumped free of solvent to yield 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide as a straw-colored syrup.
Causality of Experimental Choices:
-
Thionyl chloride is an effective reagent for converting carboxylic acids to acid chlorides, which are more reactive towards nucleophilic attack by amines.
-
The reaction is performed under anhydrous conditions (dry toluene) as thionyl chloride and the resulting acid chloride are moisture-sensitive.
-
Sodium carbonate is used as a base to neutralize the HCl generated during the amidation reaction and to facilitate the deprotonation of the amine.
-
The sequential washing steps are crucial for removing unreacted starting materials, byproducts, and excess reagents, leading to a purer final product.
Caption: Synthetic workflow for a derivative of this compound.
Derivatization Strategies
The core this compound scaffold can be further modified to generate a library of analogs with potentially enhanced biological activity. Key derivatization strategies include:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems like benzimidazoles.[2]
-
Substitution on the Phenyl Ring: Further electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
-
Modification of the Acetamide Group: The acetamide nitrogen can be alkylated, or the entire acetamide group can be replaced with other functional moieties.
Analytical Characterization
The identity and purity of the synthesized compounds are confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Purpose | Expected Observations for this compound Derivatives |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and N-O stretching (nitro group).[3] |
| ¹H NMR Spectroscopy | Determination of the proton environment and structural elucidation. | Resonances corresponding to aromatic protons, methyl group protons, and protons of the acetamide group. |
| ¹³C NMR Spectroscopy | Determination of the carbon skeleton. | Signals for aromatic carbons, the methyl carbon, and the carbonyl and methyl carbons of the acetamide group. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the compound.[4] |
| Melting Point | Assessment of purity. | A sharp and defined melting point range indicates a high degree of purity. |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | A single spot on the TLC plate suggests a pure compound.[4] |
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Several studies have highlighted the antiproliferative and pro-apoptotic effects of nitrophenylacetamide derivatives in various cancer cell lines.[5][6] The proposed mechanism of action often involves the induction of cell cycle arrest and apoptosis.[6]
For instance, some nitro-substituted hydroxynaphthanilides have been shown to induce G1 phase cell cycle arrest by downregulating cyclin E1 protein levels.[6] Furthermore, certain compounds have been observed to induce a dose-dependent increase in early and late apoptotic cells.[6]
Caption: Hypothesized mechanism of anticancer activity.
Anti-inflammatory and Antioxidant Activities
Certain acetamide derivatives have exhibited promising anti-inflammatory and antioxidant properties.[7] The antioxidant activity is often evaluated by their ability to scavenge free radicals, while the anti-inflammatory effects can be assessed by their capacity to reduce the production of inflammatory mediators like nitric oxide (NO) in stimulated macrophages.[7]
Antimicrobial Activity
The 2-mercaptobenzothiazole derivatives of acetamide have been explored for their antibacterial potential.[8] Some of these compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, with some exhibiting antibiofilm potential.[8]
Other Potential Therapeutic Applications
The versatile nature of the this compound scaffold has led to the investigation of its derivatives for other therapeutic applications, including anticonvulsant activity.[9]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.
| Structural Modification | Impact on Biological Activity | Reference |
| Presence of a good leaving group (e.g., bromide, chloride) at the benzylic position | Enhances alkylating properties, which is related to the mechanism of action for some anticancer agents. | [5] |
| Electron-withdrawing groups on imidazole derivatives | Higher anticonvulsant activity compared to electron-donating groups. | [9] |
| Substitution pattern on the phenyl ring | Influences the antiproliferative activity, with the position of the nitro group being a key determinant. | [6] |
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. Future efforts should focus on:
-
Expansion of the chemical library: Synthesizing a wider range of derivatives to explore a broader chemical space.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising compounds in animal models of various diseases.
-
Optimization of pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
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- Wang, Y., et al. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 21(10), 1362. [Link]
- Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10427-10438. [Link]
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A Technical Guide to the Potential Research Applications of N-(2-Methyl-3-nitrophenyl)acetamide
Abstract: N-(2-Methyl-3-nitrophenyl)acetamide is a substituted nitroaromatic compound whose potential as a versatile research chemical remains largely unexplored. This technical guide provides a comprehensive overview of its foundational chemistry, detailed synthetic protocols, and a series of scientifically grounded potential applications. By leveraging the known reactivity of its constituent functional groups—the nitro moiety, the acetamide linkage, and the substituted aromatic ring—we delineate its promise as a pivotal intermediate in organic synthesis, a candidate for drug discovery programs, and a precursor in materials science. This document is intended for researchers, chemists, and drug development professionals seeking to exploit the untapped potential of this molecule, offering detailed experimental workflows and mechanistic insights to guide future investigations.
Part 1: Foundational Chemistry and Synthesis
The utility of any research chemical begins with a thorough understanding of its structure and a reliable method for its synthesis and characterization. This compound possesses a unique arrangement of functional groups that dictates its reactivity and potential applications.
Molecular Profile
The chemical structure of this compound features an acetamide group and a nitro group positioned ortho and meta, respectively, to a methyl group on a benzene ring. This specific substitution pattern influences the electronic properties and steric environment of the molecule.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Precursor CAS No. | 603-83-8 (2-Methyl-3-nitroaniline) | [2] |
Note: While a specific CAS number for the title compound is not prevalent in major databases, its identity is defined by its synthesis from its known precursor, 2-Methyl-3-nitroaniline.
Laboratory Synthesis Protocol
The most direct and logical synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 2-Methyl-3-nitroaniline. This reaction protects the amino group and is a standard transformation in organic chemistry.
Objective: To synthesize this compound from 2-Methyl-3-nitroaniline.
Materials:
-
2-Methyl-3-nitroaniline (CAS: 603-83-8)[2]
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-Methyl-3-nitroaniline in a minimal amount of glacial acetic acid or use acetic anhydride as both reagent and solvent.
-
Acetylation: While stirring, slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution. If an exothermic reaction occurs, maintain the temperature below 40°C using a water bath.
-
Reaction Monitoring: Heat the mixture gently to 50-60°C for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing cold deionized water, while stirring vigorously. The product, this compound, should precipitate as a solid.
-
Neutralization & Filtration: Slowly add saturated sodium bicarbonate solution to neutralize the excess acetic acid until effervescence ceases. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.[3]
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product as a crystalline solid.[3]
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Part 2: Potential as a Versatile Synthetic Intermediate
The true potential of this compound lies in its utility as a building block for more complex molecules. The nitro and amide functionalities serve as strategic handles for a variety of chemical transformations.
The Nitro Group: A Gateway to Aromatic Amines and Azo Dyes
The nitro group is one of the most versatile functional groups in aromatic chemistry. Its reduction to an amino group is a fundamental transformation that opens up a vast array of synthetic possibilities. Nitroanilines are crucial intermediates in the manufacturing of dyes, pigments, and agrochemicals.[4]
A primary application is in the synthesis of azo dyes. This involves a two-step sequence:
-
Reduction of the Nitro Group: The nitro group of this compound can be selectively reduced to an amine using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This would yield N-(3-Amino-2-methylphenyl)acetamide.
-
Diazotization and Azo Coupling: The newly formed primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium salt is an electrophile that can then react with an electron-rich coupling component (e.g., a phenol or an aniline derivative) to form a highly colored azo compound.[5][6]
Caption: Proposed workflow for synthesizing an azo dye from this compound.
Experimental Protocol: Synthesis of a Hypothetical Azo Dye
Objective: To demonstrate the utility of this compound as an intermediate by synthesizing an azo dye.
Part A: Reduction of the Nitro Group
-
Suspend this compound in a mixture of ethanol and concentrated HCl.
-
Add granulated tin (Sn) portion-wise while stirring. The reaction is exothermic and may require cooling.
-
After the addition is complete, reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any unreacted tin. Make the filtrate strongly basic with NaOH to precipitate the free amine, N-(3-Amino-2-methylphenyl)acetamide.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
Part B: Diazotization and Coupling
-
Dissolve the synthesized amine in dilute HCl and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous NaOH solution and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A colored precipitate (the azo dye) should form immediately.
-
Allow the mixture to stir in the ice bath for 30 minutes, then collect the dye by filtration, wash with water, and dry.
Part 3: Potential Applications in Medicinal Chemistry
Nitroaromatic compounds represent an important class of therapeutic agents with diverse pharmacological properties, including antibacterial, antiprotozoal, and anticancer activities.[7][8] Their mechanism of action often involves the bioreduction of the nitro group within target cells, leading to the formation of cytotoxic reactive species.[7][9]
Hypothesis: A Bioreductive Prodrug Candidate
This compound can be hypothesized to function as a bioreductive prodrug. In hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies, specific nitroreductase enzymes can reduce the nitro group.[10][11] This reduction process generates highly reactive intermediates, including nitroso and hydroxylamine species, which can induce cellular damage through oxidative stress and covalent binding to critical macromolecules like DNA.[8][12] The acetamide and methyl groups can modulate the compound's solubility, stability, and interaction with the enzyme's active site.
Caption: Hypothetical bioreductive activation pathway of this compound.
Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Assay)
Objective: To assess the potential antimicrobial activity of this compound against a target bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus or a non-pathogenic model)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
DMSO (for stock solution)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the growth medium to achieve a range of desired test concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to positive control (medium + bacteria + known antibiotic) and negative control (medium + bacteria) wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 4: Outlook and Future Directions
While this guide focuses on the most prominent potential applications, the utility of this compound is not limited to these areas. Its structure could be leveraged in materials science as a monomer for specialty polymers or as a component in advanced materials after further functionalization.[4]
Future research should focus on the systematic exploration of these pathways. The synthesis and characterization of a library of derivatives based on this scaffold could lead to the discovery of novel dyes, potent drug candidates, or high-performance materials. The protocols and hypotheses presented herein provide a robust framework for initiating such investigations.
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N-(2-Methyl-3-nitrophenyl)acetamide: A Technical Guide to Safety and Handling
Section 1: Introduction and Hazard Analysis
N-(2-Methyl-3-nitrophenyl)acetamide is a substituted nitroaromatic compound. While its primary application is as an intermediate in organic synthesis, the absence of specific toxicological data necessitates a cautious approach to its handling. The safety profile is inferred from related nitroaromatic compounds, which are known to have potential health effects.
The molecular structure, featuring a nitro group and a methyl group on the phenyl ring ortho and meta to the acetamide group, respectively, suggests potential for reactivity and biological activity. The precursor, 2-Methyl-3-nitroaniline, is classified as toxic and an irritant, providing a strong basis for handling its acetylated derivative with significant care.[1][2]
Anticipated GHS Hazard Classification
Based on data from structural isomers like N-(2-Methyl-5-nitrophenyl)acetamide and N-(3-Nitrophenyl)acetamide, a conservative, presumptive Globally Harmonized System (GHS) classification for this compound is as follows.[3][4][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer |
This classification is predictive and not officially assigned. It is derived from related compounds for risk assessment purposes.
Primary Routes of Exposure and Toxicological Concerns
The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a risk in cases of poor laboratory hygiene.
-
Inhalation: May cause irritation to the respiratory tract.[3][6][7]
-
Skin Contact: Can cause skin irritation. Prolonged contact may lead to absorption.[3][6][7]
-
Ingestion: Harmful if swallowed.[7]
-
Chronic Exposure: As with many nitroaromatic compounds, there is a concern for long-term effects. The precursor 2-Methyl-5-nitroaniline is suspected of causing cancer.[7] Absorption into the body can potentially lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a bluish discoloration of the skin). The onset of these symptoms may be delayed.[3]
Section 2: Exposure Controls and Personal Protection
A multi-tiered approach, grounded in the hierarchy of controls, is essential for safely handling this compound.
Caption: First Aid Workflow for Chemical Exposure.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [4]* In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor. [4]* In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [3][6]* If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or doctor immediately. [4]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dust formation. [4]4. Cleanup:
-
Reporting: Report the spill according to institutional protocols.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. [4]* Specific Hazards: Under fire conditions, toxic fumes may be emitted, including nitrogen oxides (NOx) and carbon monoxide (CO). [3]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [4][8]
References
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An In-depth Technical Guide to the Theoretical Properties of N-(2-Methyl-3-nitrophenyl)acetamide
Abstract
N-(2-Methyl-3-nitrophenyl)acetamide is a substituted aromatic amide whose physicochemical properties are of significant interest for applications in synthetic chemistry and materials science. This guide provides a comprehensive theoretical analysis of its molecular structure and electronic properties using quantum chemical calculations. By employing Density Functional Theory (DFT), we elucidate the molecule's optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational understanding and detailed computational protocols to predict molecular behavior, thereby guiding experimental design and accelerating discovery.
Introduction: The Rationale for Computational Analysis
In modern chemical and pharmaceutical research, understanding a molecule's intrinsic properties is paramount before investing in costly and time-consuming laboratory synthesis.[1][2] this compound, a derivative of nitroaniline, possesses a unique arrangement of electron-donating (methyl, acetamido) and electron-withdrawing (nitro) groups. This configuration suggests complex electronic and steric effects that dictate its reactivity, stability, and intermolecular interactions.
Computational chemistry provides a powerful lens to explore these characteristics in silico.[3] Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a robust balance of accuracy and computational efficiency for studying organic molecules.[4][5] This guide details the application of DFT to predict the key structural and electronic properties of this compound, providing insights that are critical for its potential application as a synthetic intermediate or a scaffold in drug design.
Core Computational Methodology: A Self-Validating System
To ensure the reliability of our theoretical predictions, we selected a widely validated and scientifically accepted computational approach. The causality behind each choice is detailed below, establishing a protocol that is both rigorous and reproducible.
2.1. Level of Theory: DFT with B3LYP Functional
Density Functional Theory is a quantum mechanical method that determines the electronic structure of a system based on its electron density, which is computationally less demanding than solving the full wavefunction.[4] We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4]
-
Expertise & Rationale: B3LYP is renowned for its accuracy in predicting molecular geometries, electronic structures, and vibrational frequencies for a vast range of organic compounds.[4][6] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles, providing a balanced description of electronic effects in molecules like this compound, which contains diverse functional groups.
2.2. Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to build the molecular orbitals. We chose the 6-311++G(d,p) Pople-style basis set.
-
Expertise & Rationale: This triple-zeta basis set provides a high degree of flexibility for describing the electron distribution.[4]
-
6-311 : Indicates a triple-split valence, allowing for a more accurate description of valence electrons involved in bonding.
-
++G : Adds diffuse functions on both heavy atoms and hydrogen. This is critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms and the delocalized π-system of the aromatic ring.[4]
-
(d,p) : Includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical shape of electron clouds in a bonded environment, which is crucial for molecules with polar bonds like C=O, N-H, and N-O.[7][8]
-
The combination of B3LYP with 6-311++G(d,p) represents a high-level, reliable standard for the theoretical investigation of substituted aromatic compounds.[4][9]
Computational Workflow
The theoretical analysis follows a logical, multi-step process. Each subsequent step builds upon the validated output of the previous one, ensuring the integrity of the final data.
Caption: Logical flow from MEP to reactivity prediction.
Detailed Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for performing a DFT geometry optimization and frequency calculation using a common quantum chemistry software package like Gaussian. [10]
-
Construct the Molecule:
-
Using a molecular builder like GaussView or Avogadro, draw the 2D structure of this compound.
-
Use the software's "Clean-Up" or "Add Hydrogens" function to generate a reasonable initial 3D geometry.
-
-
Prepare the Input File:
-
Create a text file (e.g., molecule.com).
-
The first line, the "Route Section," specifies the calculation type. For this analysis, it would be: #p Opt Freq B3LYP/6-311++G(d,p)
-
#p: Requests enhanced print output.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation (to be performed after the optimization).
-
B3LYP/6-311++G(d,p): Specifies the chosen level of theory.
-
-
Leave a blank line.
-
Add a descriptive title (e.g., "this compound Opt+Freq").
-
Leave a blank line.
-
Specify the charge and spin multiplicity. For this neutral, closed-shell molecule, this is 0 1 (Charge 0, Spin Multiplicity 1).
-
Paste the Cartesian coordinates (x, y, z) of each atom from the molecular builder.
-
-
Execute the Calculation:
-
Submit the input file to the quantum chemistry software. This is typically done via a command line interface on a high-performance computing cluster.
-
-
Analyze the Output:
-
Upon completion, check the log file for "Normal termination," which indicates a successful run.
-
Geometry Optimization: Extract the final, optimized Cartesian coordinates. Visualize this structure to analyze bond lengths, angles, and dihedrals.
-
Frequency Analysis: Search the output for "Frequencies --". Verify that none of the listed frequencies are negative (imaginary). The listed frequencies and their corresponding intensities can be used to plot the theoretical IR spectrum.
-
Electronic Properties: The energies of the molecular orbitals (HOMO, LUMO) are listed in the output file. Calculate the HOMO-LUMO gap from these values.
-
Conclusion and Future Directions
The theoretical investigation using DFT at the B3LYP/6-311++G(d,p) level of theory provides a detailed and reliable portrait of this compound. The calculations reveal a sterically strained, non-planar structure with a significant HOMO-LUMO energy gap, suggesting high kinetic stability. The FMO and MEP analyses successfully identify the electron-rich and electron-poor regions, offering clear predictions about the molecule's chemical reactivity.
These computational insights are invaluable for guiding future experimental work. They can inform the design of synthetic routes, predict potential sites for functionalization, and serve as a basis for more advanced simulations, such as molecular docking studies, to explore potential interactions with biological targets. [2][11]This guide serves as a foundational document, demonstrating the power of computational chemistry to accelerate research and development in the chemical and pharmaceutical sciences.
References
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- Domainex. Computational Chemistry | Computer Aided Drug Design.
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- UQ eSpace. (2005). Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis.
- YouTube. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE.
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- Wikipedia. HOMO and LUMO.
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Navigating the Synthesis and Procurement of N-(2-Methyl-3-nitrophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Market Availability and Sourcing Strategy
Initial investigations for commercial suppliers of N-(2-Methyl-3-nitrophenyl)acetamide have shown a notable absence of this specific isomer in the catalogs of major chemical vendors. Searches frequently lead to related isomers, such as N-(2-Methyl-5-nitrophenyl)acetamide and N-(4-Methyl-3-nitrophenyl)acetamide, which are more common.
The PubChem database contains an entry for "Acetamide, N-(2-methyl-3-nitrophenyl)-" (CID 151316), but a specific CAS number is not listed, and no suppliers are indexed. This lack of a dedicated CAS number and supplier listings is a strong indicator of its status as a non-stock chemical.[1]
Procurement Strategy:
For researchers requiring this compound, the primary routes for procurement are:
-
Custom Synthesis: Engaging a contract research organization (CRO) or a specialized chemical synthesis company to prepare the compound on demand.
-
In-house Synthesis: Performing the synthesis in the laboratory, which offers control over purity and scale.
This guide will focus on providing the necessary technical information for a successful in-house synthesis.
Retrosynthetic Analysis and Synthesis Pathway
A logical and efficient synthesis of this compound starts with the commercially available precursor, 2-Methyl-3-nitroaniline. The synthesis is a straightforward N-acetylation reaction.
Figure 1: Retrosynthetic analysis and forward synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the acetylation of 2-Methyl-3-nitroaniline.
Materials:
-
2-Methyl-3-nitroaniline (CAS: 603-83-8)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-3-nitroaniline in a minimal amount of glacial acetic acid with magnetic stirring.
-
Acetylation: Slowly add a slight molar excess of acetic anhydride to the solution. An exothermic reaction may be observed.
-
Reaction Completion: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove residual acid.
-
Purification: Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.
-
Drying: Dry the purified product under vacuum.
Figure 2: Step-by-step workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
The following data for this compound is available from the PubChem database.[1]
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | This compound |
| Computed XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, and nitro NO₂).
-
Melting Point Analysis: To assess the purity of the final product.
Potential Applications in Research and Drug Development
While specific applications of this compound are not extensively documented in the literature, its structural motifs suggest its potential as a building block in medicinal chemistry. The nitroaniline scaffold is present in numerous biologically active compounds. The functional groups of this compound offer several handles for further chemical modification:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a key intermediate for the synthesis of various heterocyclic compounds.
-
Modification of the Acetamide Group: The acetamide can be hydrolyzed to the corresponding aniline, which can then be further functionalized.
Commercial Sourcing of Precursor and Custom Synthesis Services
Precursor Availability:
-
2-Methyl-3-nitroaniline (CAS: 603-83-8): This key starting material is available from several commercial suppliers. A search of chemical supplier databases will provide a list of vendors. Biosynth is one potential supplier of this precursor.[2]
Custom Synthesis Providers:
For researchers who prefer to outsource the synthesis, numerous companies specialize in custom chemical synthesis. When selecting a custom synthesis provider, consider the following:
-
Expertise in multi-step synthesis and purification.
-
Analytical capabilities for product characterization and quality control.
-
Scalability of the synthesis process.
-
Confidentiality and intellectual property protection.
A targeted search for "custom chemical synthesis" or "contract research organization chemistry services" will yield a list of potential partners.
References
- PubChem. Acetamide, N-(2-methyl-3-nitrophenyl)-.
Sources
Methodological & Application
Experimental protocol for N-(2-Methyl-3-nitrophenyl)acetamide synthesis
An Application Note and Protocol for the Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable chemical intermediate. The synthesis is achieved via the direct acetylation of 2-methyl-3-nitroaniline using acetic anhydride. This document is designed for an audience of researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, and robust methods for product purification and characterization. The protocol emphasizes safety, efficiency, and reproducibility, making it a reliable resource for laboratory synthesis.
Introduction and Scientific Context
This compound belongs to the family of nitroaromatic compounds, which are pivotal building blocks in organic synthesis. The presence of the acetamido group, the nitro group, and the methyl group on the aromatic ring offers multiple sites for further functionalization. While related isomers, such as N-(2-Methyl-5-nitrophenyl)acetamide, are well-documented as precursors in the synthesis of dyes and pharmaceuticals like Imatinib, the 3-nitro isomer represents a distinct intermediate for creating novel molecular scaffolds.[1]
The synthetic strategy detailed herein is a classic nucleophilic acyl substitution. The amino group (-NH₂) of 2-methyl-3-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The acetamido group formed (-NHCOCH₃) is an important functional group in medicinal chemistry and serves to modify the electronic properties of the aromatic ring. This straightforward and high-yielding reaction is a fundamental technique in synthetic organic chemistry.
Reaction Scheme and Mechanism
The synthesis proceeds via the acetylation of the primary amine on 2-methyl-3-nitroaniline.
Overall Reaction: 2-Methyl-3-nitroaniline + Acetic Anhydride → this compound + Acetic Acid
The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on a carbonyl carbon of acetic anhydride. This is followed by a proton transfer and the departure of acetate as a leaving group, resulting in the formation of the amide bond.
Caption: Figure 1: Reaction Mechanism of Acetylation.
Materials and Reagents
Proper preparation and handling of all reagents are critical for the success and safety of the experiment.
| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Amount (per run) | Moles | Equivalents |
| 2-Methyl-3-nitroaniline | 603-83-8 | C₇H₈N₂O₂ | 152.15 | 5.00 g | 0.0329 | 1.0 |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | 4.2 mL (4.5 g) | 0.0441 | 1.34 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | 25 mL | - | - |
| Ethanol (95%) | 64-17-5 | C₂H₆O | 46.07 | ~50-100 mL | - | - |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | ~500 mL | - | - |
Detailed Experimental Protocol
This protocol is designed for a 5-gram scale synthesis of the title compound. All operations should be conducted within a certified chemical fume hood.
Reaction Setup and Execution
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (0.0329 mol) of 2-methyl-3-nitroaniline.[2] Add 25 mL of glacial acetic acid to the flask and stir at room temperature until the solid is fully dissolved. Glacial acetic acid serves as a polar solvent that readily dissolves the starting material without interfering with the reaction.[3]
-
Addition of Acetylating Agent: While stirring, slowly add 4.2 mL (1.34 eq.) of acetic anhydride to the solution dropwise using a Pasteur pipette.[4] An excess of acetic anhydride is used to ensure the complete conversion of the starting amine. The reaction is exothermic; maintain the temperature near room temperature.
-
Reaction Monitoring: Gently heat the reaction mixture to 50-60°C using a water bath and maintain this temperature for 1 hour to ensure the reaction proceeds to completion. The progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase such as 1:1 ethyl acetate/heptane.[5]
Product Isolation and Work-up
-
Precipitation: After the reaction is complete, allow the flask to cool to room temperature. In a separate 600 mL beaker, prepare approximately 300 mL of an ice-water slurry.
-
Quenching: Slowly pour the reaction mixture into the ice-water slurry with vigorous stirring. The product, which is insoluble in water, will precipitate out as a solid.[6] This step also serves to quench any unreacted acetic anhydride, converting it to water-soluble acetic acid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the solid cake on the filter paper thoroughly with copious amounts of cold deionized water (at least 3 x 50 mL). This is a critical step to remove residual acetic acid and other water-soluble impurities. Continue washing until the filtrate is neutral to pH paper.
Purification by Recrystallization
Recrystallization is a purification technique based on the differential solubility of the compound and impurities in a solvent at varying temperatures.[8]
-
Solvent Selection: An ethanol-water mixture is an effective solvent system for recrystallizing acetanilides.[9] The crude product should be highly soluble in hot ethanol and sparingly soluble in cold water.
-
Procedure: Transfer the crude, air-dried solid to a 250 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid. If any insoluble impurities remain, perform a hot filtration.
-
Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly cloudy, indicating it is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly and undisturbed to room temperature.[10] Slow cooling is essential for the formation of large, pure crystals.[11][12]
-
Isolation of Pure Product: Once crystallization at room temperature appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[9] Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water (approx. 1:1), and dry them in a vacuum oven.
Caption: Figure 2: Experimental Workflow Diagram.
Safety and Hazard Management
Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and acid-resistant gloves, must be worn at all times.[13]
| Reagent | Hazards | Safe Handling Precautions |
| 2-Methyl-3-nitroaniline | Toxic, Irritant. Incompatible with strong oxidizers and acids.[2] | Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.[2] |
| Acetic Anhydride | Flammable, Corrosive, Lachrymator, Fatal if inhaled. Reacts violently with water.[13][14] | Work exclusively in a fume hood. Keep away from heat, sparks, and open flames.[15] Ensure eyewash stations and safety showers are accessible.[14] Store in a tightly closed container away from moisture.[15] |
| Glacial Acetic Acid | Flammable, Corrosive. Causes severe skin burns and eye damage. | Handle in a fume hood. Avoid breathing vapors. Use appropriate PPE to prevent skin and eye contact. |
Spill & Waste Management:
-
Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use combustible materials.
-
Waste: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Aqueous filtrate should be neutralized before disposal.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[11] |
| ¹H NMR | The spectrum should show distinct signals corresponding to the aromatic protons (with specific splitting patterns), the methyl group singlet (around 2.2 ppm), the acetamide methyl singlet (around 2.1 ppm), and a broad singlet for the N-H proton. |
| IR Spectroscopy | The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660-1680 cm⁻¹), and strong asymmetric/symmetric stretches for the nitro group (around 1530 and 1350 cm⁻¹).[3] |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. The spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z corresponding to C₉H₁₀N₂O₃ (194.19 g/mol ).[3] |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By adhering to the detailed steps for reaction, work-up, and purification, researchers can obtain a high-purity product suitable for further synthetic applications. The emphasis on understanding the causality behind each step, coupled with stringent safety measures, ensures the protocol is both educational and practical for professionals in the field of chemical synthesis.
References
- Exp 1 - Recrystallization of Acetanilide - CDN. (n.d.).
- Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide - PrepChem.com. (n.d.).
- Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.).
- GRP 7 Re Crystallization of Pure Acetanilide. (n.d.). Scribd.
- Video: Recrystallization - Procedure. (2020). JoVE.
- Purification of Impure Acetanilide. (n.d.). Cerritos College.
- Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
- ACETIC ANHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Acetic Anhydride - IsoLab. (n.d.). University of Washington.
- Safety Data Sheet: Acetic acid anhydride. (n.d.). Carl ROTH.
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- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. Video: Recrystallization - Procedure [jove.com]
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- 14. durhamtech.edu [durhamtech.edu]
- 15. nj.gov [nj.gov]
Purification of N-(2-Methyl-3-nitrophenyl)acetamide by recrystallization
Initiating Data Gathering
I'm starting by casting a wide net with Google searches. My focus is on N-(2- Methyl-3-nitrophenyl)acetamide. I'm aiming to collect key data points, particularly melting point, solubility in different solvents, and any common uses of the compound. This initial data collection will lay the groundwork for further investigation.
Outlining Recrystallization Details
I'm now focusing on how recrystallization works, and building a structure for an application note. First, I will introduce why purifying N-(2-Methyl-3-nitrophenyl)acetamide is important. Then, I plan to get into details on the crystallization principles themselves. After, I will formulate the specific experimental procedure for recrystallization.
Deepening Information Search
I'm now diving deeper into the properties of N-(2- Methyl-3-nitrophenyl)acetamide, focusing on common impurities. I'm also examining specific recrystallization protocols, especially solvent selection, temperature control, and addressing common problems. I will develop the structure of the application note: first, the significance of purifying this compound, followed by the recrystallization principles. Then, I plan the experimental protocol for recrystallization.
Application Note: A Validated RP-HPLC Method for Purity Analysis of N-(2-Methyl-3-nitrophenyl)acetamide
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(2-Methyl-3-nitrophenyl)acetamide purity. The method is designed for researchers, scientists, and drug development professionals requiring accurate assessment of this compound and its potential impurities. The described methodology, utilizing a C18 stationary phase and UV detection, is grounded in established chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).[1][2][3] This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a detailed discussion on method validation to ensure its suitability for its intended purpose.
Introduction
This compound is an aromatic nitro compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for the safety, efficacy, and quality of the final product. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an ideal choice for purity analysis.[4][5]
The method detailed herein is a reversed-phase HPLC method, which is well-suited for the analysis of moderately polar compounds like this compound. The selection of the stationary phase, mobile phase, and detection wavelength is based on the chemical properties of the analyte and related nitroaromatic compounds.[6][7][8] This application note provides a complete framework for the implementation and validation of this analytical procedure.
Chromatographic Principles and Method Development Rationale
The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte to achieve optimal separation and detection.
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was selected for this method. C18 columns are versatile and widely used in reversed-phase chromatography, providing excellent retention and separation for a broad range of non-polar to moderately polar compounds. The hydrophobic nature of the C18 stationary phase allows for effective interaction with the aromatic ring and methyl group of this compound.
-
Mobile Phase Selection: A mobile phase consisting of a mixture of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and UV transparency. The ratio of acetonitrile to water can be adjusted to optimize the retention time and resolution of the analyte peak from any potential impurities. A gradient elution may be employed to ensure the elution of more strongly retained impurities.
-
Detection Wavelength: Nitroaromatic compounds are known to exhibit strong UV absorbance due to the presence of the nitro group conjugated with the aromatic ring.[9][10][11] Based on data for similar compounds, a detection wavelength of 254 nm is proposed, as it is expected to provide good sensitivity for this compound.[6] A photodiode array (PDA) detector can be used during method development to determine the optimal detection wavelength corresponding to the analyte's absorbance maximum.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC-grade acetonitrile.
-
Purified water (e.g., Milli-Q or equivalent).
-
This compound reference standard.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the standard solution.
Method Validation
The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.[1][2][3][12]
System Suitability
Before performing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the standard solution in replicate (n=5) and evaluating the following parameters as per USP <621>.[13][14][15]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Validation Workflow
The following diagram illustrates the workflow for the validation of the analytical method.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. starodub.nl [starodub.nl]
- 13. usp.org [usp.org]
- 14. agilent.com [agilent.com]
- 15. usp.org [usp.org]
Application Note: A Guide to Suzuki-Miyaura Coupling of N-(2-Methyl-3-nitrophenyl)acetamide for Biaryl Synthesis
Abstract
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of N-(2-Methyl-3-nitrophenyl)acetamide as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Historically, aryl halides and triflates have been the electrophiles of choice. However, the use of nitroarenes represents a significant advancement, leveraging their low cost, widespread availability from facile nitration of aromatic compounds, and unique reactivity.[1] This document details the mechanistic nuances, key optimization parameters, a detailed experimental protocol, and troubleshooting strategies for successfully employing this challenging yet rewarding substrate in the synthesis of complex biaryl structures, which are pivotal motifs in pharmaceuticals and advanced materials.[2][3]
Introduction and Reaction Principle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[4][5] Its broad functional group tolerance and relatively mild conditions have made it indispensable in academic and industrial settings.[3][4]
The focus of this guide, this compound, presents a unique opportunity. The nitro group (–NO₂), traditionally viewed as a directing group or a precursor for an amine, can serve directly as a leaving group in a "denitrative" cross-coupling.[1][6] This approach circumvents the need for potentially costly or less accessible aryl halides and offers a more atom-economical synthetic route.
The primary challenge and key mechanistic feature of this reaction is the cleavage of the robust C(sp²)–NO₂ bond. This step requires a highly active palladium catalyst capable of undergoing an unprecedented oxidative addition into the aryl-nitro bond, a departure from the typical C–X bond activation.[1][7]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[8][9]
-
Oxidative Addition : This is the rate-determining and most critical step for nitroarenes.[4] The active Pd(0) catalyst inserts into the C–NO₂ bond of this compound to form a square-planar Pd(II) complex.[1][7] The success of this step is highly dependent on the choice of a sufficiently electron-rich and sterically bulky ligand on the palladium center.
-
Transmetalation : The organoboron partner (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[4][10] This species then transfers its organic moiety to the Pd(II) complex, displacing the nitro group (which is ultimately eliminated) and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination : This final step involves the formation of the new C–C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][11]
Figure 1. A simplified catalytic cycle for the Suzuki-Miyaura coupling using a nitroarene as the electrophile.
Optimizing the Reaction: A Guide to Key Parameters
Achieving high yields in the Suzuki coupling of this compound requires careful optimization of several interacting parameters.[12] The steric hindrance from the ortho-methyl group and the electronic nature of the acetamide and nitro substituents necessitate a tailored approach.
| Parameter | Recommended Choices & Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ : These are common, reliable Pd(0) and Pd(II) precatalysts. The active Pd(0) species is generated in situ.[10] |
| Ligand | Buchwald-type phosphines (e.g., BrettPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) : This is the most critical choice. The C–NO₂ bond is strong and electron-rich; its activation requires highly electron-donating and sterically bulky ligands to promote oxidative addition and stabilize the catalytic species.[1][6] Traditional ligands like PPh₃ are often ineffective.[6] |
| Base | K₃PO₄ , Cs₂CO₃ , or CsF : A strong, non-nucleophilic base is required to facilitate the transmetalation step by forming the boronate complex. The choice can influence reaction rate and prevent side reactions.[13] K₃PO₄ is often a robust starting point. |
| Solvent | Dioxane , THF , or Toluene , often with a small amount of water : The solvent must solubilize all components. Anhydrous conditions are crucial, but in some protocols, a controlled amount of water can accelerate transmetalation.[6] Degassing the solvent (e.g., via argon sparging) is mandatory to prevent oxidation of the Pd(0) catalyst.[11] |
| Boronic Acid | Arylboronic acids or Arylboronic esters (e.g., pinacol esters) : Typically used in a slight excess (1.2–1.5 equivalents) to drive the reaction to completion. The purity of the boronic acid is critical, as impurities can inhibit the catalyst. |
| Temperature | 80–120 °C : Elevated temperatures are generally required to overcome the activation energy for the C–NO₂ bond cleavage. The optimal temperature should be determined empirically.[11][12] |
| Catalyst Loading | 1–5 mol% : A higher catalyst loading may be necessary for this challenging substrate compared to more reactive aryl bromides or iodides. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
BrettPhos (5.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Magnetic stir bar
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Catalyst Addition : In a separate vial, briefly mix the Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%) and BrettPhos (0.0275 mmol, 5.5 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.[14]
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane via syringe (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction : Place the sealed flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12–24 hours.
-
Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting material.
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[11]
-
-
Purification :
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
-
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active ligand for C–NO₂ cleavage.3. Impure reagents (especially boronic acid).4. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvent.2. Screen more electron-rich/bulky ligands (e.g., RuPhos, NHCs).3. Recrystallize boronic acid; ensure base is anhydrous.4. Increase temperature in 10 °C increments. |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen leading to oxidative homocoupling. | Improve degassing procedure and maintain a positive pressure of inert gas throughout the reaction. |
| Protodeborylation (Boronic acid replaced by -H) | 1. Presence of excess water.2. Base or temperature is too harsh for the specific boronic acid. | 1. Use anhydrous base and solvent. If water is used as a co-solvent, precisely control the amount.2. Try a milder base (e.g., K₂CO₃) or a lower temperature. |
| Reduction of Nitro Group | Some phosphine ligands or reaction conditions can reduce the nitro group, especially on the starting material. | This is less common in coupling but possible. If observed, screen different ligands or consider if any additives are acting as reducing agents. |
Conclusion
The denitrative Suzuki-Miyaura coupling of this compound is a potent yet challenging transformation that expands the synthetic chemist's toolkit. Success hinges on recognizing the critical role of the catalyst system in activating the C–NO₂ bond. By employing highly active, electron-rich palladium-ligand complexes and carefully controlling reaction parameters, this method provides an efficient pathway to valuable biaryl compounds from readily available nitroarene feedstocks. This guide serves as a robust starting point for researchers looking to explore this advanced application of cross-coupling chemistry.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Takise, R., Muto, K., & Yamaguchi, J. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047–3060.
- Corbet, J.-P., & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.
- Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(36), 12470–12474.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
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Application Note & Protocol: The Strategic Role of N-(2-Methyl-3-nitrophenyl)acetamide in Azo Dye Synthesis
Abstract
N-(2-Methyl-3-nitrophenyl)acetamide is a key aromatic nitro compound that serves as a versatile intermediate in the synthesis of specialized dyes, particularly azo dyes.[1][2] Its unique substitution pattern, featuring an acetamido, a methyl, and a nitro group, allows for the precise construction of chromophores with specific tinctorial and fastness properties. This guide provides an in-depth examination of the synthesis of this intermediate, explores the chemical principles guiding the reaction, and presents a detailed protocol for its subsequent conversion into a functional azo dye. The methodologies are designed for researchers in synthetic chemistry and professionals in the dye and pigment industries, emphasizing safety, reproducibility, and the rationale behind key experimental steps.
Introduction: The Architectural Importance of Dye Intermediates
The vast spectrum of synthetic dyes is built upon a foundation of key molecular building blocks known as dye intermediates.[3] These are typically aromatic compounds, derived from basic petrochemical feedstocks like benzene, toluene, and naphthalene, which undergo a series of chemical transformations such as nitration, sulfonation, amination, and halogenation.[1] The intermediate this compound is of particular interest. The acetamido group serves as a protected amine, which can later be hydrolyzed and diazotized, while the ortho-methyl and meta-nitro groups modulate the electronic properties of the aromatic ring. This modulation is critical as it directly influences the color and stability of the final dye molecule.[4]
The synthesis of this intermediate is a classic exercise in electrophilic aromatic substitution, where controlling the regioselectivity is paramount. The presence of both an activating methyl group and a deactivating (but ortho-, para-directing) acetamido group presents a synthetic challenge that requires careful control of reaction conditions to favor the desired 3-nitro isomer over other potential products.[5]
Synthesis of this compound
The most logical and controlled pathway to this compound begins with the acetylation of 2-methylaniline (o-toluidine). This initial step is crucial for two reasons:
-
Protection: The highly activating amino group (-NH₂) is converted to a moderately activating acetamido group (-NHCOCH₃). This prevents unwanted oxidation of the amine by the strong nitric acid used in the subsequent step.[6]
-
Directing Effect: The bulky acetamido group sterically hinders substitution at the ortho position (position 6), favoring substitution at the para position (position 4). However, to achieve the less common 3-nitro substitution, precise control over nitrating agents and conditions is essential, as this position is not electronically favored by either existing group. The synthesis often results in a mixture of isomers, necessitating robust purification methods.[5]
Synthetic Workflow
The overall process can be visualized as a two-stage sequence: acetylation followed by regioselective nitration.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of the Intermediate
Safety Precaution: This protocol involves the use of concentrated strong acids (sulfuric and nitric acid) and flammable organic compounds. All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]
Part A: Acetylation of 2-Methylaniline
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10.7 g (0.1 mol) of 2-methylaniline (o-toluidine).
-
Reagent Addition: Carefully add 30 mL of glacial acetic acid to the flask. While stirring, slowly add 11.2 mL (0.12 mol) of acetic anhydride.
-
Reaction: Heat the mixture to a gentle reflux (approximately 118°C) for 45 minutes.
-
Scientist's Note: Refluxing ensures the reaction goes to completion. The excess acetic anhydride and acetic acid serve as both reagent and solvent. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.
-
-
Precipitation: Allow the reaction mixture to cool slightly, then pour it slowly into 200 mL of ice-cold water while stirring vigorously. The product, N-(2-methylphenyl)acetamide, will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold water to remove residual acid.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically >90%.
Part B: Nitration of N-(2-methylphenyl)acetamide
-
Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 14.9 g (0.1 mol) of the dried N-(2-methylphenyl)acetamide from Part A.
-
Dissolution: Cool the flask in an ice-salt bath. Slowly add 40 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Reaction: Cool the solution of the acetanilide in sulfuric acid to 0-5°C. Add the cold nitrating mixture dropwise from the dropping funnel over 30-45 minutes. Critically, ensure the internal temperature does not rise above 10°C.[5]
-
Scientist's Note: Low temperature is crucial for controlling the exothermic reaction and maximizing the yield of the desired 3-nitro isomer relative to the electronically favored 4-nitro and 6-nitro isomers. Poor temperature control can lead to dinitration and oxidative degradation.[5]
-
-
Quenching & Precipitation: After the addition is complete, continue stirring the mixture at 0-10°C for one hour. Then, very slowly and carefully, pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. A yellow solid, which is a mixture of nitro-isomers, will precipitate.
-
Isolation: Filter the crude product and wash it thoroughly with cold water until the washings are neutral to litmus paper. Dry the crude product.
-
Purification: The separation of the 3-nitro isomer from other isomers (primarily 4-nitro) requires column chromatography. A silica gel column using a hexane-ethyl acetate gradient is typically effective. The fractions should be monitored by TLC to isolate the desired product.
-
Scientist's Note: This purification step is the most critical part of the protocol for obtaining the target intermediate. Without it, the isomeric mixture would lead to impure dyes in subsequent steps.
-
Application in Azo Dye Synthesis
The purified this compound serves as the diazo component in an azo coupling reaction. The synthesis involves two key stages:
-
Diazotization: The acetamido group is first hydrolyzed back to a primary amine, which is then converted into a reactive diazonium salt using nitrous acid at low temperatures.[8]
-
Azo Coupling: The diazonium salt, a weak electrophile, is reacted with an electron-rich coupling component (e.g., a phenol or naphthol derivative) to form the N=N bond, which is the defining feature (the chromophore) of an azo dye.[4]
Azo Dye Synthetic Workflow
Caption: General workflow for converting the intermediate into an azo dye.
Detailed Experimental Protocol: Azo Dye Synthesis
Safety Precaution: Aromatic diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in solution immediately after its formation, which is standard safe practice. Never attempt to isolate the dry diazonium salt.[4]
Part A: Hydrolysis and Diazotization
-
Hydrolysis: In a 250 mL flask, suspend 9.7 g (0.05 mol) of purified this compound in 50 mL of 3M hydrochloric acid. Heat the mixture to reflux for 1 hour to hydrolyze the amide to 2-methyl-3-nitroaniline. The completion of the reaction results in a clear solution.
-
Cooling: Cool the resulting 2-methyl-3-nitroaniline hydrochloride solution to 0-5°C in an ice-water bath. Add an additional 15 mL of concentrated hydrochloric acid.
-
Diazotization: While maintaining the temperature at 0-5°C, slowly add a solution of 3.8 g (0.055 mol) of sodium nitrite in 10 mL of water dropwise. Stir for 15 minutes after the addition is complete.
-
Scientist's Note: The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess). The low temperature is critical to prevent the diazonium salt from decomposing to a phenol. Keep this diazonium salt solution in the ice bath for immediate use in the next step.
-
Part B: Azo Coupling
-
Coupling Solution: In a separate 600 mL beaker, dissolve 7.2 g (0.05 mol) of 2-naphthol in 40 mL of 10% sodium hydroxide solution. Cool this solution to 5°C in an ice bath.
-
Scientist's Note: The coupling reaction is performed under alkaline conditions because the phenoxide ion is a much more activated (electron-rich) coupling partner than the neutral phenol.[4]
-
-
Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. A brightly colored precipitate (the azo dye) should form immediately.[8]
-
Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolation & Purification: Collect the solid dye by vacuum filtration. Wash the filter cake with a saturated sodium chloride solution, followed by cold water.
-
Drying: Dry the final dye product in an oven at a temperature below 80°C.
Data and Characterization
The identity and purity of the intermediate and final dye product should be confirmed using standard analytical techniques.
| Property | This compound | Azo Dye (Example Product) |
| Molecular Formula | C₉H₁₀N₂O₃ | C₁₉H₁₄N₃O₃ (with 2-Naphthol) |
| Molecular Weight | 194.19 g/mol | 332.34 g/mol |
| Appearance | Pale yellow solid[9] | Deep red or orange solid |
| Melting Point | Dependent on purity; isomers differ[10] | Typically a high MP solid with decomposition |
| ¹H NMR | Shows characteristic peaks for aromatic, methyl, and acetamide protons. | Complex aromatic region, absence of acetamide peaks. |
| FT-IR (cm⁻¹) | ~3250 (N-H), ~1670 (C=O), ~1530 & 1350 (NO₂) | ~3400 (O-H), ~1500 (N=N stretch, often weak), ~1525 & 1345 (NO₂) |
Conclusion
This compound is a synthetically valuable intermediate whose preparation underscores fundamental principles of electrophilic aromatic substitution and reaction control. While its synthesis requires careful management of conditions to achieve the desired regiochemistry, its utility as a diazo component provides access to a range of azo dyes with tailored properties. The protocols detailed herein offer a robust framework for the synthesis and application of this intermediate, providing researchers with the practical steps and theoretical understanding necessary for success in the field of dye chemistry.
References
- PrepChem. (n.d.). Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.
- El-Shekeil, A., et al. (2012). Manufacture of Dye Intermediates, Dyes, and Their Industrial Applications.
- AS Engineers. (2024). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions.
- Shengda Chemical. (2022). Everything You Should Know about Dye Intermediates.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from University of Toronto Scarborough. [Link]
- U.S. Food & Drug Administration. (n.d.). N-(2,4-DIMETHYL-3-NITROPHENYL)ACETAMIDE.
- National Center for Biotechnology Information. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. PubChem Compound Database.
- Hulet, R. (2021). Synthesis of an azo dye. YouTube. [Link]
- The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye.
- Majeed, A. H., et al. (2019). Synthesis and Biological Activity of three novel Azo Dyes.
- Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- National Center for Biotechnology Information. (n.d.). 2-(2,3-dimethylanilino)-N-(3-nitrophenyl)acetamide. PubChem Compound Database.
- Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- National Center for Biotechnology Information. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)-. PubChem Compound Database.
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Application Notes and Protocols for the Biological Activity Screening of N-(2-Methyl-3-nitrophenyl)acetamide
Abstract
This document provides a comprehensive guide for the initial biological activity screening of the novel chemical entity, N-(2-Methyl-3-nitrophenyl)acetamide. In the absence of established biological data for this compound, we present a structured, tiered approach to systematically evaluate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step protocols for robust and reproducible preliminary screening. We further outline potential secondary assays to elucidate the mechanism of action for any identified "hit" from the primary screens.
Introduction: The Case for Screening this compound
This compound is a small organic molecule featuring a nitroaromatic ring and an acetamide group. While specific biological activities for this particular isomer are not widely documented, its structural motifs are present in a variety of biologically active compounds. The nitro group can act as a bioisostere for other functional groups and is a key feature in some antimicrobial and anticancer drugs, often undergoing bioreduction to exert its effect. The acetamide moiety is a common feature in many pharmaceuticals, contributing to factors like solubility and receptor binding.
Given the potential for bioactivity conferred by its constituent functional groups and the lack of existing data, a systematic screening of this compound is a logical step in the exploration of its therapeutic potential. This guide proposes a rational screening cascade designed to efficiently identify any significant biological effects.
Compound Profile: Synthesis and Physicochemical Properties
A prerequisite for any biological screening is the synthesis and characterization of the compound of interest to ensure purity and provide necessary information for stock solution preparation.
Predicted Physicochemical Properties
Publicly available experimental data for this compound is scarce. The following table summarizes predicted properties, which should be experimentally verified.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| Boiling Point | ~374 °C | Computationally derived; experimental verification needed. |
| Density | ~1.29 g/cm³ | Computationally derived; experimental verification needed. |
| pKa | ~14.2 | Computationally derived; experimental verification needed. |
Synthesis Workflow
The synthesis of this compound can be approached via the acetylation of 2-methyl-3-nitroaniline. The precursor, 2-methyl-3-nitroaniline, can be synthesized through the controlled nitration of 2-methylaniline (o-toluidine) followed by isomer separation.
Caption: Synthesis and purification workflow.
Protocol 1: Acetylation of 2-methyl-3-nitroaniline
-
In a round-bottom flask, dissolve 2-methyl-3-nitroaniline in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
The reaction can be stirred at room temperature or gently heated under reflux until the starting material is consumed (monitor by TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid this compound by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Tier 1: Primary Biological Activity Screening Cascade
The initial screening phase is designed to be broad, covering major areas of therapeutic interest. A logical workflow ensures efficient use of resources.
Caption: Tier 1 biological activity screening workflow.
Anticancer Activity: Cytotoxicity Screening
The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2][3] A reduction in metabolic activity in the presence of the test compound suggests potential cytotoxicity.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Plating: Seed cancer cell lines (e.g., a panel including HeLa, MCF-7, and A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4][5][6][7][8]
Protocol 3: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[4]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to obtain a range of concentrations.[7]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[4] Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Anti-inflammatory Activity Screening
A preliminary assessment of anti-inflammatory potential can be achieved through simple in vitro assays.
Protocol 4: Inhibition of Protein Denaturation Assay
Protein denaturation is a known cause of inflammation.[9][10][11] The ability of a compound to prevent protein denaturation can be an indicator of anti-inflammatory activity.[12][13]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.[9]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
Protocol 5: Cyclooxygenase (COX) Inhibition Assay
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.[14][15][16][17] Commercially available colorimetric or fluorometric assay kits can be used to screen for COX-1 and COX-2 inhibition.
-
Follow the manufacturer's protocol for the chosen COX inhibitor screening assay kit.
-
Typically, the assay measures the peroxidase activity of COX enzymes.
-
The test compound is incubated with the enzyme (COX-1 or COX-2) and a substrate.
-
The inhibition of the enzyme activity is determined by measuring the change in absorbance or fluorescence.
-
Calculate the IC₅₀ value for each isoform to determine the compound's potency and selectivity.
Tier 2: Secondary and Mechanistic Assays
Positive results in the primary screening warrant further investigation to understand the underlying mechanism of action.
For Anticancer "Hits"
-
Apoptosis Induction: If the compound shows cytotoxicity, it is crucial to determine if it induces programmed cell death (apoptosis). This can be assessed by measuring the activity of caspases, key executioner enzymes in the apoptotic pathway.[18][19][20][21][22]
-
Protocol: Utilize a commercially available Caspase-Glo® 3/7 assay, which provides a luminescent readout proportional to caspase activity.[18]
-
-
Cell Cycle Analysis: The compound might exert its effect by arresting the cell cycle at a specific phase. This can be analyzed by flow cytometry using a DNA-intercalating dye like propidium iodide.[23][24][25][26][27]
For Anti-inflammatory "Hits"
-
Mechanism of COX Inhibition: If the compound inhibits COX enzymes, further kinetic studies can determine the mode of inhibition (competitive, non-competitive, or uncompetitive).[28][29][30][31][32]
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Example Data Summary for Primary Screening
| Assay | Test System | Endpoint | Result (e.g., IC₅₀ or MIC in µM) | Positive Control |
| Anticancer | HeLa Cells | IC₅₀ | [Insert Value] | Doxorubicin |
| MCF-7 Cells | IC₅₀ | [Insert Value] | Doxorubicin | |
| A549 Cells | IC₅₀ | [Insert Value] | Doxorubicin | |
| Antimicrobial | S. aureus | MIC | [Insert Value] | Vancomycin |
| E. coli | MIC | [Insert Value] | Ciprofloxacin | |
| C. albicans | MIC | [Insert Value] | Fluconazole | |
| Anti-inflammatory | Protein Denaturation | IC₅₀ | [Insert Value] | Diclofenac |
| COX-1 Inhibition | IC₅₀ | [Insert Value] | Indomethacin | |
| COX-2 Inhibition | IC₅₀ | [Insert Value] | Celecoxib |
A "hit" is generally considered a compound that shows significant activity at a concentration that is deemed promising for further development (e.g., low micromolar range for anticancer and anti-inflammatory assays). The selectivity index (e.g., COX-2 vs. COX-1) is also a critical parameter.
Conclusion
This guide provides a foundational framework for the systematic biological evaluation of this compound. By employing this tiered screening approach, researchers can efficiently identify and characterize potential therapeutic activities of this novel compound, paving the way for more focused preclinical development. The causality-driven protocols and structured workflow are designed to ensure scientific rigor and the generation of reliable and actionable data.
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- Fiveable. (n.d.). Enzyme kinetics and inhibition studies.
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- Wulandari, F., et al. (2023). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation.
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- Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
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- MI - Microbiology. (n.d.). Broth Microdilution.
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- Mirke, N. B., et al. (2019). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 7(3), 94-98.
- Petrovic, D., & Murray, M. (2004). A colorimetric microplate assay for the determination of cyclooxygenase activity. Journal of pharmacological and toxicological methods, 49(2), 117–122.
- Rahman, H., et al. (2015). In vitro anti-inflammatory and anti-arthritic activity of Oryza sativa L. bran. Journal of Applied Pharmaceutical Science, 5(12), 093-096.
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- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
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Application Notes & Protocols: A Framework for Evaluating N-(2-Methyl-3-nitrophenyl)acetamide as a Potential Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy since the landmark approval of imatinib in 2001.[2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on how to approach the evaluation of a novel compound, N-(2-Methyl-3-nitrophenyl)acetamide, as a potential kinase inhibitor. While there is limited specific biological data for this particular molecule, its nitroaromatic scaffold is present in various bioactive compounds.[3] This guide, therefore, uses this compound as a model to present a structured, field-proven framework for kinase inhibitor discovery. We detail a strategic screening cascade, from initial biochemical assays to secondary cell-based validation, providing step-by-step protocols, the rationale behind experimental choices, and methods for data interpretation.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is the foundation of any screening campaign. These properties influence solubility, cell permeability, and potential liabilities. As this compound is a novel investigational compound, the following data is based on computational predictions for it and its close isomers, which should be validated experimentally.
Physicochemical Properties
| Property | Predicted Value | Data Source |
| Molecular Formula | C₉H₁₀N₂O₃ | PubChem[4] |
| Molecular Weight | 194.19 g/mol | PubChem[4] |
| XLogP3 | 1.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
Note: These computationally derived values require experimental confirmation.
Synthesis Outline
The synthesis of this compound can be approached via standard organic chemistry reactions. A plausible route involves the nitration of a commercially available precursor followed by amidation. Careful control of reaction conditions is necessary to manage the formation of positional isomers.[5] A potential precursor, 2-methyl-3-nitrophenylacetic acid, can be synthesized from 2-methylphenylacetic acid.[6]
The Kinase Inhibitor Screening Cascade: A Strategic Approach
A tiered or cascaded approach is essential for efficiently identifying and validating potential kinase inhibitors, minimizing wasted resources on compounds that are non-specific or inactive in a cellular context.[7] This strategy moves promising hits from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models.[8]
Caption: A logical workflow for a kinase inhibitor screening cascade.
Protocol 1: Primary Biochemical Screening - In Vitro Kinase Inhibition Assay
The initial step is to determine if the compound directly inhibits the enzymatic activity of a purified kinase.[9] The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[10]
Principle of the Assay
This is a luminescent-based assay system. First, the kinase reaction is performed. After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to simultaneously convert the generated ADP back to ATP and catalyze a luciferase/luciferin reaction, producing a light signal that correlates with ADP concentration.
Experimental Workflow Diagram
Caption: Inhibition of the MAPK pathway by a hypothetical MEK inhibitor.
Detailed Protocol
Materials and Reagents:
-
A375 cells or other appropriate cell line.
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). [11]* Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and PVDF membranes.
-
Chemiluminescent substrate (ECL).
Step-by-Step Procedure:
-
Cell Culture and Treatment: Culture A375 cells to 70-80% confluency. Treat the cells with various concentrations of this compound for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer. [12]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE. [13]5. Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. [14]7. Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [11]9. Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using a digital imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK. [13]
Data Interpretation and Next Steps
A successful compound will exhibit a potent IC₅₀ in the biochemical assay, which translates to a similar potency (often referred to as EC₅₀) in the cellular target engagement assay. The GI₅₀ from the viability assay should be significantly higher than the cellular EC₅₀, indicating a therapeutic window where the compound inhibits the target without causing general cytotoxicity.
If this compound demonstrates promising activity and selectivity, subsequent steps would involve:
-
Kinome Profiling: Screening the compound against a large panel of kinases to assess its selectivity and identify potential off-target effects. [9]* Mechanism of Action (MoA) Studies: Performing kinetic analyses or using techniques like Surface Plasmon Resonance (SPR) to determine if the inhibitor is ATP-competitive, non-competitive, or allosteric. [9]* Lead Optimization: Initiating medicinal chemistry efforts to improve the compound's potency, selectivity, and drug-like properties.
This structured approach ensures that resources are focused on compounds with the highest potential for therapeutic development, transforming a novel chemical entity into a viable drug candidate.
References
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Martens, S. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
- Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
- Zhang, J., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- Cambridge Healthtech Institute. Kinase Inhibitor Chemistry. Cambridge Healthtech Institute. [Link]
- Cambridge Healthtech Institute. Kinase Inhibitor Discovery. Cambridge Healthtech Institute. [Link]
- Zhang, J., et al. (2017, June 13). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- Enliven Therapeutics. Small Molecule Kinase Inhibitors. Enliven Therapeutics. [Link]
- PrepChem.com. Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide. PrepChem.com. [Link]
- National Center for Biotechnology Information. In vitro NLK Kinase Assay. NCBI. [Link]
- Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. [Link]
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
- Reaction Biology. (2022, May 11).
- UNT Health Science Center. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. UNT Health Science Center. [Link]
- ACS Publications. (2021, October 5). Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay.
- Smalley, K. S. M., & Flaherty, K. T. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. NCBI. [Link]
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- PubChem. N-Methyl-N-(3-nitrophenyl)acetamide. PubChem. [Link]
- Ali, F., et al. (2022, July 26). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. MDPI. [Link]
- AIP Publishing. (2012, June 9). Synthesis, experimental and theoretical investigations of N-(3-nitrophenyl) acetamide (3NAA). AIP Publishing. [Link]
- Google Patents. Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- PubChem. 2-(2-Methyl-3-nitrophenyl)acetamide. PubChem. [Link]
- PubChem. N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide. PubChem. [Link]
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Application Notes and Protocols for In Vitro Evaluation of N-(2-Methyl-3-nitrophenyl)acetamide
Introduction: Unveiling the Bio-Potential of a Nitroaromatic Scaffold
N-(2-Methyl-3-nitrophenyl)acetamide is a nitroaromatic compound with a structure amenable to diverse chemical modifications. While comprehensive biological data for this specific molecule is not extensively documented, the broader class of nitroaromatic compounds has garnered significant interest in drug discovery, particularly in oncology.[1] Compounds within this class have demonstrated potential as anticancer agents, often exerting their effects through mechanisms involving metabolic activation to reactive intermediates that can induce cellular stress, DNA damage, and ultimately, programmed cell death (apoptosis).[2]
The presence of the nitro group is key to this bioactivity. It can be enzymatically reduced within the cell to form highly reactive species, such as nitroso and hydroxylamine derivatives.[3] These intermediates can interact with cellular macromolecules, including DNA and proteins, leading to genotoxicity and disruption of cellular homeostasis. This document provides a series of detailed protocols for the in vitro evaluation of this compound, focusing on assays to investigate its cytotoxic, genotoxic, and pro-apoptotic potential. These assays are foundational for characterizing the bioactivity of novel chemical entities in a drug development context.
Hypothesized Mechanism of Action
We hypothesize that this compound, following intracellular uptake, undergoes metabolic activation, leading to the generation of reactive oxygen species (ROS) and electrophilic intermediates. This cascade is postulated to induce DNA damage and activate cellular stress response pathways, culminating in the initiation of the apoptotic signaling cascade. The following protocols are designed to systematically investigate key events in this proposed pathway.
Caption: Hypothesized mechanism of this compound bioactivity.
Section 1: Assessment of Cytotoxicity
The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[4][5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0.850 | 100 |
| 1 | 0.810 | 95.3 |
| 10 | 0.650 | 76.5 |
| 25 | 0.430 | 50.6 |
| 50 | 0.210 | 24.7 |
| 100 | 0.100 | 11.8 |
Section 2: Evaluation of Genotoxic Potential
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[2][8]
Principle of the Comet Assay
This assay is based on the ability of fragmented DNA to migrate out of the cell nucleus under the influence of an electric field.[1] The extent of DNA migration, which forms a "comet" shape with a head (intact DNA) and a tail (damaged DNA), is proportional to the amount of DNA damage.[8] The alkaline version of the assay is particularly effective at detecting single-strand breaks.[2]
Experimental Protocol: Alkaline Comet Assay
Materials:
-
Treated cells from the cytotoxicity experiment
-
Normal and low melting point agarose
-
Lysis buffer (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells treated with this compound for a shorter duration (e.g., 4-6 hours) to capture primary DNA damage.
-
Slide Preparation: Coat microscope slides with normal melting point agarose.
-
Cell Embedding: Mix a small number of cells (approx. 10,000) with low melting point agarose and layer onto the pre-coated slide.
-
Lysis: Immerse the slides in lysis buffer at 4°C for at least 1 hour to remove cell membranes and proteins, leaving the DNA as a nucleoid.[1]
-
Alkaline Unwinding: Place the slides in the electrophoresis unit filled with alkaline buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes.[8]
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Caption: Workflow for the Comet Assay.
Section 3: Quantifying Apoptosis Induction
To confirm that cytotoxicity is mediated by programmed cell death, the activity of key apoptotic enzymes, caspases, can be measured.
Principle of the Caspase-Glo® 3/7 Assay
This assay provides a luminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by caspases-3 and -7.[9] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to the amount of active caspase-3 and -7 in the sample.[9]
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Treated cells in a white-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[10]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the number of cells (if necessary) and express the results as a fold change in caspase activity compared to the vehicle control.
Data Presentation: Hypothetical Apoptosis Data
| Concentration (µM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 15,000 | 1.0 |
| 1 | 16,500 | 1.1 |
| 10 | 45,000 | 3.0 |
| 25 | 120,000 | 8.0 |
| 50 | 210,000 | 14.0 |
| 100 | 255,000 | 17.0 |
Conclusion
The protocols detailed in these application notes provide a systematic framework for the initial in vitro characterization of this compound. By employing assays that probe cytotoxicity, genotoxicity, and apoptosis, researchers can gain crucial insights into the potential biological activity and mechanism of action of this and other novel nitroaromatic compounds. The data generated from these studies are essential for making informed decisions in the early stages of drug discovery and development.
References
- McGill University. Comet Assay Protocol. [Link]
- ResearchGate. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. [Link]
- IntechOpen.
- Roche.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- CLYTE Technologies.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- protocols.io. Caspase 3/7 Activity. [Link]
- Bio-protocol. Genotoxicity Testing: Comet Assay. [Link]
- Bio-protocol. Caspase 3/7 activity assay. [Link]
- Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
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- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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- 11. promega.com [promega.com]
Application Notes & Protocols: Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide Derivatives for Medicinal Chemistry
Introduction: The Strategic Value of the N-(2-Methyl-3-nitrophenyl)acetamide Scaffold
In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular frameworks are paramount to the discovery of new therapeutic agents. The this compound scaffold has emerged as a particularly valuable starting point for the development of biologically active compounds. Its utility is rooted in a unique arrangement of functional groups: an acetamido moiety, a sterically influential methyl group, and a synthetically versatile nitro group. This combination allows for a series of controlled, regioselective transformations to generate diverse libraries of molecules for biological screening.
The acetamido group often serves to modulate the electronic properties of the aromatic ring and provides a vector for further derivatization. More critically, the nitro group can be readily reduced to a primary amine, yielding an ortho-phenylenediamine derivative.[1][2] This diamine is a cornerstone precursor for the synthesis of numerous heterocyclic systems, most notably benzimidazoles, which are a privileged scaffold found in a wide array of pharmaceuticals.[3][4]
This guide provides a comprehensive, experience-driven approach to the synthesis of the core this compound intermediate and its subsequent transformation into a key precursor for medicinal chemistry applications. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.
Part 1: Synthesis of the Core Intermediate: this compound
The most direct and regioselective route to the target compound is the acetylation of commercially available 2-Methyl-3-nitroaniline. This approach avoids the potential formation of multiple isomers that can complicate the nitration of N-(2-methylphenyl)acetamide, a common issue in electrophilic aromatic substitutions on substituted anilines.[5][6] Acetylation of the amino group is a robust and high-yielding transformation that proceeds via a well-understood nucleophilic acyl substitution mechanism.[7][8]
Reaction Scheme & Mechanism
The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and deprotonation yields the stable amide product, this compound.
Caption: Nucleophilic acyl substitution mechanism for acetylation.
Protocol 1: Acetylation of 2-Methyl-3-nitroaniline
This protocol details a standard laboratory procedure for the synthesis of the core intermediate. It is designed for high yield and purity.
Materials:
-
2-Methyl-3-nitroaniline (CAS: 603-83-8)[9]
-
Acetic Anhydride (CAS: 108-24-7)
-
Glacial Acetic Acid (CAS: 64-19-7)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of 2-Methyl-3-nitroaniline in 20 mL of glacial acetic acid. Stir the mixture until the solid is fully dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before proceeding.
-
Slowly add 6.0 mL of acetic anhydride to the solution with continuous stirring. The addition is typically exothermic, and the reaction temperature should be monitored.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Once the reaction is complete, pour the mixture slowly and with vigorous stirring into a 500 mL beaker containing 250 mL of ice-cold water. This will precipitate the crude product.
-
Continue stirring the suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to litmus paper. This removes residual acetic acid.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature (50-60 °C) to a constant weight.
Protocol 2: Purification via Recrystallization
Recrystallization is a highly effective method for purifying the crude acetamide, removing unreacted starting materials and soluble impurities.[6][10]
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent necessary to achieve a saturated solution at the boiling point.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should begin to form.
-
To maximize the yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Dry the final product to a constant weight. The expected product is a yellow crystalline solid.
Protocol 3: Physicochemical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.
Data Presentation: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₀N₂O₃ | [11] |
| Molecular Weight | 194.19 g/mol | [11] |
| Appearance | Yellow crystalline powder | |
| Melting Point | 150-151 °C (from ethanol) | [11] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~8.0-8.2 (d, 1H, Ar-H), ~7.4-7.6 (t, 1H, Ar-H), ~7.2-7.4 (d, 1H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, COCH₃), ~9.5-10.5 (s, 1H, NH) | [12] (inferred) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): ~169 (C=O), ~149 (C-NO₂), ~136-138 (Ar-C), ~130-135 (Ar-C), ~120-125 (Ar-CH), ~25 (COCH₃), ~15-18 (Ar-CH₃) | [12] (inferred) |
| IR (KBr, cm⁻¹) | Expected ν: ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1550 (N-H bend, Amide II) | [13] (inferred) |
Note: NMR chemical shifts are predicted based on the analysis of similar structures and may vary slightly based on solvent and experimental conditions.
Part 2: Derivatization for Medicinal Chemistry Applications
The synthetic value of this compound is fully realized in its subsequent transformations. The reduction of the nitro group is the most pivotal step, creating a diamino intermediate that is a direct precursor to pharmacologically relevant heterocyclic scaffolds.[2][3]
Caption: Synthetic workflow from core intermediate to bioactive scaffolds.
Protocol 4: Reduction of the Nitro Group to Synthesize N-(3-Amino-2-methylphenyl)acetamide
This protocol uses tin(II) chloride, a classic and reliable reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like amides.
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (5 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of concentrated hydrochloric acid.
-
To this stirred suspension, add 4.5 g of tin(II) chloride dihydrate in portions. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature between 20-30 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin hydroxides will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude N-(3-Amino-2-methylphenyl)acetamide.
-
The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Application Insight: Gateway to Benzimidazoles
The synthesized N-(3-Amino-2-methylphenyl)acetamide is a valuable ortho-phenylenediamine derivative. This class of compounds is a direct precursor to benzimidazoles via the Phillips condensation. By reacting the diamine with various aldehydes (or carboxylic acids under harsher conditions), a diverse library of 2-substituted benzimidazoles can be generated. This strategy is a cornerstone of drug discovery programs targeting kinases, viruses, and parasites. The presence of the methyl and acetamido groups on the benzimidazole core provides additional points for diversification and structure-activity relationship (SAR) studies.
Conclusion
This compound is a strategically vital intermediate whose value extends far beyond its initial synthesis. The protocols outlined in this guide provide a robust and reliable pathway to this core scaffold and its subsequent conversion into a versatile precursor for medicinal chemistry. By understanding the causality behind each synthetic step—from the regioselective acetylation to the critical nitro reduction—researchers and drug development professionals can effectively leverage this chemistry to build complex molecular architectures and accelerate the discovery of novel therapeutic agents.
References
- BenchChem. (2025).
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- Resonance. (2022).
- Biosynth. (n.d.). 2-Methyl-3-nitroaniline | 603-83-8. Biosynth.
- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10).
- Scribd. (n.d.).
- Guidechem. (n.d.). 2-Methyl-3-nitroaniline 603-83-8 wiki. Guidechem.
- BenchChem. (2025). Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)
- BenchChem. (2025). The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide. BenchChem.
- CIR Report D
- BenchChem. (2025). Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules. BenchChem.
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. BenchChem.
- BenchChem. (2025). Application of N-(2-fluoro-4-nitrophenyl)acetamide in the Synthesis of Heterocyclic Compounds. BenchChem.
- BenchChem. (2025). "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties. BenchChem.
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: N-(2-Methyl-3-nitrophenyl)acetamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Precursor for Complex Scaffolds
N-(2-Methyl-3-nitrophenyl)acetamide is a valuable aromatic nitro compound whose strategic importance in organic synthesis, particularly in medicinal chemistry, lies in its role as a precursor to a key class of intermediates: ortho-phenylenediamines. The specific arrangement of its functional groups—an acetamido, a methyl, and a nitro group in a 1,2,3-substitution pattern—allows for a controlled and regioselective pathway to 3-methyl-1,2-benzenediamine (2,3-diaminotoluene).
This diamine is a pivotal building block for constructing a wide array of nitrogen-containing heterocyclic compounds, most notably benzimidazoles.[1][2] The benzimidazole moiety is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules, exhibiting properties ranging from anticancer and antiviral to anthelmintic and antihistaminic.[3][4]
This guide provides a comprehensive overview of the core synthetic strategy, detailed experimental protocols, and expert insights for leveraging this compound in the synthesis of these high-value heterocyclic systems.
Core Synthetic Strategy: From Nitroacetamide to Heterocycle
The conversion of this compound into a heterocyclic compound is fundamentally a two-stage process. This approach provides modularity and control over the final product.
-
Stage 1: Reductive Formation of the Key Diamine Intermediate. The process begins with the chemoselective reduction of the nitro group to an amine. The resulting N-(3-amino-2-methylphenyl)acetamide can be used directly in some cyclization reactions, but more commonly, the acetamide group is hydrolyzed under acidic or basic conditions to yield the versatile 2,3-diaminotoluene.
-
Stage 2: Cyclization with Carbon Synthons. The generated ortho-diamine is then condensed with various reagents that provide a one or two-carbon unit (synthons) to form the heterocyclic ring. The choice of synthon directly dictates the nature of the resulting heterocycle and its substitution pattern.
Expertise in Action: Choosing a Reduction Method
The reduction of the nitro group is the critical first step. Several methods exist, each with distinct advantages, making the choice dependent on available equipment, desired selectivity, and scale.[5]
-
Catalytic Hydrogenation: This is the most common and high-yielding method for industrial and laboratory-scale synthesis.[1][6][7] Using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas is highly efficient and clean, as the only byproduct is water. This method is preferred for its high chemoselectivity, leaving other functional groups like esters or nitriles intact.
-
Metal-Acid Systems: Reagents like iron powder in acidic media (e.g., acetic acid or HCl) are a classic, cost-effective, and robust alternative.[8][9] This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning by other functional groups (like thiols). The reaction mechanism involves single electron transfer from the metal surface.[9]
-
Transfer Hydrogenation: For laboratories not equipped for handling hydrogen gas, transfer hydrogenation using reagents like hydrazine or ammonium formate with a catalyst offers a safer alternative.
Application Protocol 1: Synthesis of 2,3-Diaminotoluene
This protocol details the conversion of this compound to the crucial 2,3-diaminotoluene intermediate.
Step 1.1: Catalytic Hydrogenation of this compound
This procedure is adapted from established methods for the reduction of related nitroanilines.[6][7]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol or Methanol, reagent grade
-
Hydrogen gas source or a suitable hydrogen transfer reagent (e.g., ammonium formate)
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel or a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude N-(3-amino-2-methylphenyl)acetamide, which often appears as a dark solid. This intermediate can be used directly in the next step.
Step 1.2: Acidic Hydrolysis to 2,3-Diaminotoluene
Materials:
-
Crude N-(3-amino-2-methylphenyl)acetamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
To the crude N-(3-amino-2-methylphenyl)acetamide, add a 3-6 M aqueous solution of HCl (10 mL per gram of starting acetamide).
-
Heat the mixture to reflux (approx. 100-110 °C) and stir for 2-4 hours. Monitor the hydrolysis by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly neutralize the acidic solution by adding concentrated NaOH solution until the pH is basic (>10). This step can be highly exothermic and should be done with caution.
-
Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude 2,3-diaminotoluene. The product is often a dark solid or oil that is sensitive to air and light and is best used immediately.[6]
| Property | Value | Reference(s) |
| Compound Name | 2,3-Diaminotoluene | [1][2][10] |
| Synonyms | 3-Methyl-1,2-benzenediamine | [2][10] |
| CAS Number | 2687-25-4 | [10] |
| Molecular Formula | C₇H₁₀N₂ | [10] |
| Molar Mass | 122.17 g/mol | [1][10] |
| Melting Point | 62-65 °C | [1][2][10] |
| Boiling Point | 255 °C | [1] |
| Appearance | Gray to light brown crystals | [2] |
Application Protocol 2: Synthesis of a 2-Aryl-4-methylbenzimidazole
This protocol demonstrates the cyclization of 2,3-diaminotoluene with an aromatic aldehyde to form a 2-substituted benzimidazole, a common scaffold in medicinal chemistry.[11]
Materials:
-
2,3-Diaminotoluene (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., anisaldehyde, benzaldehyde) (1.0 eq)
-
Ammonium Chloride (NH₄Cl) or another suitable catalyst
-
Ethanol, reagent grade
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminotoluene (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol (10-15 mL per mmol of diamine).
-
Add a catalytic amount of ammonium chloride (e.g., 30 mol%).
-
Heat the resulting mixture to reflux (approx. 80-90 °C) with stirring for 2-4 hours.
-
Monitor the completion of the reaction by TLC (a common eluent is 2:1 hexane:ethyl acetate).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water to precipitate the product.
-
Stir for 15-20 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual catalyst and salts.
-
Dry the product. For higher purity, the crude solid can be recrystallized from an appropriate solvent like ethanol or an ethanol/water mixture.
| Aldehyde | Expected Product | Typical Yield Range |
| Benzaldehyde | 4-Methyl-2-phenyl-1H-benzo[d]imidazole | 80-90% |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4-methyl-1H-benzo[d]imidazole | 85-95% |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-methyl-1H-benzo[d]imidazole | 80-90% |
| 3-Bromobenzaldehyde | 2-(3-Bromophenyl)-4-methyl-1H-benzo[d]imidazole | 75-85% |
| Yields are estimates based on similar reported procedures for o-phenylenediamine. |
Conclusion
This compound serves as a highly effective and strategically valuable precursor for the synthesis of 4-methyl substituted benzimidazoles and other related heterocyclic systems. The straightforward and high-yielding two-stage process of nitro reduction followed by cyclocondensation provides a reliable pathway to these important molecular scaffolds. The protocols and insights provided herein are designed to empower researchers in medicinal chemistry and drug development to harness the full synthetic potential of this versatile intermediate.
References
- Benchchem. Synthesis of 2,3-Diaminotoluene from 2-Methyl-6-Nitroaniline: An In-depth Technical Guide.
- ChemicalBook. 2,3-DIAMINOTOLUENE synthesis.
- ResearchGate. Mechanochemical protocols for reduction of nitroarenes to anilines.
- ResearchGate.
- Wikipedia. Reduction of nitro compounds.
- Biosynth. 2,3-Diaminotoluene | 2687-25-4.
- ChemicalBook. 2,3-DIAMINOTOLUENE | 2687-25-4.
- Indian Journal of Chemistry. A green synthesis of benzimidazoles.
- ResearchGate. Methods for reduction of nitroarenes.
- Finetech Industry Limited.
- Organic Chemistry Portal. Benzimidazole synthesis.
- Marmara Pharmaceutical Journal.
- Benchchem. Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules.
- ResearchGate. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
- MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
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Developing analytical methods for N-(2-Methyl-3-nitrophenyl)acetamide quantification
An Application Note and Protocol for the Development of Analytical Methods for the Quantification of N-(2-Methyl-3-nitrophenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the development and validation of analytical methods for the quantitative analysis of this compound. Recognizing its role as a potential intermediate in organic synthesis, particularly within the pharmaceutical industry, establishing a robust and reliable quantification method is paramount for quality control, stability testing, and impurity profiling. This document moves beyond a single, rigid protocol, instead presenting a logical, science-based approach to method selection, development, and validation. We will provide a comparative analysis of suitable analytical techniques, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method due to its specificity, precision, and widespread availability. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method will also be discussed. All protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Introduction and Analyte Profile
This compound is a nitroaromatic compound whose purity and concentration are critical for the successful synthesis of downstream products. In drug development, even trace-level impurities can have significant impacts on the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a validated analytical method is required to ensure that the quality of this intermediate meets stringent regulatory standards.
The selection of an appropriate analytical technique is predicated on the physicochemical properties of the analyte.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value (for N-(2-Methyl-5-nitrophenyl)acetamide) | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₀N₂O₃ | Consistent across isomers. |
| Molecular Weight | 194.19 g/mol | Consistent across isomers.[5] |
| Melting Point | 150-151 °C | Value for the 5-nitro isomer; the 3-nitro isomer is expected to have a similar melting point.[5] |
| pKa (Predicted) | 14.21 ± 0.70 | Predicted value for the 5-nitro isomer; indicates weakly acidic properties of the amide proton.[5] |
| LogP (Predicted) | 1.47 | Value for the 5-nitro isomer, suggesting moderate hydrophobicity suitable for reversed-phase HPLC.[6] |
Note: Experimental data for the 3-nitro isomer is not widely available. Values for the closely related 5-nitro isomer are provided as a strong basis for initial method development.
Strategic Selection of an Analytical Method
The choice of analytical instrumentation is a critical first step, balancing the need for sensitivity, specificity, and practicality. For a moderately polar, non-volatile compound like this compound, several techniques are viable.
Caption: Logical workflow for selecting the appropriate analytical method.
Table 2: Comparative Analysis of Potential Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation of volatile compounds in the gas phase followed by mass-based detection.[8] | Measurement of light absorbance at a specific wavelength. |
| Specificity | High. Can separate the analyte from impurities and degradation products.[9] | Very High. Mass detector provides structural information. | Low. Cannot distinguish between the analyte and other UV-absorbing compounds. |
| Sensitivity (LOQ) | ~0.03 - 0.3 µg/mL | < 0.3 µg/mL (may require derivatization) | > 1 µg/mL |
| Sample Prep | Simple dissolution in mobile phase. | May require derivatization to improve volatility and prevent thermal degradation.[8][10] | Simple dissolution in a suitable solvent. |
| Primary Use | Assay, impurity quantification, stability studies. | Identification of volatile impurities, trace analysis. | Quick, non-specific concentration checks. |
| Recommendation | Primary Method. | Alternative/Complementary Method. | Not Recommended for Specific Quantification. |
Based on this analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended primary method for its high specificity, reliability, and suitability for routine quality control environments.
Primary Method: Validated RP-HPLC for Quantification
This section provides a detailed protocol for the quantification of this compound using an RP-HPLC method, developed and validated in accordance with ICH Q2(R2) guidelines.[1][11][12][13]
Principle of the Method
The method utilizes a C18 stationary phase, which is non-polar. The analyte is dissolved in a polar mobile phase and pumped through the column. This compound, being moderately non-polar, will partition between the mobile and stationary phases, allowing it to be separated from more polar and less polar impurities. Its concentration is determined by measuring its UV absorbance as it elutes from the column and comparing the peak area to that of a known reference standard.
Experimental Protocol: HPLC-UV Analysis
Caption: Step-by-step workflow for the HPLC-UV quantification protocol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a dilute solution of the analyte in the mobile phase from 200-400 nm. A wavelength of maximum absorbance (λmax), likely around 254 nm or 315 nm, should be used.[9][14]
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).[7]
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method must be validated to demonstrate it is fit for its intended purpose.[13] The following tests are based on ICH Q2(R2) guidelines.[1][11][15]
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
-
Protocol:
-
Inject a blank (mobile phase), a solution of the reference standard, and a sample solution to demonstrate no interference at the analyte's retention time.
-
Conduct forced degradation studies to demonstrate that the method can separate the analyte from potential degradation products.[9] Subject the analyte to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105 °C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 7 days.
-
-
Analyze the stressed samples and assess peak purity using a PDA detector. The method is considered stability-indicating if the analyte peak is resolved from all degradant peaks.
-
2. Linearity and Range:
-
Protocol:
-
Inject the five calibration standards in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Table 3: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1.0 | 15,430 | 1.2% |
| 5.0 | 76,980 | 0.8% |
| 10.0 | 155,100 | 0.5% |
| 50.0 | 772,500 | 0.3% |
| 100.0 | 1,548,000 | 0.2% |
| Regression Results | y = 15460x + 350 | r² = 0.9998 |
3. Accuracy: Accuracy is the closeness of the test results to the true value.[15] It is determined by spike recovery.
-
Protocol:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the combined data should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
6. Robustness:
-
Protocol: Deliberately introduce small variations to the method parameters and evaluate the impact on the results.
-
Vary mobile phase composition (e.g., ±2%).
-
Vary column temperature (e.g., ±5 °C).
-
Vary flow rate (e.g., ±0.1 mL/min).
-
-
Acceptance Criteria: The changes should not significantly affect the system suitability parameters or the final quantified result.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is preferred for routine quantification, GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.
Rationale and Considerations
-
Causality: The high operating temperatures of a GC inlet can cause thermal degradation of thermally labile compounds like nitroaromatics.[16] This can lead to inaccurate quantification and the appearance of artifact peaks.
-
Derivatization: To mitigate this, a derivatization step, such as silylation, may be required to increase the thermal stability and volatility of the analyte.[10] However, this adds complexity to the sample preparation process.
-
Application: GC-MS is best suited for impurity profiling where identification is key, or when analyzing for specific volatile contaminants (e.g., residual solvents).
Protocol Outline: GC-MS Analysis
-
Instrumentation: A GC system equipped with a mass selective detector (MSD).
-
Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C (or lower, if using a programmable temperature vaporizer (PTV) inlet to minimize degradation).[16]
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. (This program must be optimized).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Mode: Full scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Conclusion
This application note outlines a comprehensive strategy for the quantitative analysis of this compound. A validated RP-HPLC method is presented as the primary choice for its robustness, specificity, and suitability for quality control applications. The detailed validation protocol, grounded in ICH and FDA guidelines, ensures that the method is trustworthy and generates reliable data.[1][2][3] The discussion of GC-MS as an alternative provides a complementary approach for comprehensive impurity profiling. By following the principles and protocols herein, researchers and drug development professionals can confidently establish a method that is fit for purpose and meets rigorous scientific and regulatory standards.
References
- Title: ICH Q2(R2)
- Source: U.S.
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Source: U.S.
- Title: Analytical Procedures and Methods Validation - FDA | PDF Source: Scribd URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Q2(R2)
- Title: Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry Source: ACS Public
- Title: N-Methyl-N-(3-nitrophenyl)acetamide Source: PubChem URL:[Link]
- Title: A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters Source: ResearchG
- Title: Spectrophotometric Determination of Acetazolamide in Bulk and Tablet Dosage Form by Area Under Curve and First Order Deriv
- Title: Method and assays for quantitation of acetamide in a composition Source: Google Patents URL
- Title: N-(2-Methyl-5-nitrophenyl)acetamide Source: SIELC Technologies URL:[Link]
- Title: Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1) Source: Cheméo URL:[Link]
- Title: Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: N-methyl-N-(2-nitrophenyl)-2-phenyl-acetamide Source: Chemsrc URL:[Link]
- Title: 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study Source: Moroccan Journal of Chemistry URL:[Link]
- Title: Acetamide, N-(3-nitrophenyl)- Source: NIST WebBook URL:[Link]
- Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: ResearchG
- Title: method 8091 nitroaromatics and cyclic ketones by gas chromatography Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F Source: National Institutes of Health (NIH) URL:[Link]
- Title: Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)
- Title: Synthesis and crystallization of N-(4-nitrophenyl) acetamides Source: Journal of Chemical, Biological and Physical Sciences (JCBPS) URL:[Link]
- Title: Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization Source: ResearchG
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Application Notes & Protocols for the Scale-Up Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide
Executive Summary & Strategic Importance
N-(2-Methyl-3-nitrophenyl)acetamide is a valuable chemical intermediate whose strategic importance lies in its utility as a versatile building block for more complex molecules in the pharmaceutical and specialty chemical industries. The presence of three distinct functional groups—an acetamido group, a methyl group, and a nitro group—on the aromatic ring provides a rich platform for a variety of chemical transformations. The precursor, 2-Methyl-3-nitroaniline, is recognized as an indispensable intermediate for synthesizing pharmaceuticals, agrochemicals, and specialized dyes[1]. This guide provides a comprehensive, field-proven protocol for the reliable scale-up synthesis of this compound, focusing on process safety, scalability, and product purity. We will delve into the causality behind procedural choices, ensuring a robust and reproducible outcome.
Synthetic Strategy & Mechanistic Rationale
The most efficient and scalable synthetic route to this compound is the direct acetylation of commercially available 2-methyl-3-nitroaniline.
Reaction Scheme:
An alternative strategy, the nitration of N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine), is ill-suited for large-scale production. The powerful activating and ortho-, para-directing effect of the acetamido group, combined with the ortho-, para-directing methyl group, leads to a complex mixture of positional isomers, including 2-methyl-4-nitro-, 2-methyl-5-nitro-, and 2-methyl-6-nitroaniline derivatives[2][3][4]. Such a mixture necessitates challenging and costly chromatographic separation, rendering the process economically unviable at scale.
The chosen direct acetylation route avoids these regioselectivity issues, providing a clean, high-yielding conversion to the desired product.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine in 2-methyl-3-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, expelling acetate as a stable leaving group and yielding the protonated amide. A final deprotonation step, typically by another molecule of the starting amine or a weak base, affords the final this compound product.
Reagent Selection for Scale-Up
-
Starting Material: 2-Methyl-3-nitroaniline (CAS: 603-83-8) is a yellow crystalline solid that serves as the foundational building block.[5][6]
-
Acetylating Agent: Acetic anhydride is the reagent of choice over acetyl chloride for scale-up operations.
-
Acetic Anhydride: Less volatile and corrosive than acetyl chloride. The reaction byproduct is acetic acid, which is non-volatile and can often serve as a solvent for the reaction, simplifying the process.
-
Acetyl Chloride: Highly volatile and corrosive, generating hydrogen chloride (HCl) gas as a byproduct. This requires specialized scrubbers and handling procedures to manage the off-gassing, adding complexity and cost to the process at scale.
-
Process Flow Diagram
Caption: High-level workflow for the scale-up synthesis of this compound.
Critical Safety Considerations for Scale-Up
Scaling a chemical synthesis is not merely about using larger flasks; it introduces significant challenges related to heat and mass transfer.[7][8] A reaction that is well-behaved at 100 mL can become hazardous at 10 L if these principles are ignored.
Hazard Analysis
-
Thermal Runaway: The acetylation of anilines is an exothermic reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] An uncontrolled exotherm can lead to boiling of the solvent, pressure buildup, and potential reactor failure. Continuous monitoring of the internal reaction temperature is mandatory.[8]
-
Reagent Hazards:
-
2-Methyl-3-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[9]
-
Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts violently with water.
-
-
Mixing Efficiency: Inadequate stirring can create localized "hot spots" where the reaction rate accelerates, potentially initiating a thermal runaway. Magnetic stir bars are ineffective for large volumes; a powerful overhead mechanical stirrer is essential.[8]
Safety Decision Workflow
Caption: Decision workflow for ensuring safety during the exothermic acetylation reaction scale-up.
Detailed Scale-Up Protocol (Exemplary 1.0 kg Scale)
This protocol is designed for a target output of approximately 1.0 kg of purified product. All operations should be conducted in a walk-in fume hood or an appropriately ventilated area.
Materials and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| 2-Methyl-3-nitroaniline | 750 g (4.93 mol, 1.0 equiv), >97% Purity | Starting Material |
| Acetic Anhydride | 553 g (5.42 mol, 1.1 equiv), >98% Purity | Acetylating Agent |
| Ethanol | ~4-5 L, Reagent Grade | Recrystallization Solvent |
| Deionized Water | ~25 L | Quenching & Washing |
| Crushed Ice | ~10 kg | Quenching |
| Equipment | ||
| Jacketed Glass Reactor | 20 L capacity, with bottom outlet valve | Reaction Vessel |
| Overhead Stirrer | High-torque motor with glass/PTFE impeller | Efficient Mixing |
| Heating/Cooling Circulator | Connected to reactor jacket | Temperature Control |
| Addition Funnel | 1 L, pressure-equalizing | Controlled Reagent Addition |
| Thermocouple | PTFE-coated, to monitor internal temperature | Safety & Process Control |
| Condenser | Allihn or Graham type | Vapor Containment |
| Filtration Apparatus | Large Buchner funnel (30-40 cm), vacuum flask (20 L) | Product Isolation |
| Vacuum Oven | For drying final product | Solvent Removal |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 20 L jacketed reactor with the overhead stirrer, thermocouple, condenser, and addition funnel. Ensure all joints are properly sealed. Start the cooling circulator and set the jacket temperature to 15°C.
-
Charging the Reactor: Charge the reactor with 2-Methyl-3-nitroaniline (750 g, 4.93 mol).
-
Reagent Addition: Start the overhead stirrer to create a mobile slurry. Begin adding acetic anhydride (553 g, 5.42 mol) from the addition funnel dropwise into the reactor.
-
Causality: The initial rate of addition should be slow. Monitor the internal temperature closely. The reaction is exothermic, and the addition rate must be controlled to maintain the internal temperature below 40°C. This prevents runaway reactions and minimizes potential side-product formation.
-
-
Reaction Completion: After the addition is complete (approx. 1-2 hours), allow the mixture to stir at ambient temperature for an additional 2 hours to ensure the reaction proceeds to completion.
-
In-Process Control (IPC): Take a small sample from the reaction mixture, quench it with water, extract with ethyl acetate, and spot it on a TLC plate against the starting material to confirm the absence of 2-methyl-3-nitroaniline.
-
Quenching and Precipitation: In a separate large vessel (e.g., a 50 L container), prepare a mixture of crushed ice (10 kg) and deionized water (10 L). While stirring the ice-water mixture vigorously, slowly transfer the reaction mixture from the reactor into the ice-water. A yellow solid will precipitate.
-
Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a large Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total of ~15 L). Continue washing until the filtrate is neutral to pH paper.
-
Purification (Recrystallization): Transfer the damp crude solid to a clean, appropriately sized flask. Add ethanol (~4 L) and heat the mixture to reflux with stirring until all the solid dissolves. If the solution is not clear, a hot filtration may be necessary. Slowly add deionized water (~500 mL, or until turbidity persists) to the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Isolation & Drying: Collect the purified, crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol-water (80:20). Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Expected Yield: 85-95%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Analytical Characterization & Data
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result / Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 164°C (The acetyl derivative of 2-methyl-3-nitroaniline is reported to have a melting point of 164°C when crystallized from aqueous ethanol)[6] |
| FTIR (ATR), cm⁻¹ | ~3280 (N-H stretch, amide), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1520 & ~1350 (Asymmetric & Symmetric NO₂ stretch) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-8.2 (m, 1H, Ar-H), δ ~7.2-7.5 (m, 2H, Ar-H), δ ~7.5 (br s, 1H, NH), δ ~2.3 (s, 3H, Ar-CH₃), δ ~2.2 (s, 3H, COCH₃) (Predicted) |
| HPLC Purity | >99.0% (Area Normalization) |
References
- PrepChem. (n.d.). Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.
- ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
- ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]
- ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]
- DC Fine Chemicals. (n.d.). 2-Methyl-3-nitroaniline.
- National Institutes of Health. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC. [Link]
- Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from Repositório da Universidade de Lisboa. [Link]
- National Institutes of Health. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. [Link]
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- 5. 2-Methyl-3-nitroaniline | 603-83-8 | FM31633 | Biosynth [biosynth.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of N-(2-Methyl-3-nitrophenyl)acetamide in Modern Organic Synthesis
Abstract
N-(2-Methyl-3-nitrophenyl)acetamide is a pivotal, yet often overlooked, building block in the arsenal of synthetic organic chemistry. Its unique substitution pattern—a sterically accessible acetamido group, an electron-withdrawing nitro functionality, and a directing methyl group—offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its role as a precursor to valuable heterocyclic scaffolds, such as benzimidazoles, which are prominent in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: A Building Block of Strategic Importance
The strategic placement of functional groups in this compound makes it a highly valuable intermediate. The acetamido group serves as a protected amine, which can be unveiled under specific conditions, while the nitro group is a precursor to an amino functionality, essential for cyclization reactions. The ortho-methyl group influences the regioselectivity of further aromatic substitutions and can play a role in modulating the biological activity of the final products. While its isomeric counterpart, N-(2-Methyl-5-nitrophenyl)acetamide, has been more extensively documented, the 3-nitro isomer offers a distinct electronic and steric profile, enabling the synthesis of unique molecular entities.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| Appearance | Expected to be a crystalline solid | |
| Melting Point | Not widely reported, but expected to be a defined solid |
Synthesis of this compound: A Detailed Protocol
The most direct and efficient synthesis of this compound involves the acetylation of the commercially available 2-methyl-3-nitroaniline. This method is preferred over the nitration of N-(2-methylphenyl)acetamide due to the challenges in controlling the regioselectivity of the nitration, which often yields a mixture of isomers.
Causality Behind Experimental Choices
The acetylation of an aniline is a classic nucleophilic acyl substitution reaction. Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed. The reaction can be carried out under neutral, acidic, or basic conditions. In this protocol, a slight excess of acetic anhydride is used to ensure complete conversion of the starting aniline. Glacial acetic acid serves as a convenient solvent that is compatible with the reactants and facilitates the reaction.
Experimental Protocol: Acetylation of 2-Methyl-3-nitroaniline
Materials:
-
2-Methyl-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.1-1.2 eq) at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. This will precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pure crystalline product.
-
Drying: Dry the purified product in a vacuum oven to remove any remaining solvent.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application in Heterocyclic Synthesis: The Gateway to Benzimidazoles
A primary application of this compound is its use as a precursor for the synthesis of substituted benzimidazoles. This class of heterocyclic compounds is of immense interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1]
The synthetic strategy involves a two-step transformation:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding N-(3-amino-2-methylphenyl)acetamide.
-
Intramolecular Cyclization: The resulting ortho-phenylenediamine derivative undergoes an acid-catalyzed intramolecular cyclization to form the benzimidazole ring.
Protocol 1: Reduction of this compound
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol.
Materials:
-
This compound
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Celite
Procedure:
-
Reaction Setup: Dissolve this compound in ethanol in a hydrogenation flask.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and flush with hydrogen gas (repeat three times). Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and flush the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude N-(3-amino-2-methylphenyl)acetamide. This product is often used in the next step without further purification.
Protocol 2: Cyclization to 4-Methyl-1H-benzo[d]imidazole
Causality: The formation of the benzimidazole ring from the ortho-phenylenediamine derivative is an acid-catalyzed condensation and cyclization reaction. The acetic acid generated from the hydrolysis of the acetamido group can catalyze the cyclization. Alternatively, a stronger acid like hydrochloric acid can be added to facilitate the reaction.
Materials:
-
N-(3-amino-2-methylphenyl)acetamide (from the previous step)
-
Dilute hydrochloric acid (e.g., 4 M HCl)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Reaction Setup: To the crude N-(3-amino-2-methylphenyl)acetamide, add dilute hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The cyclization will result in the formation of 4-methyl-1H-benzo[d]imidazole.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the benzimidazole product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
Visualization of the Transformation Pathway
Caption: Pathway to 4-Methyl-1H-benzo[d]imidazole.
Broader Applications and Future Outlook
The utility of this compound extends beyond the synthesis of simple benzimidazoles. The resulting N-(3-amino-2-methylphenyl)acetamide is a versatile precursor for a wide range of more complex heterocyclic systems. For instance, it can be used in the synthesis of analogues of pharmacologically important molecules like albendazole, a broad-spectrum anthelmintic. By introducing different functional groups at the 2-position of the benzimidazole ring, libraries of compounds can be generated for drug discovery screening.[2]
The strategic positioning of the methyl and amino groups in the diamine intermediate allows for the exploration of chemical space that is not readily accessible from other isomers. This makes this compound a key starting material for the development of novel therapeutic agents and functional materials.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from 2-methyl-3-nitroaniline and its ability to be converted into a key diamine intermediate make it an attractive starting material for the synthesis of a variety of heterocyclic compounds, most notably substituted benzimidazoles. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic campaigns, ultimately contributing to the advancement of medicinal chemistry and materials science.
References
- Arora, K. K. (2012). A Convenient Laboratory Preparation of Acetanilide. Resonance, 17(8), 784-788.
- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
- Cabrera, G., et al. (2003). Synthesis and antiparasitic activity of albendazole and mebendazole analogues. Bioorganic & Medicinal Chemistry, 11(21), 4615-4622.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide
Answering the user's request.
Welcome to the technical support center for the synthesis of N-(2-Methyl-3-nitrophenyl)acetamide. This guide is designed for researchers and drug development professionals to provide actionable solutions to common experimental challenges. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize this challenging synthesis.
The synthesis of this compound is a nuanced process, primarily due to the regiochemical challenges during the electrophilic nitration of the substituted benzene ring. The presence of both an activating, ortho-, para-directing acetamido group and a similarly directing methyl group leads to a mixture of positional isomers. The desired 3-nitro isomer is often not the primary product, making yield optimization a significant challenge that requires precise control over reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two main strategies for synthesizing the target molecule:
-
Route A: Nitration of N-(2-methylphenyl)acetamide (2-Methylacetanilide). This is the most direct approach, involving the acetylation of commercially available 2-methylaniline (o-toluidine) followed by nitration. The key challenge is controlling the regioselectivity of the nitration step to favor the 3-nitro position over the more electronically favored 4-, 5-, and 6-nitro isomers.
-
Route B: Acetylation of 2-Methyl-3-nitroaniline. This route involves the synthesis or purchase of 2-methyl-3-nitroaniline, followed by a standard acetylation reaction.[1] While the acetylation step is typically high-yielding, the availability and synthesis of the 2-methyl-3-nitroaniline precursor can be a bottleneck.
Q2: Why is the yield of the 3-nitro isomer often low when nitrating 2-methylacetanilide?
The low yield is a direct consequence of the directing effects of the substituents on the aromatic ring. The acetamido group at C1 is a powerful ortho-, para-director, strongly activating the C4 and C6 positions. The methyl group at C2 is also an ortho-, para-director, activating the C3, C5, and C6 positions. The formation of the 3-nitro isomer requires substitution at a position that is ortho to the methyl group but meta to the more powerful acetamido directing group. Furthermore, the C3 position is sterically hindered by the adjacent methyl group. Consequently, nitration typically yields a mixture of isomers, with the 4-nitro and 6-nitro products often predominating.
Q3: What are the major isomeric byproducts in this synthesis?
The primary byproducts are other positional isomers of N-(nitrophenyl)acetamide. Based on the directing effects and literature on the nitration of 2-methylaniline derivatives, the expected major isomers are N-(2-methyl-4-nitrophenyl)acetamide, N-(2-methyl-5-nitrophenyl)acetamide, and N-(2-methyl-6-nitrophenyl)acetamide.[2]
Q4: How can I reliably identify the desired product and distinguish it from isomeric impurities?
A combination of analytical techniques is essential for unambiguous identification and purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is invaluable for monitoring reaction progress and assessing the purity of the crude product. Different isomers will likely have distinct Rf values. For example, in one reported system, the relative polarity of the nitroaniline precursors was 2-methyl-6-nitroaniline > 2-methyl-3-nitroaniline > 2-methyl-5-nitroaniline > 2-methyl-4-nitroaniline.[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the isomer ratio, HPLC is the method of choice, providing superior resolution.[2]
-
Melting Point: A sharp melting point that corresponds to the literature value is a strong indicator of purity. The acetyl derivative of 2-methyl-3-nitroaniline has a reported melting point of 164°C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The coupling patterns and chemical shifts of the aromatic protons will be unique for each isomer.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide and the asymmetric and symmetric stretches of the nitro group.
Troubleshooting & Optimization Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Overall Yield
A low yield of the final product is the most common challenge. This can be traced back to several potential causes throughout the workflow.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Incomplete Acetylation of 2-Methylaniline | Solution: Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess (1.1-1.2 equivalents) of acetic anhydride. If the reaction is sluggish, gentle heating or the addition of a catalytic amount of acid (e.g., H₂SO₄) can accelerate the process.[3] Rationale: Incomplete acetylation leaves the highly activated and acid-sensitive primary amine, which can be oxidized by the nitrating mixture, leading to tar formation and reduced yield. |
| Unfavorable Isomer Distribution during Nitration | Solution: Strictly maintain a low reaction temperature, ideally between 0°C and 5°C, during the addition of the nitrating agent.[4] Use a carefully controlled stoichiometry of the nitrating mixture (slight molar excess only). Rationale: Nitration is a kinetically controlled reaction. Lower temperatures enhance selectivity, often favoring positions with lower activation energy barriers, and can help mitigate the formation of thermodynamically favored but undesired isomers. |
| Product Loss During Workup and Purification | Solution: After nitration, quench the reaction by pouring the mixture slowly onto a large volume of crushed ice with vigorous stirring to ensure rapid and complete precipitation of the crude product.[5][6] For purification, use minimal amounts of hot solvent during recrystallization to avoid significant loss of product in the mother liquor.[7] Rationale: The product is a solid with low solubility in cold aqueous media. A rapid quench prevents localized heating and potential hydrolysis of the amide. Efficient recrystallization depends on selecting a solvent where the product has high solubility when hot and low solubility when cold. |
Issue 2: High Levels of Isomeric Impurities in the Final Product
Even with a reasonable overall yield, isolating the pure 3-nitro isomer can be difficult.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Poor Regiocontrol During Nitration | Solution: Beyond strict temperature control, consider the composition of your reaction medium. Performing the nitration in a solvent like acetic acid can sometimes modulate the reactivity and isomer distribution compared to using only sulfuric acid.[4][8] Rationale: The solvent can influence the nature of the electrophilic nitrating species (e.g., NO₂⁺ vs. protonated nitric acid), which can have different steric requirements and reactivity, thereby altering the product ratios. |
| Inefficient Purification | Solution: If standard recrystallization fails to separate the isomers, fractional crystallization is a viable next step, exploiting subtle differences in solubility. For high-purity requirements, silica gel column chromatography is recommended. A solvent system like ethyl acetate/hexane is a good starting point for method development.[3][5] Rationale: Isomers often have very similar polarities, making them co-crystallize. Chromatography provides a much higher degree of separation based on differential adsorption to the stationary phase. |
Issue 3: Formation of Dark, Tarry Materials
The appearance of dark, intractable materials indicates degradation or side reactions.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Oxidation of the Amine/Acetanilide | Solution: Ensure the initial acetylation step is complete. The acetamido group is significantly less susceptible to oxidation than a primary amine.[2] Maintain a low reaction temperature (0-5°C) throughout the addition of the nitrating mixture.[5] Rationale: Nitric acid is a strong oxidizing agent. The amino group is highly electron-rich and easily oxidized, leading to polymeric tar. The acetamido group withdraws electron density, deactivating the ring relative to the amine and making it more resistant to oxidation. |
| Reaction Temperature Too High | Solution: Use an efficient cooling bath (e.g., ice-salt) and add the nitrating mixture dropwise with vigorous stirring to dissipate heat effectively. The rate of addition must be slow enough to prevent the internal temperature from rising above 10°C.[4] Rationale: Electrophilic nitration is a highly exothermic process. Uncontrolled temperature increases not only reduce regioselectivity but also promote oxidation and dinitration, leading to a complex mixture of byproducts and tar.[4] |
Visualizing the Process
Synthetic Workflow
The diagram below outlines the primary synthetic route (Route A) from 2-methylaniline to the final purified product.
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: A logical guide for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis via Nitration of N-(2-methylphenyl)acetamide (Route A)
This protocol is designed to maximize the yield of the 3-nitro isomer by emphasizing critical control parameters.
Step 1: Acetylation of 2-Methylaniline
-
In a 250 mL round-bottom flask, combine 2-methylaniline (10.7 g, 0.1 mol) and glacial acetic acid (30 mL).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Slowly add acetic anhydride (11.2 g, 0.11 mol) to the stirred solution. The reaction is exothermic.
-
Heat the mixture to a gentle reflux for 30 minutes to ensure the reaction goes to completion.
-
Monitor the reaction by TLC (e.g., 1:1 ethyl acetate:hexane) until the starting aniline spot disappears.
-
Cool the reaction mixture to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring.
-
Collect the white precipitate of N-(2-methylphenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and air dry. The expected yield is typically >95%.
Step 2: Nitration of N-(2-methylphenyl)acetamide
Safety Note: This procedure involves highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid (40 mL).
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
In small portions, add the dried N-(2-methylphenyl)acetamide (7.45 g, 0.05 mol) to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, ~0.08 mol) to concentrated sulfuric acid (10 mL), keeping the mixture cooled in an ice bath.
-
Cool the nitrating mixture to 0°C.
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution over 30-45 minutes. Crucially, maintain the reaction temperature between 0°C and 5°C throughout the addition. [4]
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 60 minutes.
-
Pour the reaction mixture slowly and carefully onto 400 g of crushed ice with vigorous stirring.
-
A yellowish solid (a mixture of nitro isomers) will precipitate. Allow the mixture to stand for 15 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
Step 3: Purification
-
The crude solid contains a mixture of isomers. The primary method for isolating the 3-nitro isomer is fractional crystallization or column chromatography.
-
Fractional Recrystallization: Ethanol or an ethanol-water mixture is a good starting point.[1][9] Dissolve the crude product in a minimum amount of boiling ethanol. Allow the solution to cool very slowly. The different isomers may crystallize at different rates and temperatures. Isolate the crystalline fractions and analyze each by TLC and melting point.
-
Column Chromatography: For higher purity, use a silica gel column with a gradient elution system, such as 10% to 40% ethyl acetate in hexane, to separate the isomers.
References
- PrepChem.com. (n.d.). Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.
- Autech. (n.d.). Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8).
- Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Kansiz, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. IUCrData, 6(2).
- DC Fine Chemicals. (n.d.). 2-Methyl-3-nitroaniline.
- Smajlagić, A., et al. (2021). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (2009). Google Patents.
- Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source.
- Chongqing Chemdad Co., Ltd. (n.d.). 2-Methyl-3-nitroaniline.
Sources
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Technical Support Center: Nitration of 2-Methylacetanilide
Welcome to the technical support center for synthetic organic chemistry applications. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower your research. This guide addresses common challenges and frequently asked questions regarding the nitration of 2-methylacetanilide, focusing on the formation of side products and methods for optimizing the synthesis of the desired 4-nitro-2-methylacetanilide product.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final product is a mixture of isomers. How can I improve the regioselectivity for 4-nitro-2-methylacetanilide?
A1: The formation of isomeric side products is a common issue rooted in the fundamental principles of electrophilic aromatic substitution.
The substrate, 2-methylacetanilide, possesses two activating groups on the aromatic ring: the acetamido group (-NHCOCH₃) at position 1 and the methyl group (-CH₃) at position 2. Both are ortho, para-directing groups.
-
Acetamido Group (-NHCOCH₃): This is a strongly activating and directing group. It directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho (position 6) and para (position 4) positions.
-
Methyl Group (-CH₃): This is a weakly activating group that directs to its ortho (position 3) and para (position 5) positions.
The powerful directing effect of the acetamido group dominates the reaction.[1][2] Therefore, substitution primarily occurs at positions 4 and 6. However, the position 6 is sterically hindered by the adjacent, bulky acetamido group. Consequently, the major product is 4-nitro-2-methylacetanilide . The primary isomeric side product is 6-nitro-2-methylacetanilide .
To improve selectivity:
-
Temperature Control: Maintain a low reaction temperature (0-10°C).[3] Higher temperatures can provide enough energy to overcome the steric hindrance at position 6, leading to a higher proportion of the unwanted isomer.
-
Nitrating Agent: The use of a standard nitrating mixture (concentrated HNO₃ and H₂SO₄) generally favors para substitution in acetanilides.[4] Alternative nitrating agents, such as nitric acid in acetic anhydride, can sometimes favor ortho substitution and should be avoided if the para product is desired.[4]
Caption: Directing effects in the nitration of 2-methylacetanilide.
Q2: My reaction mixture turned dark brown/black and produced a tarry substance. What causes this and how is it prevented?
A2: The formation of dark, insoluble materials is typically a result of oxidation side reactions.
Concentrated nitric acid is a potent oxidizing agent. The aromatic ring and the methyl group of your substrate are susceptible to oxidation, especially under conditions of elevated temperature or high nitric acid concentration. This degradation leads to complex, polymeric byproducts. The amino group in aniline is particularly sensitive to oxidation, which is a key reason for using the acetanilide protecting group.[1] However, even the protected compound can be degraded if conditions are not properly controlled.
Preventative Measures:
-
Strict Temperature Control: The nitration of acetanilides is an exothermic reaction.[3] It is critical to maintain the temperature below 20°C, and ideally between 0-5°C, throughout the addition of the nitrating mixture.[5][6] Use an ice/salt bath for efficient cooling.
-
Slow, Controlled Addition: The nitrating mixture (HNO₃/H₂SO₄) must be added dropwise to the solution of 2-methylacetanilide.[3][7] This ensures that the concentration of the nitrating agent remains low at all times and allows the cooling bath to dissipate the heat generated from the reaction.[3][7]
-
Order of Addition: Always add the nitrating mixture to the acetanilide solution, not the other way around. This maintains a low concentration of nitric acid in the reaction flask, minimizing the risk of oxidation and dinitration.[3]
| Issue | Probable Cause | Recommended Solution |
| Dark, Tarry Byproducts | Oxidation by concentrated nitric acid | Maintain reaction temperature at 0-5°C. Add nitrating mixture slowly and dropwise. Ensure efficient stirring.[5][6] |
| Low Yield | Dinitration or incomplete reaction | Use stoichiometric amounts of nitric acid. Allow the reaction to warm to room temperature for 15-20 mins after addition.[5][7] |
| Product is an Amine | Hydrolysis of the acetamido group | Pour reaction mixture onto ice immediately after completion. Avoid prolonged heating during workup or recrystallization in acidic solution.[3][5] |
| Table 1: Common Troubleshooting Scenarios and Solutions. |
Q3: I suspect dinitration is reducing my yield of the desired product. How can I avoid this?
A3: Dinitration occurs when the reaction conditions are too harsh, causing a second nitro group to add to the already nitrated product.
The initial product, 4-nitro-2-methylacetanilide, contains a strongly deactivating nitro group and two activating groups. While further nitration is less favorable, it can occur if the temperature is too high or if an excess of the nitrating agent is used. To prevent this polysubstitution, precise control over the reaction is essential.[8]
Protocol for Minimizing Dinitration:
-
Stoichiometry: Use a carefully measured, slight molar excess (e.g., 1.05 to 1.1 equivalents) of nitric acid. Avoid using a large excess.
-
Temperature Management: As with preventing oxidation, keep the reaction temperature low (0-10°C) during the addition phase.
-
Reaction Time: After the nitrating mixture has been added, allow the reaction to stir at a low temperature for a period (e.g., 15-30 minutes) and then let it slowly warm to room temperature for a short time (e.g., 20 minutes) to ensure the reaction goes to completion without promoting a second nitration.[5]
Caption: Recommended workflow for controlled nitration.
Q4: My product appears to be a primary amine after workup. What could have caused the loss of the acetyl group?
A4: The acetamido group was likely cleaved by acid-catalyzed hydrolysis.
The acetamido group serves as a protecting group for the amine. While it is stable under the primary reaction conditions, it can be hydrolyzed back to a primary amine (forming 4-nitro-2-methylaniline) in the presence of strong acid, particularly if heat is applied or during prolonged exposure.[5][9] This is often an intentional subsequent step in a multi-step synthesis but is an unwanted side reaction if the acetanilide is the desired product.[5]
Mechanism of Hydrolysis: The reaction proceeds via protonation of the amide carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of the amine.[10]
To prevent unwanted hydrolysis:
-
Rapid Quenching: Once the reaction is complete, pour the mixture promptly onto a large volume of ice water.[5][11] This rapidly dilutes the acid and lowers the temperature, effectively stopping the hydrolysis reaction.
-
Avoid Heat During Workup: Do not heat the acidic mixture during workup.
-
Thorough Washing: Wash the filtered crude product thoroughly with cold water to remove any residual acid.[7][11]
| Parameter | Recommended Condition | Rationale |
| Solvent | Glacial Acetic Acid | Dissolves the starting material; the acetate ion is a poor nucleophile and won't interfere.[3][7] |
| Catalyst | Concentrated H₂SO₄ | Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from HNO₃.[7][12] |
| Temperature | 0-10°C | Minimizes oxidation, dinitration, and formation of the minor ortho isomer.[3] |
| Addition Rate | Slow, Dropwise (~15-20 min) | Controls the exothermic reaction and prevents localized overheating.[7][8] |
| Workup | Pour onto ice/water | Dilutes the acid and lowers the temperature to prevent product hydrolysis.[11][13] |
| Table 2: Key Experimental Parameters and Their Scientific Justification. |
Q5: What is the most effective method for purifying the crude product?
A5: Recrystallization is the standard and highly effective method for purifying nitroacetanilide isomers.
The desired para-isomer (4-nitro-2-methylacetanilide) is typically a crystalline solid. It is generally less soluble than the ortho-isomer (6-nitro-2-methylacetanilide) and other potential side products in common solvents like ethanol. This difference in solubility is the basis for purification by recrystallization.[1][14]
Detailed Recrystallization Protocol:
-
Solvent Selection: A mixture of ethanol and water is often an excellent choice. The crude product is typically more soluble in hot ethanol and less soluble in cold water.
-
Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Filtration (Optional): If there are insoluble impurities (like the tarry byproducts mentioned in Q2), perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until it just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of the precipitated product.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals completely before determining the melting point and calculating the final yield. The pure 4-nitro-2-methylacetanilide should be a pale yellow solid.
References
- Nitration of acetanilide (Lab report). (2012). JAAN'S Science Class. [Link]
- Nitration of acetanilide followed by hydrolysis gives. (2023). Brainly.in. [Link]
- Nitrations of acetanilides by reagents of N02X type1. (1968). Canadian Science Publishing. [Link]
- Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. (2022). Chemistry Online. [Link]
- Synthesis of p-nitroacetanilide-Nitration. (2013).
- Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE. Vedantu. [Link]
- what is the role of sulfuric acid in nitration step during synthesis of p-nitroacetanilide. Study.com. [Link]
- Preparation of p-Nitroacetanilide. (2020). BYJU'S. [Link]
- Hydrolysis of Acetanilide: Mechanism & Explan
- Nitration of acetanilide followed by hydrolysis gives: (A) O-nitroani. askIITians. [Link]
- Hydrolysis of Acetanilide: Mechanism & Explan
- Why is sulfuric acid used in aromatic nitr
- Preparation of 4-nitroacetanilide and 4-nitroaniline. Univerzita Komenského. [Link]
- Nitration of Acetanilide and Methyl Benzo
- (PDF) Nitration of Acetanilide.
- Experiment 4: Preparation of 4-Nitroacetanilide | PDF. Scribd. [Link]
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]
- 2-Nitro-4-methylacetanilide. (2018). SIELC Technologies. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]
- Nitration of Acetanilide and Methyl Benzo
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
- Organic Chemistry: Preparation of p-Nitroacetanilide. (2021). YouTube. [Link]
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- 7. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
- 10. study.com [study.com]
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- 13. chemistry-online.com [chemistry-online.com]
- 14. brainly.in [brainly.in]
Technical Support Center: N-(2-Methyl-3-nitrophenyl)acetamide Purification
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges during the purification of N-(2-Methyl-3-nitrophenyl)acetamide via recrystallization. As this compound is often the product of electrophilic aromatic substitution (nitration), crude samples frequently contain isomeric byproducts and colored impurities, making efficient purification essential.[1][2] This document provides field-proven insights and systematic troubleshooting protocols to address common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: While precise solubility data for this compound is not widely published, structurally similar compounds are effectively recrystallized from ethanol or a binary (mixed) solvent system of ethanol and water.[1][3][4] The principle of "like dissolves like" suggests that polar organic solvents are a good starting point.[5][6] However, the most critical step for a successful recrystallization is performing a preliminary solvent screen to empirically determine the optimal solvent or solvent system for your specific crude material.[3] An ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[3]
Q2: Why is slow cooling a critical parameter for success?
A2: Slow, gradual cooling is paramount because crystallization is a selective process. It allows molecules of the desired compound to arrange themselves into a stable, ordered crystal lattice, systematically excluding impurity molecules, which remain in the solvent (mother liquor).[5][7] Rapid cooling, or "shock cooling," causes the compound to precipitate out of solution too quickly, trapping impurities within the solid and defeating the purpose of the purification.[7][8] An ideal crystallization should see initial crystal formation within 5-10 minutes, with continued growth over 20 minutes or more.[7]
Q3: My crude material is a dark yellow/brown. Can recrystallization remove this color?
A3: Yes, in many cases. Colored impurities, often residual reactants or oxidative byproducts from the nitration process, can sometimes be removed.[1][4] If a standard recrystallization does not yield a product of the desired color, a treatment with activated charcoal during the procedure can be effective. The charcoal adsorbs the colored impurities, which are then removed via hot filtration.[9]
Q4: What are the definitive signs of a successful recrystallization?
A4: A visually successful recrystallization yields well-defined crystals with shiny surfaces that catch the light.[8] The ultimate proof of purity, however, is analytical. A purified compound should exhibit a significantly narrower and elevated melting point range compared to the crude starting material.[8]
Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific issues that can arise during the experiment, providing causal explanations and actionable solutions.
Problem 1: My compound has "oiled out," forming a liquid layer instead of crystals.
-
Question: I dissolved my compound in the hot solvent, but upon cooling, it separated into a gooey, oily layer at the bottom of the flask. What went wrong?
-
Answer:
-
Causality: "Oiling out" is a common problem that occurs when a solid separates from solution at a temperature above its melting point.[10][11] This can happen for two primary reasons:
-
The boiling point of your chosen solvent is higher than the melting point of your compound.
-
High concentrations of impurities are present, significantly depressing the melting point of your crude material.[9]
-
-
Solution Protocol:
-
Re-dissolve: Place the flask back on the heat source and heat until the oil fully redissolves into the solution.
-
Dilute: Add a small amount of additional hot solvent (e.g., 10-15% more volume) to lower the solution's saturation point.[10]
-
Ensure Homogeneity: Swirl the flask to ensure a single, clear liquid phase is present.
-
Slow Cool (Critically Important): This is the key step to prevent re-oiling. Do not place the flask on a cold surface. Instead, turn off the hot plate and allow the flask to cool very slowly while still on the plate, or insulate it with paper towels or a cork ring.[7][10] This slower temperature drop allows the solution to become supersaturated at a temperature below the compound's melting point, favoring crystal formation over oiling.
-
-
Problem 2: No crystals have formed, even after cooling in an ice bath.
-
Question: My solution is completely clear and no solid has appeared, despite cooling it to 0°C. How can I get my product back?
-
Answer:
-
Causality: This issue almost always arises from one of two scenarios:
-
Excess Solvent (Most Common): Too much solvent was used to dissolve the initial solid. The solution is not saturated enough for crystals to form, even at low temperatures.[6][10] This is the most frequent error in recrystallization.[10]
-
Supersaturation: The solution is saturated, but crystal nucleation (the initial seed formation) has not occurred.[10]
-
-
Solution Protocol:
-
Address Excess Solvent: Gently heat the flask on a hot plate or steam bath and boil off a portion of the solvent (e.g., 20-30% of the volume). This will increase the concentration of your compound. Allow the concentrated solution to cool again slowly.[10][12]
-
Induce Nucleation (if supersaturated): If you believe the solution is saturated but just won't crystallize, you can induce it.
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[7][12]
-
Seeding: If you have a small amount of the crude (or pure) solid saved, add a single tiny crystal ("seed crystal") to the cold solution. This provides a template for further crystal growth.[7]
-
-
-
Problem 3: The final crystal yield is very low.
-
Question: I managed to get crystals, but after filtration, I recovered less than 30% of my starting material. Where did my product go?
-
Answer:
-
Causality: Significant product loss is typically due to one or more procedural errors:
-
Using too much solvent: As discussed in Problem 2, this keeps a large fraction of your product dissolved in the mother liquor.[6][7]
-
Premature filtration: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature.
-
Improper washing: Using too much rinsing solvent or using solvent that is not ice-cold will redissolve a significant portion of your collected crystals.[5][6]
-
-
Solution Protocol for Future Experiments:
-
Use the Minimum Solvent: During the initial dissolving step, add the hot solvent in small portions until the solid just dissolves. This is a critical skill.[5][6]
-
Maximize Cooling: Allow the flask to cool to room temperature undisturbed, then place it in an ice-water bath for at least 15-20 minutes to maximize precipitation.
-
Rinse Effectively: When washing the filtered crystals, use a minimal amount of ice-cold solvent. The extreme cold minimizes the solvent's ability to redissolve your product.[6]
-
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3]
Methodology:
-
Place approximately 20-30 mg of your crude this compound into several small, separate test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, water) dropwise, starting with ~0.5 mL.
-
Agitate the tubes and observe the solubility at room temperature. An ideal solvent will dissolve very little or none of the compound at this stage.[3]
-
For the solvents that did not dissolve the compound at room temperature, heat them gently in a water bath or on a hot plate.
-
Observe if the compound dissolves completely upon heating. A good candidate solvent will fully dissolve the compound near its boiling point.[3]
-
Allow the test tubes with the now-dissolved compound to cool slowly to room temperature, followed by placing them in an ice bath.
-
The solvent that yields a significant quantity of pure-looking crystals upon cooling is the best choice for the bulk recrystallization.[3]
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
This table provides a reference for selecting candidate solvents for screening based on their physical properties.
| Solvent | Boiling Point (°C) | Polarity | Expected Behavior with this compound |
| Water | 100 | High | Likely insoluble at all temperatures; potential anti-solvent in a binary system.[3] |
| Ethanol | 78 | High | Good Candidate: Expected to dissolve the compound when hot and have low solubility when cold.[3][4] |
| Methanol | 65 | High | Possible Candidate: May be too effective a solvent, leading to lower recovery. |
| Ethyl Acetate | 77 | Medium | Possible Candidate: Worth screening. |
| Acetone | 56 | Medium | Possible Candidate: Low boiling point can make handling difficult. |
| Hexane | 69 | Low | Unlikely to be a good solvent due to polarity mismatch. |
Visualized Troubleshooting Workflow
The following diagram illustrates the logical decision-making process for troubleshooting common recrystallization issues.
Caption: A decision-tree workflow for troubleshooting recrystallization.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Recrystallization1. (n.d.). University of Colorado Boulder.
- Recrystallization. (2021). Chemistry LibreTexts.
- Recrystallization. (n.d.). University of Toronto.
- Guide to Recrystallisation. (2022). Reddit r/chemistry.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization. (2025). BenchChem.
- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. (2025). BenchChem.
- Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide". (2025). BenchChem.
- Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. (2025). BenchChem.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
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- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for N-(2-Methyl-3-nitrophenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-Methyl-3-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific nitration reaction. Here, we provide in-depth, experience-based insights and practical solutions to common challenges encountered during the synthesis, ensuring you can achieve optimal yields and purity.
Reaction Overview & Mechanism
The synthesis of this compound is most commonly achieved via the electrophilic aromatic substitution (EAS) nitration of N-(2-methylphenyl)acetamide (also known as N-acetyl-o-toluidine). The reaction employs a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.
The directing effects of the substituents on the starting material are critical. The acetamido group (-NHCOCH₃) is a strongly activating, ortho-, para-director, while the methyl group (-CH₃) is a weakly activating, ortho-, para-director.[1] Their combined influence dictates the regiochemical outcome. The primary challenge is to selectively introduce the nitro group at the C-3 position, avoiding the formation of other isomers like the 4-nitro, 5-nitro, and 6-nitro products.
Reaction Scheme:
Caption: General synthesis of this compound.
The reaction proceeds via the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids.[2] The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity, yielding the final nitrated product.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating agent for this synthesis?
A mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent.[4] Sulfuric acid serves two crucial roles: it protonates nitric acid to facilitate the formation of the nitronium ion (NO₂⁺), and it acts as a dehydrating agent, sequestering the water molecule produced, which could otherwise reverse the reaction.[2]
Q2: Why is strict temperature control so critical during the reaction?
Maintaining a low temperature, typically between 0°C and 10°C, is paramount for several reasons:[5]
-
Selectivity: Lower temperatures enhance the regioselectivity of the reaction, favoring the desired 3-nitro isomer over others.
-
Preventing Side Reactions: The nitration of activated rings is highly exothermic.[6] Runaway temperatures can lead to the formation of dinitrated products and oxidative side reactions, resulting in dark, tarry byproducts and a significantly lower yield of the desired compound.[5][7]
-
Safety: Keeping the reaction cold mitigates the risk of an uncontrolled exothermic reaction.
Q3: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material from the product(s). By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product spot(s). The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are the main isomeric byproducts, and how can their formation be minimized?
The primary byproducts are other positional isomers, including N-(2-methyl-4-nitrophenyl)acetamide, N-(2-methyl-5-nitrophenyl)acetamide, and N-(2-methyl-6-nitrophenyl)acetamide. Minimizing these isomers is key to achieving high purity. The most effective strategies include:
-
Strict Temperature Control: As mentioned, low temperatures (0-10°C) are crucial for selectivity.[5]
-
Controlled Reagent Addition: The nitrating mixture should be added dropwise to the solution of N-(2-methylphenyl)acetamide with vigorous stirring.[6] This slow addition prevents localized temperature spikes and maintains a low concentration of the nitrating agent, which can improve selectivity.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature was too low. 2. Reagent Degradation: Old or improperly stored nitric acid. 3. Product Loss: Significant loss during the workup and precipitation steps. | 1. Monitor the reaction with TLC until the starting material is fully consumed. If the reaction stalls, consider allowing it to stir for a longer period at 0-5°C or letting it warm slowly to room temperature for a short time.[4] 2. Use fresh, high-purity nitric and sulfuric acids. 3. Ensure the reaction mixture is poured into a sufficient quantity of crushed ice with vigorous stirring to achieve rapid and complete precipitation.[5] |
| Product is an Oily Residue Instead of a Solid | 1. Presence of Impurities: A mixture of isomers often has a lower melting point than the pure compound and can present as an oil or waxy solid.[6] 2. Incomplete Removal of Acid: Residual sulfuric or nitric acid can interfere with crystallization. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, proceed with purification via column chromatography. 2. After filtration, wash the crude product thoroughly with copious amounts of cold water until the washings are neutral to litmus or pH paper.[5] |
| Dark, Tarry, or Polymeric Byproducts Formed | 1. Reaction Temperature Too High: The most common cause. Uncontrolled exotherm leads to oxidation and polymerization.[5] 2. Nitrating Agent Added Too Quickly: This creates localized "hot spots" in the reaction mixture. | 1. Ensure the reaction flask is well-submerged in an efficient ice-salt bath to maintain the internal temperature below 10°C.[8] 2. Add the pre-cooled nitrating mixture very slowly (drop-by-drop) using an addition funnel, accompanied by vigorous stirring to dissipate heat effectively.[6] |
| Multiple Isomers Detected (e.g., by NMR or TLC) | 1. Suboptimal Regioselectivity: Reaction conditions did not sufficiently favor the formation of the 3-nitro isomer. 2. Steric and Electronic Factors: The inherent directing effects of the methyl and acetamido groups make the formation of some isomeric mixture almost unavoidable.[1] | 1. Re-evaluate and tighten control over the reaction temperature. Consider alternative nitrating systems if selectivity remains poor, although mixed acid is standard. 2. Purification is necessary. Recrystallization from ethanol or an ethanol/water mixture can be effective for separating isomers.[9] For high-purity requirements, column chromatography is the recommended method.[5] |
Optimized Experimental Protocol
This protocol is a standard procedure adapted from established nitration methods for acetanilides.[10]
Materials:
-
N-(2-methylphenyl)acetamide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice and Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N-(2-methylphenyl)acetamide (1 equivalent).
-
Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 4-5 equivalents) while stirring, ensuring the temperature is maintained below 20°C. Continue stirring until all the solid has dissolved.
-
Cool the resulting solution to 0-5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid (approx. 1 equivalent), keeping this mixture cool in an ice bath.
-
Add the nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the solution of N-(2-methylphenyl)acetamide over 30-60 minutes. Critically, ensure the internal reaction temperature does not exceed 10°C.[5]
-
After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
A precipitate should form. Allow the ice to melt, then collect the crude solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain pure this compound.[9]
Visual Workflow and Troubleshooting
Caption: A workflow diagram with integrated troubleshooting loops.
References
- PrepChem. (n.d.). Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.
- Unknown. (n.d.). EXP.2. Synthesis of p-Nitro acetanilide from Acetanilide. Retrieved from a general chemistry lab manual source. URL: [Link]
- UKEssays. (2017).
- Moodie, R. B., Schofield, K., & Tobin, J. C. (1977). Nitrations of acetanilides by reagents of N02X type. Canadian Journal of Chemistry, 55(13), 2374-2379. URL: [Link]
- Unknown. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved from a general chemistry lab manual source. URL: [Link]
- Jaan's Science Class. (2012). Nitration of acetanilide (Lab report). Retrieved from jaantrust.wordpress.com. URL: [Link]
- Hartshorn, S. R., Moodie, R. B., & Schofield, K. (1971). Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration. Journal of the Chemical Society, Perkin Transactions 2, (6), 791-795. URL: [Link]
- Chegg. (2020). Question: Nitration of Acetanilide Introduction Nitration is an example.... Chegg.com. URL: [Link]
- Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- ResearchGate. (2018). (PDF)
- Royal Society of Chemistry. (2019). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Advances, 9(1), 1-5. URL: [Link]
- International Union of Crystallography. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. URL: [Link]
- Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from a general chemistry lab manual source. URL: [Link]
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. URL: [Link]
- Indian Academy of Sciences. (2001). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 113(2), 111-118. URL: [Link]
- Google Patents. (1999). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- RSC Publishing. (2014). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 4(1), 213-216. URL: [Link]
- National Institutes of Health. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubMed Central. URL: [Link]
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Technical Support Center: Purification of Crude N-(2-Methyl-3-nitrophenyl)acetamide
Welcome to the dedicated resource for researchers, scientists, and professionals in drug development focused on the purification of N-(2-Methyl-3-nitrophenyl)acetamide. This guide is structured to provide in-depth, actionable solutions to common and complex challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Here we address the most common issues that arise during the purification of this compound, providing quick and actionable advice.
Q1: My crude product is a dark, oily substance. What are the likely impurities?
A1: The dark, oily nature of your crude product likely indicates the presence of several types of impurities. The most common culprits are positional isomers formed during the nitration of N-acetyl-o-toluidine, such as 4-nitro and 6-nitro isomers. Additionally, dinitrated byproducts and residual starting materials can contribute to the impure mixture. The dark coloration often stems from tarry materials produced by the oxidation of the aniline precursor by nitric acid, especially if the reaction temperature was not well-controlled.
Q2: I'm having trouble getting my compound to crystallize. What should I do?
A2: Difficulty in crystallization is a frequent challenge. Here are a few troubleshooting steps:
-
Supersaturation Issues : Your solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1]
-
Solvent Choice : The solvent system is critical. If you are using a single solvent, it may be too effective, keeping your compound in solution even at low temperatures. Consider a mixed-solvent system. For instance, dissolve your compound in a "good" solvent like ethanol at an elevated temperature, and then slowly add a "poor" solvent like water until you observe persistent cloudiness.[2][3]
-
"Oiling Out" : If your compound separates as an oil instead of a solid, this is known as "oiling out".[1][4][5] This often occurs when the melting point of the compound is lower than the boiling point of the solvent.[1][5] To remedy this, try redissolving the oil in a larger volume of the hot solvent and allowing it to cool more slowly.[1]
Q3: My purified product is still yellow. How can I remove colored impurities?
A3: A persistent yellow color suggests the presence of conjugated impurities.[6] Here are a few methods for decolorization:
-
Activated Charcoal : After dissolving your crude product in a suitable hot solvent, you can add a small amount of activated charcoal.[6] The charcoal will adsorb the colored impurities.[6][7] Be aware that using too much charcoal can lead to a decrease in the yield of your desired product.[6] A hot filtration step is necessary to remove the charcoal before allowing the solution to cool and crystallize.[6]
-
Solvent Extraction : Depending on the nature of the colored impurity, a liquid-liquid extraction may be effective. For example, if the impurity is acidic or basic, an extraction with an aqueous acid or base solution could remove it.
-
Adsorbents : Passing a solution of your compound through a small plug of a polar adsorbent like silica gel or alumina can also help remove colored impurities.[8]
Q4: How do I choose the best purification method for my scale and purity requirements?
A4: The optimal purification method depends on your specific needs:
-
Recrystallization : This is an excellent technique for large-scale purification and for removing small amounts of impurities from a solid compound.[9][10] It is generally the first method to try.
-
Column Chromatography : For high-purity requirements or when dealing with complex mixtures of isomers, column chromatography is the method of choice.[9] It offers superior separation capabilities but can be more time-consuming and require larger volumes of solvent.
-
Preparative HPLC : For the highest purity standards, such as for pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[9][11]
Troubleshooting Guides
This section provides detailed, step-by-step protocols and troubleshooting advice for the most common purification techniques.
Troubleshooting Recrystallization
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[10][12] However, several issues can arise.
Problem: "Oiling Out" - The Compound Separates as a Liquid
"Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid.[1][4][5] This is often due to the melting point of the solid being lower than the temperature of the solution.[1][5] Impurities can also lower the melting point of a compound, making oiling out more likely.[5][13]
Solutions:
-
Increase Solvent Volume : Add more of the hot recrystallization solvent to redissolve the oil, then allow the solution to cool slowly.[1]
-
Change the Solvent System : If oiling out persists, your chosen solvent may not be suitable. Experiment with different solvents or solvent pairs. A good starting point for this compound is an ethanol/water mixture.[9]
-
Slow Cooling : Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]
Problem: Poor Recovery of the Purified Product
Low yield after recrystallization is a common frustration.
Causes and Solutions:
-
Too Much Solvent : Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[1][5] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[1]
-
Premature Crystallization : If crystals form too quickly during hot filtration, you can lose a substantial amount of your product. Ensure your filtration apparatus is pre-heated.[2]
-
Washing with the Wrong Solvent : Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Use a small amount of ice-cold recrystallization solvent for washing.[14]
Experimental Protocol: Recrystallization of this compound
-
Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (if necessary) : If the solution is highly colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.[6]
-
Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization : Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying : Dry the purified crystals in a vacuum oven.[12]
Troubleshooting Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Problem: Poor Separation of Isomers
The positional isomers of this compound can be challenging to separate.
Solutions:
-
Optimize the Solvent System : The choice of eluent is crucial. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Gradient Elution : Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the eluent is gradually increased can improve separation.
-
Column Packing : Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.
Problem: Compound is Stuck on the Column
If your compound is very polar, it may not move down the column with standard solvent systems.
Solutions:
-
Increase Solvent Polarity : Gradually increase the proportion of the more polar solvent in your eluent.
-
Alternative Stationary Phases : If your compound is unstable on silica gel, consider using a different stationary phase like alumina.[15]
-
Reverse-Phase Chromatography : For very polar compounds, reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, can be a good option.[15]
Experimental Protocol: Flash Column Chromatography of this compound
-
TLC Analysis : Determine the optimal solvent system using TLC.
-
Column Packing : Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.[16] Alternatively, for compounds with poor solubility, a dry-loading technique can be used.[16]
-
Elution : Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent/Solvent System | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good general-purpose solvent for many organic compounds. |
| Ethanol/Water | Varies | Polar | A versatile mixed-solvent system; the ratio can be adjusted to optimize solubility.[14] |
| Ethyl Acetate/Hexane | Varies | Nonpolar to Polar | Another common mixed-solvent system, good for compounds with moderate polarity.[17] |
| Toluene | 111 | Nonpolar | Can be effective for less polar compounds and those that crystallize well.[17] |
Table 2: Typical TLC Solvent Systems
| Solvent System | Ratio (v/v) | Application |
| Hexane:Ethyl Acetate | 70:30 | Good starting point for separating isomers of moderate polarity. |
| Dichloromethane:Methanol | 95:5 | For more polar compounds. |
Visualization of Workflows
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of this compound by recrystallization.
Diagram 2: Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for addressing the issue of a compound "oiling out" during recrystallization.
References
- Creative Bioarray.
- Chemistry LibreTexts. 3.5C: Charcoal. (2022-04-07). [Link]
- Google Patents.
- Concepts Ecotech.
- University of Rochester, Department of Chemistry.
- University of York, Chemistry Teaching Labs.
- Blog.
- Transtutors. Interpret the NMR spectrum of acetanilide and contrast the... (1 Answer). (2022-04-07). [Link]
- ChemistryViews.
- Mettler Toledo.
- The Pharma Master. Troubleshooting. [Link]
- Reddit. Recrystallization (help meeeeee). (2013-02-03). [Link]
- Chegg.com. Solved Interpret the NMR spectrum of acetanilide and. (2020-09-22). [Link]
- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18). [Link]
- Recrystalliz
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
- Phenomenex. TROUBLESHOOTING GUIDE. [Link]
- ResearchGate. Nuclear Magnetic Resonance Spectra of Anilides. I.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024-12-25). [Link]
- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- MIT OpenCourseWare.
- Transtutors. Analyze the 1H NMR spectrum of acetanilide. Draw structure, name... (1 Answer). (2021-02-14). [Link]
- ResearchGate. 1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins). [Link]
- NIH. N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]
- IJNRD. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024-03-03). [Link]
- YouTube.
- CHROMacademy. Troubleshooting. [Link]
- PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
- Canadian Science Publishing. Nitrations of acetanilides by reagents of N02X type1. [Link]
- ResearchGate. (PDF) Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences Available online atwww.jcbsc.org Section A: Chemical Sciences CODEN (USA): JCBPAT Research Article 43 JCBPS; Section A. (2025-10-28). [Link]
- YouTube. Nitration of Acetanilide: TLC Analysis. (2020-10-19). [Link]
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Technical Support Center: Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(2-Methyl-3-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the common challenges and nuances of this specific acetylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only troubleshoot but also to optimize your synthetic strategy.
Introduction
The synthesis of this compound is typically achieved through the acetylation of 2-methyl-3-nitroaniline. While this appears to be a straightforward N-acylation reaction, the primary challenges often stem not from the acetylation process itself, but from the purity of the starting material, 2-methyl-3-nitroaniline. The commercial availability and synthesis of this precursor can result in a mixture of positional isomers, which are the primary source of byproducts in the final product. Understanding the identity of these potential isomeric impurities is paramount for successful synthesis and purification.
This guide will provide a comprehensive overview of the synthesis, delve into the identification of common byproducts, and offer robust troubleshooting protocols to ensure you obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and common synthetic route is the acetylation of 2-methyl-3-nitroaniline using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in a suitable solvent, and sometimes with a catalyst to facilitate the reaction.
Q2: My final product shows multiple spots on the TLC plate. What are the likely byproducts?
The most probable byproducts are the acetylated derivatives of positional isomers of 2-methyl-3-nitroaniline that were present as impurities in your starting material. The synthesis of nitrotoluidines can produce a mixture of isomers.[1][2] Therefore, your starting 2-methyl-3-nitroaniline may contain traces of:
-
2-Methyl-4-nitroaniline
-
2-Methyl-5-nitroaniline
-
2-Methyl-6-nitroaniline
Upon acetylation, these impurities will form their corresponding N-acetylated derivatives, leading to a mixture of isomeric products.
Q3: How can I confirm the presence of isomeric impurities in my starting material?
It is highly recommended to analyze the purity of the 2-methyl-3-nitroaniline starting material before proceeding with the acetylation. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for separating and quantifying these closely related isomers.[2] Thin Layer Chromatography (TLC) can also be used for a qualitative assessment.[3]
Q4: Can over-acetylation or other side reactions occur?
While di-acetylation (acetylation of the nitro group) is not a common side reaction under standard conditions, other issues like incomplete reactions or hydrolysis of the product during workup can occur. If the reaction is incomplete, you will have unreacted 2-methyl-3-nitroaniline in your product mixture. Hydrolysis can be a concern if the product is exposed to strongly acidic or basic conditions, especially at elevated temperatures, during the workup procedure.[4]
Q5: What are the best methods for purifying the final product and removing isomeric byproducts?
Purification of this compound from its isomers can be challenging due to their similar chemical properties. The most effective methods are:
-
Recrystallization: This is the most common and often successful method. The choice of solvent is critical, and screening various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) is recommended to find conditions where the desired isomer has significantly different solubility from the impurities.[1][5]
-
Column Chromatography: For high-purity requirements or when recrystallization is ineffective, column chromatography using silica gel can be employed to separate the isomers based on their differential polarity.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time, low temperature, or impure starting materials. | Monitor the reaction progress using TLC until the starting amine spot disappears. Consider extending the reaction time or gentle heating. Using a slight excess of acetic anhydride can also drive the reaction to completion.[4] |
| Product Loss During Workup: The product may have some solubility in the aqueous phase, or precipitation may be incomplete. | Optimize the workup procedure. Ensure the pH is adjusted correctly for precipitation. If using extraction, perform back-extraction of the aqueous layers to recover any dissolved product. | |
| Product Loss During Purification: Using an inappropriate recrystallization solvent or an excessive amount of solvent. | Perform small-scale solvent screening to find the optimal recrystallization solvent. Use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.[5] | |
| Multiple Products Observed by TLC/HPLC | Impure Starting Material: The 2-methyl-3-nitroaniline starting material contains positional isomers.[2] | Purify the starting 2-methyl-3-nitroaniline by recrystallization or column chromatography before the acetylation reaction. Alternatively, proceed with the acetylation and then separate the isomeric products. |
| Product is Dark/Discolored | Oxidation of the Aniline: Although less common during acetylation compared to nitration, residual oxidizing agents or prolonged heating can cause discoloration. | Ensure the reaction is not overheated. If the starting material is discolored, purify it first. The final product can often be decolorized by treating it with activated charcoal during recrystallization. |
| Difficulty Filtering the Product | Very Fine, Powdery Precipitate: This can be due to rapid precipitation or "crashing out" of the product. | Allow the solution to cool slowly during recrystallization to promote the formation of larger, more easily filterable crystals. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting materials and the specific laboratory conditions.
Materials:
-
2-Methyl-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Concentrated sulfuric acid (optional, as catalyst)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitroaniline in a minimal amount of glacial acetic acid. Alternatively, the reaction can be run neat.
-
Slowly add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride to the solution while stirring. For a faster reaction, a few drops of concentrated sulfuric acid can be carefully added.
-
Stir the mixture at room temperature. Gentle heating under reflux may be applied to increase the reaction rate.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase) until the spot corresponding to the starting amine is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then air-dry the product.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Protocol 2: TLC Analysis of Isomeric Byproducts
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 1:1 ethyl acetate/hexane - this may need optimization)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Dissolve small amounts of your crude product, the 2-methyl-3-nitroaniline starting material, and if available, authentic samples of the potential isomeric byproducts in a suitable solvent (e.g., ethyl acetate).
-
Using separate capillary tubes, spot each sample on the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the spots.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[6] The presence of multiple spots in the crude product lane indicates the presence of impurities.
Byproduct Identification and Characterization
The primary byproducts are expected to be N-(2-Methyl-4-nitrophenyl)acetamide, N-(2-Methyl-5-nitrophenyl)acetamide, and N-(2-Methyl-6-nitrophenyl)acetamide. Differentiating these from the desired this compound requires careful analytical characterization.
| Compound | Expected Differentiating Features |
| This compound | The aromatic region of the ¹H NMR spectrum will show a specific splitting pattern corresponding to the 1,2,3-trisubstituted benzene ring. |
| N-(2-Methyl-4-nitrophenyl)acetamide | The ¹H NMR spectrum will be characteristic of a 1,2,4-trisubstituted ring system. Spectroscopic data for this isomer is available for comparison.[7] |
| N-(2-Methyl-5-nitrophenyl)acetamide | The ¹H NMR spectrum will show a different splitting pattern for the aromatic protons compared to the 3-nitro and 4-nitro isomers. Physical properties like melting point are also documented.[5] |
| N-(2-Methyl-6-nitrophenyl)acetamide | The proximity of the nitro group to the acetamide group may influence the chemical shift of the amide proton in the ¹H NMR spectrum due to potential intramolecular hydrogen bonding. |
Visualizing Reaction Pathways
Main Synthesis Reaction
Caption: Acetylation of 2-methyl-3-nitroaniline.
Formation of Isomeric Byproducts
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Acetamide, N-(2-methyl-4-nitrophenyl)- | C9H10N2O3 | CID 75936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of N-(2-Methyl-3-nitrophenyl)acetamide
Answering in the user's language.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-(2-Methyl-3-nitrophenyl)acetamide (CAS No. 56207-36-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of this specific nitroaromatic compound. Given that detailed public data for the 3-nitro isomer is less common than for its 5-nitro counterpart, this guide synthesizes direct data where available with established principles from analogous compounds to provide robust, field-proven advice.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you may encounter during the analysis of this compound. Each issue is presented with probable causes and actionable solutions based on established analytical chemistry principles.
Problem 1: My ¹H NMR spectrum is complex and difficult to interpret.
Q: The aromatic region of my ¹H NMR spectrum shows overlapping signals and complex splitting patterns that don't seem to match a simple trisubstituted ring. What's going on?
A: This is a common challenge with 1,2,3-trisubstituted aromatic rings like that in this compound. The proximity of the three substituents leads to complex spin-spin coupling and potentially overlapping chemical shifts.
Probable Causes & Solutions:
-
Presence of Isomeric Impurities: The most frequent cause is contamination with other positional isomers (e.g., N-(2-methyl-4-nitrophenyl)acetamide, N-(2-methyl-5-nitrophenyl)acetamide, or N-(2-methyl-6-nitrophenyl)acetamide) formed during the nitration step of the synthesis.[1]
-
Solution: Purify your sample meticulously using column chromatography or fractional crystallization. If isomers are still suspected, run a 2D NMR experiment like COSY (Correlation Spectroscopy) to establish which protons are coupled to each other. A COSY spectrum will help you trace the connectivity within each distinct aromatic spin system present in your sample.
-
-
Incorrect Solvent or Concentration: The choice of NMR solvent can significantly impact chemical shifts. Protic solvents may broaden the N-H signal, while aromatic solvents can induce shifts in nearby protons. High sample concentration can lead to peak broadening and loss of resolution.
-
Solution: Record the spectrum in a standard, deuterated solvent like CDCl₃ or DMSO-d₆. Ensure the sample is fully dissolved and not overly concentrated. If signals are still crowded, trying a different solvent might help resolve them.
-
-
Second-Order Effects: When the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (J), second-order effects can distort the spectrum, making simple first-order (e.g., doublet, triplet) analysis impossible.
-
Solution: Record the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz instead of 400 MHz). This increases the chemical shift dispersion in Hz, often simplifying the spectrum back towards a first-order appearance.
-
Troubleshooting Workflow for Ambiguous NMR Spectra
Caption: Relationship between synthesis conditions and likely impurities.
Q3: Can you provide a starting protocol for HPLC analysis?
A: Certainly. This is a robust starting point for method development, based on protocols for similar nitroaromatic compounds. [2][3][4]
| Parameter | Recommendation |
|---|---|
| Instrument | Standard HPLC or UHPLC system with UV/PDA detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm (or scan for λ-max with PDA) |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in Acetonitrile/Water (50:50) to ~0.5 mg/mL |
Protocol Steps:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent. Filter through a 0.45 µm syringe filter before injection to protect the column.
-
Injection: Inject the sample and run the gradient method.
-
Analysis: Identify the main peak corresponding to this compound and assess its purity. Check for the presence of any earlier or later eluting impurity peaks.
-
Optimization: If peak shape is poor or resolution is insufficient, adjust the gradient slope, mobile phase pH (by switching to phosphoric acid or a buffer), or try a different stationary phase as described in the troubleshooting section.
References
- PubChem. Acetamide, N-(2-methyl-3-nitrophenyl)-.
- Chemistry LibreTexts. 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]
- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]
- SIELC Technologies. N-(2-Methyl-5-nitrophenyl)acetamide. SIELC Technologies. [Link]
- Edulab. NITRO COMPOUNDS. Edulab. [Link]
Sources
Technical Support Center: Preventing Degradation of N-(2-Methyl-3-nitrophenyl)acetamide
Welcome to the technical support resource for N-(2-Methyl-3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. By understanding the potential degradation pathways and implementing proper preventative measures, you can maintain the purity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of high-purity this compound?
High-purity this compound is typically a solid crystalline substance.[1][2] While color can vary based on the solvent used for recrystallization and residual impurities, it is often described as a light yellow to tan solid. Any significant deviation from this, such as a dark brown or tar-like appearance, may indicate degradation or the presence of impurities.
Q2: What are the primary factors that can cause degradation of this compound?
The degradation of this compound is primarily influenced by three factors:
-
Hydrolysis: The acetamide group is susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions.[3][4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the nitroaromatic system.[6][7][8][9]
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule.[10][11][12]
Q3: I've noticed a change in the color of my stored this compound. What could be the cause?
A color change, often darkening, is a common indicator of degradation. This can be due to the formation of nitrophenols or other chromophoric byproducts resulting from hydrolysis, photolytic reactions, or thermal stress.[13]
Q4: Is this compound sensitive to air?
While the primary degradation pathways are hydrolysis, photolysis, and thermal decomposition, prolonged exposure to air, which contains moisture and oxygen, can contribute to oxidative and hydrolytic degradation. For long-term storage, an inert atmosphere is recommended.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Visible Changes in Physical Appearance (Color Darkening, Caking)
| Observation | Potential Cause | Troubleshooting & Prevention |
| The compound has darkened from a light yellow to a brown or reddish-brown color. | Photodegradation or Thermal Stress: Exposure to light or elevated temperatures can lead to the formation of colored degradation products. | 1. Verify Storage Conditions: Ensure the compound is stored in an amber or opaque container to protect it from light.[15] 2. Temperature Control: Store in a cool, dry place, ideally between 15-25°C, away from heat sources.[14] 3. Purity Check: Analyze a sample using HPLC or TLC to identify and quantify impurities. |
| The powder has become clumpy or caked. | Moisture Absorption (Hygroscopicity): The compound has likely absorbed moisture from the atmosphere, which can also catalyze hydrolysis. | 1. Desiccation: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel). 2. Inert Atmosphere: For long-term or high-purity storage, consider storing under an inert gas like nitrogen or argon.[16] 3. Container Seal: Ensure the container is tightly sealed after each use.[1][17] |
Issue 2: Inconsistent Experimental Results or New Peaks in Analytical Chromatograms
| Observation | Potential Cause | Troubleshooting & Prevention |
| Appearance of new peaks in HPLC or GC analysis. | Hydrolytic Degradation: The amide bond can be cleaved by hydrolysis, leading to the formation of 2-methyl-3-nitroaniline and acetic acid.[4][5] This is accelerated by acidic or basic residues. | 1. pH Neutrality: Ensure all storage containers and handling equipment are clean and free of acidic or basic contaminants. 2. Solvent Purity: Use anhydrous solvents when preparing solutions for experiments. 3. Forced Degradation Study: To confirm the identity of degradation products, a forced degradation study under acidic and basic conditions can be performed and the resulting chromatogram compared to your sample's.[18] |
| Reduced potency or unexpected reaction byproducts. | Multiple Degradation Pathways: A combination of hydrolysis, photolysis, and thermal degradation may have occurred, reducing the concentration of the active compound. | 1. Comprehensive Purity Analysis: Use a stability-indicating method, such as HPLC-UV, to quantify the parent compound and its major degradants.[18] 2. Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (light, heat, moisture) during weighing and preparation for experiments.[19] |
Degradation Pathways and Prevention
The primary degradation pathways for this compound are illustrated below. Understanding these mechanisms is key to preventing them.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [repository.kaust.edu.sa]
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- 12. researchgate.net [researchgate.net]
- 13. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemicalbook.com [chemicalbook.com]
Technical Support Center: HPLC Analysis of N-(2-Methyl-3-nitrophenyl)acetamide
Welcome to the technical support center for the HPLC analysis of N-(2-Methyl-3-nitrophenyl)acetamide. As Senior Application Scientists, we have designed this guide to provide in-depth, field-proven insights into common chromatographic challenges. This resource moves beyond simple checklists to explain the fundamental causality behind experimental observations and troubleshooting steps, ensuring your methods are robust and reliable.
Foundational HPLC Method & Analyte Characteristics
Before troubleshooting, it is crucial to establish a robust starting point for the analysis. This compound possesses a nitroaromatic structure, making it highly suitable for UV detection, and its moderate polarity lends itself well to reversed-phase chromatography.
The initial method parameters are selected based on the physicochemical properties of the analyte. A C18 column is chosen for its hydrophobic retention capabilities, while an acetonitrile/water mobile phase is a standard choice for providing good peak shape and resolution for a wide range of compounds.[1] The UV detection wavelength is set near the typical absorbance maximum for nitrophenyl compounds.[2]
| Parameter | Recommended Starting Condition | Rationale & Expertise |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic retention for the aromatic ring system. A 5 µm particle size offers a good balance between efficiency and backpressure.[3] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is often preferred over methanol for nitroaromatic compounds due to its lower UV cutoff and ability to produce sharper peaks.[4] Formic acid is added to control the secondary silanol interactions by maintaining a low pH.[2] |
| Elution Mode | Isocratic (e.g., 50:50 A:B) or Gradient | Start with an isocratic run to determine the approximate retention time. A gradient may be necessary to resolve impurities or if the sample matrix is complex. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[5] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves peak shape and ensures retention time reproducibility.[6] |
| Detection | UV at 254 nm | The nitrophenyl group provides a strong chromophore, making UV detection highly sensitive at this wavelength.[2] |
| Injection Volume | 10 µL | A standard volume that minimizes the risk of peak distortion from injection effects. |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase is critical to prevent peak distortion and precipitation at the column head. |
Systematic Troubleshooting Workflow
When an issue arises, a systematic approach is more effective than random adjustments. The first step is to isolate the source of the problem—is it related to the instrument, the column, the mobile phase, or the sample?
Caption: A systematic workflow for HPLC troubleshooting.
FAQs: Peak Shape Problems
Poor peak shape is one of the most common issues in HPLC. It not only affects the aesthetic of the chromatogram but also severely compromises the accuracy of integration and quantification.
Q1: Why is my peak for this compound tailing?
Peak tailing, where the back half of the peak is wider than the front, is frequently caused by secondary interactions between the analyte and the stationary phase.
Primary Cause: Secondary Silanol Interactions The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH). The nitro and amide functionalities in your analyte can form hydrogen bonds with these silanols. This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.[7] This is particularly common for basic or highly polar compounds.
Troubleshooting & Optimization
Caption: Diagnostic workflow for resolving peak tailing.
Step-by-Step Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: Start with HPLC-grade water. Add 0.1% (v/v) of a suitable acid like formic acid or acetic acid. This will typically bring the pH to between 2.5 and 3.5.[8]
-
Prepare Mobile Phase B: Add the same concentration (0.1% v/v) of the chosen acid to your HPLC-grade acetonitrile. This ensures consistent pH and baseline stability during gradient elution.[9]
-
Equilibrate: Flush the system thoroughly with the new mobile phase for at least 20 column volumes to ensure the column is fully equilibrated before injecting your sample.[10]
-
Analyze: Inject the sample and observe the peak shape. Suppressing the ionization of silanol groups at low pH should significantly reduce tailing.[7]
Q2: My peak is splitting into two or has a shoulder. What's the cause?
Peak splitting or shoulders suggest that the analyte band is being disrupted as it travels through the system or column.[11]
| Potential Cause | Explanation (Causality) | Recommended Solution |
| Column Void or Channeling | A void at the head of the column or a channel in the packed bed creates two different flow paths for the sample, causing it to split. This is often caused by pressure shocks or using mobile phases with a high pH that dissolves the silica.[7][12] | First, try reversing and flushing the column (if permitted by the manufacturer). If this fails, the column must be replaced. Use guard columns and in-line filters to protect the analytical column.[7] |
| Plugged Column Frit | Particulate matter from the sample or pump seal wear can clog the inlet frit, leading to a non-uniform flow distribution into the column bed. | Replace the column inlet frit. Always filter samples and buffered mobile phases to prevent this.[7] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or ACN when the mobile phase is 90% water), it can cause localized phase separation at the injection point, leading to a distorted peak. | The best practice is to always dissolve the sample in the initial mobile phase. If a stronger solvent must be used, keep the injection volume as small as possible. |
FAQs: Baseline and Retention Time Issues
A stable baseline and reproducible retention times are fundamental for accurate quantification. Instability in either of these parameters points to issues with the mobile phase delivery or the detector.
Q3: My baseline is noisy or drifting. How do I fix it?
Baseline noise and drift can obscure small peaks and make integration unreliable. The source can be chemical or mechanical.[13]
| Symptom | Common Causes | Troubleshooting Steps |
| Cyclic Noise (Regular pulses) | Pump check valves not sealing properly, leading to pressure fluctuations. Air bubble trapped in the pump head.[10] | Purge the pump to remove air bubbles. If the problem persists, sonicate the check valves in isopropanol or replace them.[10] |
| High-Frequency Noise (Fuzzy baseline) | Air bubbles in the detector cell. Contaminated mobile phase or detector cell. Weak detector lamp.[9][14] | Degas the mobile phase thoroughly. Flush the detector cell with a strong, miscible solvent like isopropanol. Perform a lamp intensity test and replace the lamp if it fails.[9] |
| Baseline Drift (Gradual rise or fall) | Inadequate column equilibration, especially with a new mobile phase. Mobile phase contamination or decomposition. Fluctuations in column or lab temperature.[14][15] | Ensure the column is fully equilibrated until a stable baseline is achieved. Prepare fresh mobile phase daily.[13] Use a column oven and ensure the lab temperature is stable.[9] |
Q4: Why are my retention times shifting between injections?
Unstable retention times make peak identification impossible and are a clear sign that a critical method parameter is not under control.
Primary Cause: Inconsistent Mobile Phase Composition The most common cause of shifting retention times is a change in the mobile phase composition. This can happen if volatile organic solvents (like acetonitrile) evaporate from the reservoir, increasing the aqueous content and thus increasing retention times in reversed-phase HPLC.[8] Inconsistent preparation (e.g., small errors in measuring buffer components) can also lead to run-to-run variability.
Solutions & Best Practices:
-
Fresh Preparation: Always prepare mobile phases fresh daily and keep reservoirs covered.[4]
-
Premixing: For isocratic methods, premix the mobile phase components in a single container to avoid proportioning errors from the pump.[6]
-
Thorough Equilibration: Before starting a sequence, equilibrate the column with the mobile phase until you obtain at least two consecutive injections with consistent retention times.[10]
-
Temperature Control: Use a column oven. Fluctuations in ambient temperature can cause significant shifts in retention.[6]
-
Pump Maintenance: Check for pump leaks, as this will alter the flow rate and affect retention times.
Advanced Topics: Method Validation and Stability
For professionals in drug development, ensuring a method is not just functional but also robust and stability-indicating is a regulatory requirement.
Q5: What is a forced degradation study and why is it necessary?
A forced degradation study, or stress testing, is the process of intentionally subjecting a drug substance to harsh conditions to produce its potential degradation products.[16] According to the International Council for Harmonisation (ICH) guidelines, this study is a critical part of method development.[17] Its primary purpose is to demonstrate the specificity and stability-indicating nature of your HPLC method—proving that the method can separate the intact analyte from any potential degradation products that might form during the product's shelf life.[16][18]
Caption: Workflow for a forced degradation study.
Q6: What are the key parameters for validating this HPLC method according to ICH guidelines?
Method validation is the process of formally demonstrating that an analytical procedure is suitable for its intended purpose.[19] The ICH Q2(R2) guideline outlines the necessary validation parameters.[20][21]
| Validation Parameter | Purpose | Typical Acceptance Criteria for Assay |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components like impurities or degradants.[22] | Peak purity analysis (e.g., via PDA detector) should pass. Resolution between the main peak and adjacent peaks should be > 2.0. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the detector response over a defined range.[22] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value, often assessed by spike recovery.[22] | Recovery of 98.0% to 102.0% of the spiked amount.[23] |
| Precision (Repeatability & Intermediate) | To show the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.[22] | Relative Standard Deviation (RSD) ≤ 2.0%.[24] |
| Range | The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[21] | Typically 80% to 120% of the target assay concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).[21] | System suitability parameters (e.g., tailing factor, resolution) must remain within defined limits. |
| Limit of Detection (LOD) &Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[22] | Typically determined by signal-to-noise ratio (S/N): LOD ≈ 3:1, LOQ ≈ 10:1. |
References
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Today.
- GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- SCION Instruments. HPLC Troubleshooting Guide.
- Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
- Agilent.
- Pharmaguideline.
- Shimadzu Scientific Instruments. Troubleshooting Baseline Problems.
- Acta Scientific.
- AMSbiopharma.
- Benchchem.
- Welch Materials.
- Chromtech. HPLC Column Selection Guide.
- Welch Materials.
- YouTube. Understanding ICH Q2(R2)
- IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Benchchem. A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.
- Benchchem. A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide.
- MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
- Open Access Journals.
- PMC.
- IRJET. Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review.
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- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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Technical Support Center: A Guide to the Purification of N-(2-Methyl-3-nitrophenyl)acetamide
This technical support guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions for the purification of N-(2-Methyl-3-nitrophenyl)acetamide. Here, we address common challenges and provide systematic approaches to optimize your purification strategy, ensuring the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route. A common synthesis involves the acetylation of 2-methyl-3-nitroaniline. Therefore, potential impurities include:
-
Unreacted Starting Material: Residual 2-methyl-3-nitroaniline.
-
Positional Isomers: Isomers such as N-(2-methyl-5-nitrophenyl)acetamide and N-(2-methyl-4-nitrophenyl)acetamide may be present, arising from the nitration of 2-methylaniline if the reaction is not perfectly regioselective.
-
Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrated species.
-
Hydrolysis Product: The acetamide can hydrolyze back to 2-methyl-3-nitroaniline if exposed to acidic or basic conditions, especially at elevated temperatures.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: For acetanilide derivatives, particularly those with a nitro group, polar solvents are often a good starting point. Ethanol and ethanol-water mixtures are commonly effective.[1][2] The ideal solvent should dissolve your crude this compound sparingly at room temperature but have high solubility at its boiling point. A preliminary small-scale solvent screen is always recommended to determine the optimal solvent or solvent system for your specific sample.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the solution is cooled too rapidly or if there is a high concentration of impurities depressing the melting point of your compound. To troubleshoot this:
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
Reduce Impurity Load: If slow cooling doesn't resolve the issue, the impurity level may be too high. Consider a preliminary purification step, such as column chromatography, before recrystallization.
-
Solvent System Adjustment: You may need to use a different solvent or a solvent mixture. If using a binary system like ethanol-water, try adjusting the ratio to increase the solubility slightly at room temperature.
Q4: How can I effectively separate positional isomers of this compound?
A4: The separation of positional isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This technique can sometimes be used to separate isomers with different solubilities.[3]
-
Column Chromatography: For more effective separation, silica gel column chromatography is recommended. A gradient elution with a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is a good starting point.[4] For analytical and preparative scale separations, High-Performance Liquid Chromatography (HPLC) can be very effective, especially with columns designed for isomer separation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Select a solvent in which your compound has lower solubility at room temperature. You can also try using a smaller volume of the recrystallization solvent. |
| The compound is precipitating during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization. | |
| Colored Impurities Persist After Recrystallization | The impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of your product. |
| Broad Melting Point Range After Purification | The sample is still impure. | Repeat the recrystallization process. If the melting point does not improve, column chromatography may be necessary to remove persistent impurities. |
| Multiple Spots on TLC After Column Chromatography | The polarity of the eluent is too high, causing co-elution of compounds. | Optimize the solvent system for your column. Start with a low polarity eluent and gradually increase the polarity (gradient elution). |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol is a systematic approach to identifying an appropriate solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexanes)
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of your crude product into several separate test tubes.
-
Add about 0.5 mL of a different solvent to each test tube at room temperature and agitate. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.
-
For solvents in which the compound was insoluble at room temperature, gently heat the test tubes. Add the solvent dropwise until the solid just dissolves.
-
Allow the test tubes with the dissolved compound to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable choice for recrystallization.[2] If no single solvent is ideal, consider binary solvent systems (e.g., ethanol-water).[6]
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly and determine their melting point and purity by an appropriate analytical method (e.g., TLC, HPLC, NMR).
Protocol 3: Purification by Silica Gel Column Chromatography
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical Properties of 2-Methyl-3-nitroaniline (Starting Material)
| Property | Value | Source |
| CAS Number | 603-83-8 | [7] |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Melting Point | 88-90 °C or 92 °C | , [3][8] |
| Appearance | Yellow to greenish-yellow crystalline powder | [7] |
| Solubility in Water | < 1 mg/L | [4] |
| Recrystallization Solvents | Ethanol or Benzene | [9] |
Visualizations
Workflow for Solvent System Optimization
Caption: Decision workflow for optimizing the purification solvent system.
Troubleshooting Logic for Purification
Caption: A logical guide to troubleshooting common purification issues.
References
- 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem
- 2-Methyl-3-nitroaniline 603-83-8 wiki - Guidechem
- 2-Methyl-3-nitroaniline - LookChem
- 603-83-8, 2-Methyl-3-nitroaniline Formula - ECHEMI
- 2-Methyl-3-nitroaniline - Chongqing Chemdad Co. ,Ltd
- Application Note: High-Purity Recrystallization of 3'-Nitroacetanilide
- 2-(2-methyl-3-nitrophenyl)acetamide | CAS No- 857947-41-2 | Simson Pharma Limited
- 2-Methyl-3-nitroaniline | 603-83-8 | FM31633 - Biosynth
- Acetamide, N-(2-nitrophenyl)- - the NIST WebBook
- Recrystallizing nitroacetanilide : r/OrganicChemistry - Reddit
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
- N-Methyl-N-(3-nitrophenyl)acetamide | C9H10N2O3 | CID 676602 - PubChem
- The Chromatography of Nitro compounds - N
- An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological - Benchchem
- 2-broMo-N-Methyl-N-(4-nitrophenyl)acetaMide - ChemicalBook
- A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)
- Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS
- Separation of Acetanilide on Newcrom R1 HPLC column - SIELC Technologies
- 2-Methyl-3-nitroaniline - DC Fine Chemicals
- N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central
- Synthesis technique of 2-methyl-6-nitroaniline | Request PDF - ResearchG
- N-(4-Methoxy-3-nitrophenyl)acetamide - PMC - NIH
- Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis - Benchchem
- N-(4-Methyl-3-nitrophenyl)acetamide - PubChem
- Synthesis, Crystal Growth and Characterization of Organic NLO M
- Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8)
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry
- HPLC Column for Structual Isomers - NACALAI TESQUE, INC.
- Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples - PubMed
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- 4. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 2-Methyl-3-nitroaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
How to increase the purity of synthesized N-(2-Methyl-3-nitrophenyl)acetamide
Technical Support Center: N-(2-Methyl-3-nitrophenyl)acetamide Purification
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who require this compound in high purity for their work. Here, we address common challenges encountered during purification and provide robust, field-tested protocols to help you achieve your desired product specifications.
Our approach is built on fundamental principles of organic chemistry, ensuring that the troubleshooting steps and methodologies are not just procedural but are also grounded in solid scientific reasoning.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter after the initial synthesis of this compound, which is typically prepared by the acetylation of 2-methyl-3-nitroaniline with acetic anhydride or acetyl chloride.[1][2][3]
Q1: My crude product is a dark, oily residue instead of a solid. What went wrong and how can I fix it?
A1: An oily or tarry crude product often indicates the presence of significant impurities that are depressing the melting point of your desired compound.
-
Probable Causes:
-
Excess Acylating Agent/Byproducts: Residual acetic anhydride or acetic acid can lead to an oily consistency.
-
Oxidation: Anilines are susceptible to oxidation, especially under acidic nitration conditions if the synthesis started from o-toluidine, which can form dark, polymeric materials.[4]
-
Incomplete Reaction: A large amount of unreacted (and likely oily) 2-methyl-3-nitroaniline starting material.
-
Solvent Residue: Incomplete removal of a high-boiling point reaction solvent like DMF or glacial acetic acid.[3]
-
-
Troubleshooting & Resolution Protocol:
-
Initial Wash: Transfer the crude mixture to a separatory funnel using a suitable solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities like acetic acid.[5] Continue washing until CO₂ evolution ceases.
-
Water Wash: Follow with a water wash to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Inducing Crystallization: If the resulting residue is still an oil, attempt to induce crystallization. Try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a small amount of a non-polar solvent like hexanes or petroleum ether to the concentrated oil and scratch again. This technique, known as "trituration," can often encourage solidification by dissolving the oil and allowing the less soluble product to crystallize.[6]
-
Q2: My Thin-Layer Chromatography (TLC) plate shows multiple spots. How do I proceed?
A2: Multiple spots on a TLC plate confirm the presence of impurities. The goal is to identify the product spot and select a purification method that effectively separates it from the others.
-
Identifying the Product Spot:
-
Your desired product, this compound, is more polar than the starting aniline due to the amide group but may be less polar than highly oxidized byproducts.
-
Run co-spotted lanes on your TLC plate: one lane with your crude mixture, one with the 2-methyl-3-nitroaniline starting material, and a third lane with both spotted on top of each other. The spot corresponding to the starting material will be evident. The product spot is typically the new, major spot that has formed.
-
-
Potential Impurities & Their TLC Behavior:
| Compound/Impurity | Structure | Expected Polarity | Expected TLC Rf Value (Relative) |
| 2-Methyl-3-nitroaniline (Starting Material) | Aromatic Amine | Moderately Polar | Higher Rf than product |
| This compound (Product) | Aromatic Amide | More Polar | Target Rf |
| Di-acetylated byproduct | Aromatic Di-amide | Less Polar | Higher Rf than product |
| Oxidized Tars/Polymers | Complex mixture | Highly Polar | Streaking or remains at baseline (Rf ≈ 0) |
-
Choosing a Purification Method:
-
Recrystallization: If the TLC shows one major product spot and minor impurity spots with significantly different Rf values, recrystallization is the preferred method for its simplicity and scalability.[7]
-
Flash Column Chromatography: If the impurities have Rf values very close to the product, or if there are multiple significant byproducts, column chromatography is necessary for effective separation.[8][9][10]
-
Q3: My yield is very low after recrystallization. What are the common causes of product loss?
A3: Significant product loss during recrystallization is a frequent issue and can often be mitigated.[6]
-
Probable Causes & Solutions:
-
Using Too Much Solvent: The most common error is adding too much hot solvent to dissolve the crude product. This keeps a significant amount of your product dissolved in the cold mother liquor.
-
Solution: Add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[7] If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
-
Cooling the Solution Too Quickly: Rapid cooling encourages the formation of small, often impure crystals and can trap impurities.[6]
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step was needed to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and filter flask, and use a small excess of hot solvent to ensure the product stays in solution during this brief step.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent system for recrystallizing this compound?
A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For N-arylacetamides, alcoholic solvents or solvent pairs are often effective.[11]
-
Recommended Solvents to Screen:
-
Ethanol or Methanol: These are excellent starting points.
-
Ethanol/Water or Methanol/Water Mixture: If the compound is too soluble in pure hot alcohol, a solvent pair can be used. Dissolve the crude product in the minimum amount of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to clarify the solution, then allow it to cool slowly.[7]
-
Isopropanol: Another good option with slightly different solubility characteristics.
-
Q: How can I effectively remove unreacted 2-methyl-3-nitroaniline using a non-chromatographic method?
A: You can exploit the basicity of the starting aniline. The product, an amide, is significantly less basic.
-
Acid Wash Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute acid solution, such as 1 M hydrochloric acid (HCl).
-
The basic 2-methyl-3-nitroaniline will react to form its hydrochloride salt, which is soluble in the aqueous layer.[4]
-
Separate the layers. The organic layer now contains your product, free of the aniline starting material.
-
Wash the organic layer with water and then brine, dry it over an anhydrous salt, and concentrate to recover the purified product, which can then be further purified by recrystallization if needed.
-
In-Depth Purification Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is essential for monitoring reaction progress and determining the appropriate purification strategy.[8]
-
Plate Preparation: Obtain a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom (the baseline).
-
Sample Preparation: Dissolve a small amount of your crude material in a few drops of a volatile solvent like ethyl acetate or DCM. Do the same for your starting material (2-methyl-3-nitroaniline).
-
Spotting: Use a capillary tube to spot the dissolved crude mixture and starting material in separate "lanes" on the baseline.
-
Developing the Plate: Place the plate in a sealed chamber containing a suitable mobile phase (eluent). A good starting eluent is a mixture of a non-polar and a polar solvent, such as 3:1 Hexanes:Ethyl Acetate.[12][13] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent front traveled). A pure compound should show a single spot. This analysis will guide your choice of solvent system for column chromatography.[9]
Protocol 2: Purification by Recrystallization
This is the most common method for purifying solid organic compounds.[7]
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary tests (see FAQ).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions, with swirling, until the solid just dissolves.[14]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Purity Confirmation: Confirm the purity of the final product by taking a melting point and running a final TLC.
Visual Diagrams & Workflows
Troubleshooting & Purification Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Step-by-step workflow for the recrystallization protocol.
References
- PrepChem. Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.
- Google Patents. Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Google Patents. Method of crystallizing nitro products.
- Discover ACS. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
- ScienceMadness Discussion Board. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Studylib. Column Chromatography of Nitroanilines Lab Experiment.
- Taylor & Francis Online. Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl.
- Indian Academy of Sciences. TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- Chemistry LibreTexts. 3.6F: Troubleshooting. Published: 2022-04-07.
- ResearchGate. I want good solvent system in TLC in aniline and ketone compound?. Published: 2017-05-10.
- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Published: 2025-02-16.
- Wiley Online Library. Effective Synthesis of N -Arylformamide from α-Halo- N -arylacetamides. Published: 2016-07-01.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
- YouTube. EAS Nitration Experiment & Recrystallization. Published: 2020-03-25.
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- AIP Publishing. Synthesis, experimental and theoretical investigations of N-(3-nitrophenyl) acetamide (3NAA). Published: 2012-06-09.
- Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
- Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Published: 2021-08-16.
- National Institutes of Health. The deacetylation of N-arylacetamides in vitro.
- Chemistry Steps. Reactions of Aniline.
- ResearchGate. N-Arylacetamides Investigated.
- Google Patents. Synthesis and purification of nateglinide.
- ResearchGate. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
Sources
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- 5. Troubleshooting [chem.rochester.edu]
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- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(2-Methyl-3-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format, providing both the probable cause and a validated solution for each issue.
Category 1: Reaction Execution & Monitoring
Question 1: My reaction yield is very low or I've isolated no product. What are the primary causes?
Low or no yield is a frequent issue that can stem from several factors, often related to the purity of the starting materials or the reaction conditions.
-
Probable Cause 1: Impure Starting Material. The starting material, 2-methyl-3-nitroaniline, may be of low purity, containing isomeric impurities or degradation products that do not react as expected.[1] The presence of isomers like 2-methyl-4-nitroaniline or 2-methyl-6-nitroaniline from its own synthesis can lead to a mixture of products, complicating isolation and reducing the yield of the desired compound.[1][2]
-
Solution: Always verify the purity of your 2-methyl-3-nitroaniline via melting point or spectroscopy before starting the reaction. If impurities are suspected, purify the starting material by recrystallization, often from ethanol or benzene.[3]
-
Probable Cause 2: Inactive Acetylating Agent. Acetic anhydride is susceptible to hydrolysis if exposed to atmospheric moisture. If it has degraded to acetic acid, it will not effectively acetylate the aniline.
-
Solution: Use a fresh bottle of acetic anhydride or distill it prior to use if its purity is . Ensure all glassware is thoroughly dried before the reaction.[4]
-
Probable Cause 3: Protonation of the Amine. The reaction between 2-methyl-3-nitroaniline and acetic anhydride produces one equivalent of acetic acid as a byproduct.[1] In the absence of a base to neutralize this acid, it can protonate the amino group of the starting material. This protonated amine is no longer nucleophilic and is deactivated towards the electrophilic acetic anhydride, halting the reaction.
-
Solution: While the reaction can proceed without a base, adding a weak base like sodium acetate or pyridine can neutralize the generated acetic acid, preventing the deactivation of the starting material and driving the reaction to completion.[1]
Question 2: My TLC analysis shows a significant amount of unreacted starting material, even after extended reaction time. Why isn't the reaction going to completion?
The persistence of starting material is a clear sign of an incomplete reaction.
-
Probable Cause 1: Insufficient Temperature or Time. The acetylation of anilines, especially those with electron-withdrawing groups like a nitro group, can be slower than that of simple aniline. The reaction may simply need more time or gentle heating to proceed to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the starting material spot remains prominent, consider extending the reaction time. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be done cautiously to avoid side reactions.
-
Probable Cause 2: Steric Hindrance. The methyl group ortho to the amine in 2-methyl-3-nitroaniline can create some steric hindrance, potentially slowing the approach of the acetic anhydride to the nucleophilic nitrogen atom.[5]
-
Solution: Ensure efficient mixing to maximize molecular collisions. If the reaction remains sluggish, the addition of a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can protonate the carbonyl oxygen of acetic anhydride, making it a much stronger electrophile and accelerating the reaction.[5]
Category 2: Product Isolation & Purification
Question 3: The crude product I isolated is a dark oil or a discolored solid. What causes this and how can I fix it?
Product discoloration is typically due to impurities that are intensely colored.
-
Probable Cause 1: Oxidation of the Starting Aniline. Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric impurities.[1] If your starting 2-methyl-3-nitroaniline was dark, this color will likely carry through to the product.
-
Solution: This issue is best addressed during the purification step. During recrystallization, after the crude product is dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution.[6][7] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be cautious not to add charcoal to a boiling solution to avoid violent bumping.[7]
-
Probable Cause 2: Side Reactions from Overheating. Applying excessive heat during the reaction can lead to thermal degradation and the formation of tarry byproducts.[5]
-
Solution: Maintain careful temperature control throughout the reaction. If heating is necessary, use a water bath for gentle and uniform temperature distribution.
Question 4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This happens when the solution is supersaturated or when the melting point of the impure product is lower than the temperature of the solution.[1]
-
Probable Cause 1: Solution Cooled Too Quickly. Rapid cooling does not allow sufficient time for the ordered lattice of a crystal to form, often resulting in the precipitation of an amorphous solid or an oil.[6]
-
Solution: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature. Only after it has reached room temperature should you place it in an ice bath to maximize crystal precipitation.[8]
-
Probable Cause 2: Inappropriate Solvent or Concentration. The solvent may not be ideal, or the solution may be too concentrated.
-
Solution: Ensure you are using an appropriate solvent. Ethanol or an ethanol/water mixture is often effective for acetanilides.[1][9] If oiling persists, try adding a small amount of additional hot solvent to the oiled mixture to redissolve it, then allow it to cool slowly again. Scratching the inside of the flask with a glass rod at the liquid-air interface can often induce crystallization.[1]
Question 5: I am having difficulty with the hydrolysis of my this compound product. The reaction is slow or incomplete.
While the primary topic is synthesis, deacetylation is a common subsequent step.
-
Probable Cause: Steric Hindrance. Similar to the acetylation step, the ortho-methyl group can sterically hinder the approach of a nucleophile (like hydroxide) or water to the amide's carbonyl carbon during hydrolysis.[10] This can make both acidic and basic hydrolysis challenging under standard conditions.
-
Solution: More forcing conditions, such as prolonged heating under reflux with strong acid (e.g., aqueous H₂SO₄) or base, may be necessary.[10][11] Microwave-assisted heating can also be an effective technique to accelerate the hydrolysis of sterically hindered amides.[10]
Visualized Workflows and Mechanisms
Overall Synthesis Workflow
Caption: The nucleophilic substitution mechanism for aniline acetylation.
Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low / No Yield | Impure starting material; Inactive acetylating agent; Protonation of starting amine. | Verify starting material purity; Use fresh/distilled acetic anhydride; Add a weak base (e.g., sodium acetate). [1] |
| Incomplete Reaction | Insufficient time/temperature; Steric hindrance. | Extend reaction time or apply gentle heat; Ensure efficient mixing; Add catalytic H₂SO₄. [1][5] |
| Dark/Oily Product | Oxidation of starting aniline; Thermal degradation. | Purify with activated charcoal during recrystallization; Maintain careful temperature control. [1][6][7] |
| "Oiling Out" | Solution cooled too quickly; Improper solvent/concentration. | Allow slow cooling to room temp before icing; Use more solvent; Scratch flask to induce crystallization. [1] |
Experimental Protocol 1: Synthesis of this compound
This is a general guideline. Quantities should be calculated based on the desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Acetylation: To the stirred solution, add acetic anhydride (approx. 1.1-1.2 eq) dropwise. If desired, a weak base like sodium acetate (1.0 eq) can be added.
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting aniline spot is consumed. Gentle warming may be required. [1]4. Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring. [2]A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral. [2]6. Drying: Allow the crude product to air-dry on the filter paper, then transfer to a watch glass to dry completely.
Experimental Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent. Ethanol or an ethanol/water mixture is a good starting point for acetanilides. [9]The ideal solvent should dissolve the compound well when hot but poorly when cold. [8][12]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid completely. [6]3. Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. [7]4. Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used). This step must be done rapidly to prevent premature crystallization in the funnel. [6]5. Crystallization: Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [9]6. Final Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor. [12]Dry the crystals and determine their melting point to assess purity. A sharp melting point close to the literature value indicates high purity. [7]
References
- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
- Jumaidil Awal & Muhamad Abdulkadir Martoprawiro. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011). ResearchGate.
- University of Massachusetts. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
- CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.
- Cerritos College. (n.d.). Purification of Impure Acetanilide.
- CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide. (Note: This is a distinct document from reference 6, though from the same domain).
- Scribd. (n.d.). Acetylation of Aniline.
- Scribd. (n.d.). Recrystallization of Acetanilide.
- Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. r/chemhelp.
- Selby, T. (2021). acetylation aniline. YouTube.
- Kansiz, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)- methylidene]aniline. IUCr Journals.
- DC Fine Chemicals. (n.d.). 2-Methyl-3-nitroaniline.
- Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- ResearchGate. (1970). Acidic and Basic Amide Hydrolysis.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- PubMed Central (PMC). (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Google Patents. (2002). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
- Chemical Education Resources, Inc. (1998). Nitrating Acetanilide or Methyl Benzoate: Electrophilic Aromatic Substitution.
- IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide.
- Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Canadian Science Publishing. (n.d.). Nitrations of acetanilides by reagents of N02X type1.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- University of Rochester. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?.
Sources
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Technical Support Center: Monitoring N-(2-Methyl-3-nitrophenyl)acetamide Synthesis by TLC
Welcome to the technical support center for the synthesis of N-(2-Methyl-3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for monitoring this specific acetylation reaction using Thin-Layer Chromatography (TLC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction monitoring and ensure accurate, reproducible results.
Reaction Overview
The synthesis of this compound is a straightforward acetylation of 2-methyl-3-nitroaniline. The reaction involves the nucleophilic attack of the amine group on an acetylating agent, typically acetic anhydride. Monitoring the reaction's progress is crucial to determine the point of completion and to identify the presence of any significant side products.
Caption: Acetylation of 2-methyl-3-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring this reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of many organic reactions.[1] It allows for the qualitative analysis of a reaction mixture, enabling you to visualize the disappearance of the starting material and the appearance of the product in near real-time.[2][3] For the acetylation of 2-methyl-3-nitroaniline, TLC provides a clear separation between the more polar starting amine and the less polar product amide, making it an ideal monitoring tool.
Q2: How do I choose the right solvent system (mobile phase)?
A2: The key is to find a solvent system that provides good separation between your starting material and product, ideally with Retention Factor (Rf) values between 0.2 and 0.8.[4]
-
Polarity is Key: The starting material, 2-methyl-3-nitroaniline, is more polar than the product, this compound, due to the free amine group. Therefore, the starting material will have a lower Rf value (travels less) than the product on a standard silica gel plate.[5]
-
Starting Point: A common and effective starting point for separating aromatic amines and amides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] A 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is a good first choice.
-
Optimization:
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Result |
| 9:1 | Low | Spots will likely remain near the baseline (Low Rf). |
| 7:3 | Medium | Good starting point for separation. |
| 1:1 | High | Spots may travel too close to the solvent front (High Rf). |
Q3: How do I prepare and run the TLC plate?
A3: Proper technique is essential for clear, interpretable results.
-
Plate Preparation: Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of the silica plate.[7]
-
Spotting: Dissolve a tiny amount of your starting material (SM) and your reaction mixture (R) in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using separate capillary tubes, spot them on the baseline. It's best practice to spot three lanes: Starting Material (SM), a co-spot (C) where you spot both SM and R on the same point, and the Reaction Mixture (R).
-
Development: Place a small amount of your chosen solvent system into a developing chamber with a piece of filter paper to saturate the atmosphere. Place the TLC plate in the chamber, ensuring the solvent level is below your baseline.[5][7] Close the chamber.
-
Completion: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.
Q4: How do I visualize the spots and interpret the results?
A4:
-
Visualization: Both 2-methyl-3-nitroaniline and its acetamide product are aromatic and contain a nitro group, making them UV-active. You can visualize the spots by placing the dried plate under a UV lamp (254 nm).[8][9] The spots will appear as dark circles against a fluorescent green background. Circle the spots with a pencil.
-
Interpretation:
-
Starting Material (SM) Lane: A single spot.
-
Reaction (R) Lane: At the start of the reaction, you will see a prominent spot corresponding to the SM. As the reaction progresses, this spot will diminish, and a new, higher-Rf spot corresponding to the product (P) will appear and intensify.
-
Completion: The reaction is considered complete when the spot for the starting material is no longer visible in the reaction lane.[2]
-
-
Calculating Rf: The Retention Factor (Rf) is a ratio calculated by dividing the distance the spot traveled by the distance the solvent front traveled.[10][11][12] While Rf values can vary slightly between runs, the product will always have a higher Rf than the starting material under these conditions.[5]
In-Depth Troubleshooting Guide
Even with careful technique, issues can arise. This section addresses the most common problems encountered during TLC analysis.
Caption: Troubleshooting Decision Tree for TLC Analysis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample is overloaded (too concentrated).[4][13] 2. The starting amine may interact strongly with the acidic silica gel.[6] 3. Mobile phase polarity is not optimized.[7] | 1. Dilute the sample solution and re-spot. 2. Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to suppress tailing of the amine spot.[4][14] 3. Systematically adjust the solvent ratio. |
| Rf values are too high (>0.8) or too low (<0.2). | 1. The mobile phase is too polar (high Rf) or not polar enough (low Rf).[4] | 1. For high Rf, decrease the polarity by adding more hexane. For low Rf, increase the polarity by adding more ethyl acetate.[4] |
| No spots are visible under UV light. | 1. The sample spotted was too dilute.[4][7] 2. The solvent level in the developing chamber was above the baseline, washing the sample away.[7] | 1. Re-spot the plate multiple times in the same location, allowing the solvent to dry completely between applications.[4] 2. Ensure the solvent level is well below the baseline before placing the plate in the chamber. |
| Unexpected spots appear. | 1. Contamination from glassware or handling.[7] 2. The reaction is generating unexpected side products. | 1. Ensure all glassware and capillary tubes are clean. Handle the TLC plate only by the edges. 2. This may indicate an issue with the reaction conditions (e.g., temperature, purity of reagents). The TLC is providing valuable data that should be investigated. |
Detailed Protocol: TLC Monitoring Workflow
This protocol outlines the step-by-step procedure for effectively monitoring the acetylation.
Caption: Step-by-step workflow for TLC monitoring.
References
- Principles of Thin Layer Chromatography. (n.d.).
- Khan Academy. (n.d.). Calculating retention factors for TLC (video).
- Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- MicroscopeMaster. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
- Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium.
- Sigma-Aldrich. (n.d.). Thin Layer Chromatography.
- BYJU'S. (n.d.). Thin Layer Chromatography Principle.
- Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC.
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry. YouTube.
- Bio-Resource. (2024, January 12). Thin Layer Chromatography | Principle and Methods. YouTube.
- BenchChem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?.
- Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
- Quora. (2023, February 25). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?.
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.
- Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
- Mohammad, A., & Sharma, S. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- Guidechem. (n.d.). 2-Methyl-3-nitroaniline 603-83-8 wiki.
- Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Allery Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube.
- Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
- BenchChem. (n.d.). An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological.
Sources
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- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
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- 13. microbiozindia.com [microbiozindia.com]
- 14. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
Addressing poor solubility of N-(2-Methyl-3-nitrophenyl)acetamide in assays
Addressing Poor Solubility in Experimental Assays
Welcome to the technical support center for N-(2-Methyl-3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. We provide in-depth troubleshooting guides and frequently asked questions to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The molecule has a largely nonpolar aromatic ring with a methyl group, which is hydrophobic. While the acetamide and nitro groups can participate in some hydrogen bonding, their contribution is not sufficient to overcome the hydrophobicity of the overall structure. This leads to a molecule that prefers to interact with itself rather than with water, resulting in low solubility.
Q2: I'm seeing conflicting or no specific solubility data for this exact compound. Why is that?
A2: It is common for specific isomers of research compounds, like this compound, to have limited publicly available physicochemical data. Much of the available information is on related isomers such as the 4-nitro and 5-nitro analogs.[1][2] However, the general principles of solubility for these related nitro-substituted acetanilides can be applied to troubleshoot issues with the 3-nitro isomer. These compounds are generally crystalline solids with low water solubility.[3][4]
Q3: Can I use DMSO to dissolve this compound for my cell-based assay?
A3: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for solubilizing hydrophobic compounds for in vitro and cell-based assays.[5][6] It is likely to be effective for this compound. However, it is crucial to be aware that DMSO can have its own biological effects and can be toxic to cells at higher concentrations (typically >0.5-1%). Therefore, it is essential to prepare a high-concentration stock solution in DMSO and then dilute it into your assay medium to a final DMSO concentration that is non-toxic to your cells and does not interfere with the assay. Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experimental design.
Troubleshooting Guide: Overcoming Solubility Issues
Initial Assessment: Compound Precipitation
If you are observing precipitation of this compound upon dilution of a stock solution into your aqueous assay buffer, this is a clear indication of poor solubility. The following steps provide a systematic approach to addressing this issue.
Workflow for Solubilization Strategy Selection
Below is a decision-making workflow to guide you in selecting the most appropriate solubilization strategy for your specific assay.
Caption: Decision workflow for addressing poor solubility.
Step-by-Step Methodologies
The first step is to identify a suitable organic solvent to prepare a concentrated stock solution.
Protocol: Solvent Screening and Stock Preparation
-
Screening: Test the solubility of a small amount of this compound in various organic solvents. Common choices are listed in the table below.
-
Stock Preparation: Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10-50 mM). This minimizes the amount of organic solvent introduced into the final assay.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Table 1: Common Solvents for Preparing Stock Solutions
| Solvent | Polarity | Suitability for Cell-Based Assays | Notes |
| DMSO | High | Good (at <0.5% v/v) | A versatile solvent for many poorly soluble compounds.[5] |
| Ethanol | High | Moderate (at <1% v/v) | Can be used, but may have biological effects. |
| Methanol | High | Poor (generally toxic to cells) | More suitable for in vitro biochemical assays.[7] |
| Acetone | Medium | Poor (generally toxic to cells) | Useful for initial solubilization, but not for cell-based assays. |
If direct dilution of a DMSO stock causes precipitation, the use of a co-solvent in the aqueous buffer can increase the solubility of the compound.
Protocol: Co-solvent Usage
-
Select a Co-solvent: Polyethylene glycol 400 (PEG 400) and ethanol are common choices.
-
Prepare Buffer with Co-solvent: Prepare your assay buffer containing a low percentage of the co-solvent (e.g., 1-5% v/v).
-
Test Dilution: Add the DMSO stock solution to the co-solvent-containing buffer and observe for precipitation.
-
Control: Ensure you run a vehicle control with the same concentration of DMSO and co-solvent.
The solubility of compounds with ionizable groups can be significantly influenced by pH. This compound has an acetamide group which is weakly basic.
Protocol: pH Modification
-
Determine pKa: If not available, estimate the pKa of the compound using software or based on similar structures. The acetamide group is a very weak base.
-
Adjust Buffer pH: Prepare your assay buffer at different pH values (e.g., pH 6.0, 7.4, 8.0).
-
Test Solubility: Assess the solubility of the compound at each pH. For a weakly basic compound, solubility might slightly increase at a lower pH.
-
Assay Compatibility: Ensure that the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability).
For particularly challenging compounds, solubilizing excipients can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their apparent aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the compound. This is more common for in vitro biochemical assays as surfactants can disrupt cell membranes.
Protocol: Using HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 10-20% w/v).
-
Complexation: Add the this compound stock solution to the HP-β-CD solution and mix thoroughly (vortexing or sonicating can help).
-
Dilution: Dilute this complex into the assay buffer.
-
Control: Include a vehicle control with the same concentration of HP-β-CD.
References
- PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-.
- PubChem. N-Methyl-N-(3-nitrophenyl)acetamide.
- ChemBK. N-(4-methyl-2-nitro-phenyl)ethanamide. [Link]
- DrugFuture. Nitroacetanilide. [Link]
- PubChem. N-(4-Methyl-3-nitrophenyl)acetamide.
- NIST. Acetamide, N-(2-nitrophenyl)-. National Institute of Standards and Technology. [Link]
- PubChem. N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide.
- NIST. Acetamide, N-(3-nitrophenyl)-. National Institute of Standards and Technology. [Link]
Sources
- 1. Acetamide, N-(2-methyl-4-nitrophenyl)- | C9H10N2O3 | CID 75936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Nitroacetanilide [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]
Technical Support Center: Optimization of Work-up Procedures for N-(2-Methyl-3-nitrophenyl)acetamide Synthesis
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-(2-Methyl-3-nitrophenyl)acetamide. The nitration of N-(2-methylphenyl)acetamide is a standard electrophilic aromatic substitution; however, the work-up and purification of the desired 3-nitro isomer from a potential mixture of regioisomers presents a significant challenge. This document provides a comprehensive resource for troubleshooting and optimizing the post-reaction work-up, ensuring the isolation of a high-purity product. Our approach is grounded in fundamental chemical principles and extensive experience in synthetic organic chemistry.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of the this compound synthesis in a question-and-answer format.
Question 1: After quenching the reaction mixture on ice, no precipitate formed, or an oil separated instead of a solid. What should I do?
Answer:
This is a common issue that can be attributed to several factors:
-
Product Solubility: The product may have some solubility in the acidic aqueous mixture, especially if a large volume of quenching solution was not used.
-
Impurity Profile: The presence of significant amounts of isomeric byproducts can create a eutectic mixture with a lower melting point, causing the product to "oil out."
-
Residual Heat: Insufficient cooling during quenching can lead to the product remaining in a molten state.
Recommended Actions:
-
Ensure Complete Precipitation:
-
Verify that the quenched mixture is ice-cold (0-5 °C). If necessary, add more ice.
-
Gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
If the product is indeed soluble, proceed to liquid-liquid extraction.
-
-
Liquid-Liquid Extraction:
-
Transfer the entire quenched mixture to a separatory funnel.
-
Extract the aqueous phase three times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts and proceed with the standard washing protocol as detailed in the optimized work-up procedure below.
-
Question 2: The crude product is a dark, tarry material. What is the cause and how can it be mitigated?
Answer:
The formation of tarry byproducts is typically a result of oxidative side reactions caused by the nitric acid, often exacerbated by poor temperature control during the nitration reaction.
Causality and Mitigation:
-
Exothermic Reaction: The nitration of acetanilides is highly exothermic. If the temperature rises uncontrollably, the rate of side reactions, including oxidation and dinitration, increases significantly.
-
Amine Oxidation: The acetamido group, while less activating than a free amine, can still be susceptible to oxidation under harsh nitrating conditions.
Preventative Measures for Future Syntheses:
-
Strict Temperature Control: Maintain a low reaction temperature (ideally 0-5 °C) throughout the addition of the nitrating agent.
-
Slow Addition: Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.
-
Protecting Group Stability: Ensure the acetyl protecting group is fully intact before nitration.
Remediation of Tarry Crude Product:
-
Trituration: Attempt to triturate the crude material with a cold, non-polar solvent like hexane to solidify the desired product and wash away some of the tarry impurities.
-
Column Chromatography: If trituration is unsuccessful, purification by column chromatography on silica gel is the most effective method to separate the product from polymeric and highly colored impurities.
Question 3: After recrystallization, the melting point of the product is broad, and TLC analysis shows multiple spots. How can I improve the purity?
Answer:
This indicates the presence of isomeric impurities. The nitration of N-(2-methylphenyl)acetamide can produce a mixture of isomers, primarily the 4-nitro, 5-nitro, and 6-nitro derivatives, in addition to the desired 3-nitro product. The separation of these isomers is the most critical step in the purification process.
Optimization Strategy - Fractional Crystallization:
Fractional crystallization is a powerful technique for separating compounds with different solubilities in a particular solvent. The key is to find a solvent system where the solubility of the desired isomer is significantly different from that of the impurities at different temperatures.
Step-by-Step Guide to Developing a Fractional Crystallization Protocol:
-
Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water). An ideal solvent will dissolve the product completely at its boiling point and result in the formation of a high yield of crystals upon slow cooling.
-
Melting Point Analysis: The melting points of the likely isomers are crucial for assessing the effectiveness of the separation.
Isomer Reported Melting Point (°C) This compound Data not readily available N-(2-Methyl-4-nitrophenyl)acetamide 96 N-(2-Methyl-5-nitrophenyl)acetamide 150-151 N-(2-Methyl-6-nitrophenyl)acetamide 156-164 -
Iterative Recrystallization:
-
Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly. The least soluble isomer will crystallize first.
-
Collect the crystals by filtration and analyze their purity by TLC and melting point.
-
The mother liquor will be enriched in the more soluble isomers. It can be concentrated and subjected to further recrystallization to isolate the other components.
-
Note: Without a known melting point for the target this compound, this process will require careful analytical monitoring at each step.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is it necessary to pour the reaction mixture onto ice?
A1: Pouring the acidic reaction mixture onto ice serves two primary purposes. First, it rapidly quenches the reaction by diluting the acid and lowering the temperature, which prevents further nitration and the formation of byproducts. Second, the significant decrease in temperature and the addition of water drastically reduces the solubility of the organic product, causing it to precipitate out of the solution.
Q2: What is the purpose of washing the crude product with sodium bicarbonate solution?
A2: The crude product, after being filtered from the acidic quenching solution, will still contain residual nitric and sulfuric acids. Washing with a weak base like sodium bicarbonate neutralizes these acids. This is crucial because residual acid can degrade the product upon storage and can interfere with subsequent purification steps like column chromatography.
Q3: Can I use a stronger base, like sodium hydroxide, to neutralize the acid?
A3: It is generally not recommended to use a strong base like sodium hydroxide. The acetamide functional group can be susceptible to hydrolysis under strongly basic conditions, which would lead to the formation of the corresponding aniline and a loss of product. A mild base like sodium bicarbonate is sufficient to neutralize the strong acids without promoting significant hydrolysis.
Q4: What is the best solvent for recrystallizing this compound?
A4: While the optimal solvent must be determined experimentally, ethanol or a mixture of ethanol and water is a common and effective choice for recrystallizing nitroacetanilides. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to maximize recovery.
Part 3: Optimized Work-up and Purification Protocol
This protocol outlines a robust procedure for the work-up and purification of this compound.
Step 1: Quenching the Reaction
-
In a large beaker, prepare a slurry of crushed ice and water (approximately 10 volumes relative to the reaction mixture volume).
-
With vigorous stirring, slowly and carefully pour the completed reaction mixture into the ice-water slurry.
-
Continue stirring for 15-30 minutes to ensure complete precipitation of the crude product.
Step 2: Isolation of the Crude Product
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.
Step 3: Neutralization
-
Transfer the filter cake to a beaker and add a sufficient amount of 5% aqueous sodium bicarbonate solution to form a slurry.
-
Stir the slurry for 15-20 minutes to neutralize any remaining traces of acid.
-
Collect the solid again by vacuum filtration and wash the filter cake with deionized water until the filtrate is neutral.
Step 4: Recrystallization for Isomer Separation (Fractional Crystallization Approach)
-
Initial Crystallization:
-
Transfer the crude, neutralized product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture to boiling with stirring to dissolve the solid. If necessary, add more solvent dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and air dry.
-
-
Analysis and Further Purification:
-
Analyze the purity of the obtained crystals and the mother liquor by TLC and melting point determination.
-
Based on the analysis, the crystalline fraction or the mother liquor may be subjected to further recrystallizations to isolate the desired this compound isomer.
-
Step 5: Drying and Characterization
-
Dry the purified product in a vacuum oven at a temperature well below its melting point.
-
Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Part 4: Visualizations
Diagram 1: General Work-up Workflow
Caption: A step-by-step workflow for the work-up and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: A logical diagram for troubleshooting and resolving issues of low product purity.
References
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (2004). Vogel's Textbook of Practical Organic Chemistry (5th ed.).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach (4th ed.). Cengage Learning. [Link]
- PubChem. (n.d.). N-(2-Methyl-4-nitrophenyl)acetamide. National Center for Biotechnology Information.
- PubChem. (n.d.). N-(2-Methyl-5-nitrophenyl)acetamide. National Center for Biotechnology Information.
Validation & Comparative
A Comparative Guide to Purity Validation of Synthesized N-(2-Methyl-3-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-(2-Methyl-3-nitrophenyl)acetamide in Organic Synthesis
This compound is a nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the nitro and acetamido groups on the substituted toluene ring offers multiple avenues for further chemical modifications, making it a versatile building block. However, the utility of this intermediate is intrinsically linked to its purity. The presence of isomeric or other impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the formation of difficult-to-separate byproducts. Therefore, rigorous purity validation is a critical step following its synthesis.
This guide will explore a common synthetic pathway for this compound and provide a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for its purity assessment.
Synthesis of this compound: A Plausible Route
A reliable and common strategy for the synthesis of nitrated anilines involves a two-step process: the protection of the amino group via acetylation, followed by regioselective nitration. This approach is often preferred over the direct nitration of the parent aniline to prevent over-nitration and the formation of oxidative byproducts.
Synthetic Workflow
The synthesis of this compound can be logically approached by the acetylation of o-toluidine to form N-(2-methylphenyl)acetamide, followed by a controlled nitration reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Theoretical Approach
Step 1: Acetylation of o-Toluidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur, so cooling may be necessary.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water or onto crushed ice to precipitate the N-(2-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.
-
Dry the product thoroughly before proceeding to the next step.
Step 2: Nitration of N-(2-methylphenyl)acetamide
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the dried N-(2-methylphenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is maintained below 10°C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate container, keeping it cool.
-
Add the nitrating mixture dropwise to the solution of N-(2-methylphenyl)acetamide, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at 0-10°C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Filter the solid, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.
-
The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.
Potential Impurities
The primary impurities in this synthesis are positional isomers formed during the nitration step. The acetamido group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The directing effects of these groups on the aromatic ring will lead to the formation of a mixture of isomers. The main impurities are expected to be:
-
N-(2-Methyl-5-nitrophenyl)acetamide: A significant byproduct due to the para-directing effect of the acetamido group and the ortho-directing effect of the methyl group.
-
N-(2-Methyl-4-nitrophenyl)acetamide and N-(2-Methyl-6-nitrophenyl)acetamide: Formed in smaller amounts.
-
Unreacted N-(2-methylphenyl)acetamide: If the reaction does not go to completion.
-
Di-nitrated products: If the reaction conditions are too harsh.
Purity Validation: A Comparative Analysis of Analytical Techniques
A multi-faceted approach to purity validation is essential to ensure the identity and purity of the synthesized this compound.
Caption: A comprehensive workflow for the purity validation of synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase HPLC method is typically suitable for the analysis of nitrated acetanilides.
Experimental Protocol (Hypothetical):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Results:
The chromatogram should show a major peak corresponding to the desired this compound. Smaller peaks at different retention times would indicate the presence of impurities. The separation of isomers is crucial, and a well-developed HPLC method should be able to resolve the 3-nitro isomer from the 4-, 5-, and 6-nitro isomers.
| Compound | Hypothetical Retention Time (min) |
| N-(2-methylphenyl)acetamide | 8.5 |
| N-(2-Methyl-6-nitrophenyl)acetamide | 10.2 |
| N-(2-Methyl-4-nitrophenyl)acetamide | 11.5 |
| This compound | 12.8 |
| N-(2-Methyl-5-nitrophenyl)acetamide | 13.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying and quantifying volatile and thermally stable compounds. It provides information on both the retention time and the mass spectrum of each component, aiding in impurity identification.
Experimental Protocol (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Oven Program: A temperature gradient to ensure separation of components with different boiling points.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
Expected Results:
The total ion chromatogram (TIC) will show peaks for the different components of the sample. The mass spectrum of the main peak should correspond to the molecular weight of this compound (194.19 g/mol ). The fragmentation pattern can further confirm the structure. Expected fragments would include the loss of the acetyl group and the nitro group.
¹H NMR Spectroscopy
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structure confirmation and the identification of isomers.
Predicted ¹H NMR Spectrum of this compound (in CDCl₃):
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and triplets in the range of δ 7.5-8.2 ppm. The specific splitting pattern will be characteristic of the 1,2,3-trisubstituted pattern.
-
Methyl Protons (3H): A singlet around δ 2.2-2.4 ppm.
-
Acetamido NH Proton (1H): A broad singlet that can appear over a wide range (δ 8.0-10.0 ppm), and its position can be concentration-dependent.
-
Acetamido CH₃ Protons (3H): A singlet around δ 2.1-2.3 ppm.
The presence of other isomers would be indicated by additional sets of peaks with different chemical shifts and splitting patterns in the aromatic region.
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | ¹H NMR Spectroscopy |
| Principle | Separation based on polarity | Separation based on boiling point and polarity | Nuclear spin transitions in a magnetic field |
| Primary Use | Quantification, purity assessment | Impurity identification, volatile analysis | Structural elucidation, isomer identification |
| Sensitivity | High (ng-pg range) | Very high (pg-fg range) | Moderate (µg-mg range) |
| Specificity | Moderate to high | Very high (based on mass fragmentation) | Very high (based on chemical environment) |
| Limitations | Requires reference standards for absolute quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to other methods |
Comparison with an Alternative Synthetic Route
An alternative approach to the synthesis of this compound would be the direct acetylation of 2-methyl-3-nitroaniline.
Route 2: Acetylation of 2-methyl-3-nitroaniline
This route avoids the issue of isomeric byproducts from the nitration step, potentially leading to a purer final product. However, the availability and cost of the starting material, 2-methyl-3-nitroaniline, would be a key consideration. The synthesis of 2-methyl-3-nitroaniline itself can be challenging.
| Feature | Route 1: Acetylation then Nitration | Route 2: Acetylation of 2-methyl-3-nitroaniline |
| Starting Material | Readily available and inexpensive o-toluidine | Less common and potentially more expensive 2-methyl-3-nitroaniline |
| Key Challenge | Separation of isomeric byproducts from the nitration step | Synthesis or procurement of the starting material |
| Potential Purity | Moderate to high, dependent on the efficiency of purification | Potentially very high |
| Overall Efficiency | May be more cost-effective for large-scale synthesis | May be more suitable for smaller-scale, high-purity synthesis |
Conclusion
The purity validation of synthesized this compound requires a multi-pronged analytical approach. While a plausible synthesis can be achieved through the nitration of N-(2-methylphenyl)acetamide, careful control of reaction conditions is necessary to minimize the formation of isomeric impurities. A combination of HPLC for quantitative analysis, GC-MS for impurity identification, and ¹H NMR for definitive structural confirmation provides a robust and self-validating system for ensuring the quality of the final product. The choice of analytical techniques and synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired purity level, scale of synthesis, and available resources.
References
- PrepChem. Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
A Comparative Guide to the Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide for Research and Development
This guide provides an in-depth, objective comparison of the primary synthetic routes to N-(2-Methyl-3-nitrophenyl)acetamide, a valuable chemical intermediate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying chemical principles, practical trade-offs, and data-driven performance of each method. Our analysis is grounded in established chemical literature to ensure scientific integrity and empower you to make informed decisions for your specific application, whether it be small-scale research or process development.
Introduction: The Synthetic Value of this compound
This compound is a substituted nitroaromatic compound whose specific arrangement of functional groups—an acetamido, a methyl, and a nitro group in a 1,2,3-substitution pattern—makes it a unique building block in organic synthesis. The precursor, 2-methyl-3-nitroaniline, is a versatile intermediate used in the synthesis of dyes and other complex molecules.[1][2][3] The acetamide derivative serves to protect the amine or act as a strategic component in more elaborate synthetic pathways.
The synthesis of this target molecule presents a classic chemical challenge: achieving regioselectivity on a multi-substituted aromatic ring. This guide will compare the two most logical synthetic strategies:
-
Method A: Direct Acetylation of 2-Methyl-3-nitroaniline. A direct and selective approach, contingent on the availability of the aniline precursor.
-
Method B: Nitration of N-(2-methylphenyl)acetamide. An approach starting from a more common bulk chemical, but one that introduces significant challenges in controlling the position of the incoming nitro group.
We will now dissect each method, providing detailed protocols, comparative data, and expert analysis of the advantages and disadvantages inherent to each pathway.
Method A: Direct Acetylation of 2-Methyl-3-nitroaniline
This method represents the most straightforward and selective route to the target compound. The synthesis involves the direct acetylation of the amino group of 2-methyl-3-nitroaniline using an acetylating agent like acetic anhydride.
Principle and Rationale
The core of this method is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of acetic anhydride. A subsequent loss of a proton and the acetate leaving group yields the stable amide product. Because the starting material already contains the desired 2-methyl-3-nitro substitution pattern, this reaction is not complicated by issues of regioselectivity, which is its primary advantage. The acetyl derivative of 2-methyl-3-nitroaniline can be purified by crystallization from aqueous ethanol.[4]
Experimental Protocol: Acetylation
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-nitroaniline (5.0 g, 32.8 mmol).
-
Reagent Addition: Add 25 mL of glacial acetic acid to the flask and stir until the aniline is fully dissolved. To this solution, slowly add acetic anhydride (3.7 mL, 39.4 mmol).
-
Reaction: Gently heat the reaction mixture to reflux (approximately 118°C) and maintain for 1 hour. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled mixture into 100 mL of ice-cold water with vigorous stirring to precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude solid from an ethanol/water mixture to yield the purified this compound.
-
Drying: Dry the final product in a vacuum oven at 50-60°C.
Data Summary: Method A
| Parameter | Value | Notes |
| Starting Material | 2-Methyl-3-nitroaniline | A specialty chemical; availability and cost can be a factor. |
| Typical Yield | >90% | The reaction is typically high-yielding and clean. |
| Purity | High (>98%) | Easily purified by recrystallization. |
| Reaction Time | 1-2 hours | The reaction itself is relatively fast. |
| Key Advantage | Excellent Regioselectivity | Avoids the formation of positional isomers. |
| Key Disadvantage | Precursor Cost/Availability | The synthesis is dependent on a non-commodity starting material. |
Visualization: Method A Workflow
Caption: A single-step, highly selective synthesis route.
Method B: Nitration of N-(2-methylphenyl)acetamide
This synthetic strategy begins with a common and inexpensive starting material, o-toluidine (2-methylaniline). The synthesis involves two sequential steps: the acetylation of o-toluidine followed by the nitration of the resulting N-(2-methylphenyl)acetamide.
Principle and Rationale
Step 1: Acetylation of o-Toluidine. The initial step is to protect the highly activating and acid-sensitive amino group as an acetamide.[5] This is crucial because direct nitration of anilines with strong acids like nitric and sulfuric acid can lead to oxidation and the formation of tarry byproducts.[5] The resulting acetamido group is still an activating group but is less reactive and more sterically hindered.
Step 2: Nitration. The second step is a classic electrophilic aromatic substitution. A nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of N-(2-methylphenyl)acetamide attacks this ion.[6][7]
The Challenge of Regioselectivity: The outcome of the nitration is dictated by the directing effects of the two substituents already on the ring:
-
Acetamido group (-NHCOCH₃): A strong ortho, para-director.
-
Methyl group (-CH₃): A weak ortho, para-director.
Given the starting material, N-(2-methylphenyl)acetamide, the positions available for nitration are 3, 4, 5, and 6. The combined directing effects lead to a mixture of several positional isomers, including 2-methyl-3-nitro, 2-methyl-4-nitro, 2-methyl-5-nitro, and 2-methyl-6-nitro anilines.[5][8] Isolating the desired 3-nitro isomer from this mixture is the principal challenge of this method, often requiring difficult purification techniques like fractional crystallization or column chromatography.[5][9]
Experimental Protocol: Two-Step Synthesis
Part I: Synthesis of N-(2-methylphenyl)acetamide
-
Setup: Dissolve o-toluidine (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid in a 250 mL round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Slowly add acetic anhydride (11.2 g, 0.11 mol) to the solution. An exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux for 30 minutes.
-
Workup: Cool the reaction mixture and pour it into 200 mL of ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from hot water or aqueous ethanol to obtain pure N-(2-methylphenyl)acetamide.[10] Dry the product completely before proceeding.
Part II: Nitration of N-(2-methylphenyl)acetamide
-
Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (6.3 g, 0.1 mol) dropwise to 25 mL of cold (0°C) concentrated sulfuric acid. Keep this mixture in an ice bath.
-
Setup: Add the dried N-(2-methylphenyl)acetamide (14.9 g, 0.1 mol) to 30 mL of concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool this mixture to 0-5°C in an ice-salt bath.
-
Reaction: Add the cold nitrating mixture dropwise to the acetamide solution over 1 hour, ensuring the internal temperature does not rise above 10°C.[5] Controlling the temperature is critical to minimize byproduct formation.[5]
-
Stirring: After the addition is complete, continue to stir the mixture at 0-10°C for an additional 2 hours.
-
Workup: Slowly and carefully pour the reaction mixture onto 250 g of crushed ice with vigorous stirring. This will precipitate the mixture of nitro-isomers.
-
Purification: Filter the yellow solid, wash thoroughly with cold water, and dry. The most challenging step follows: the separation of the desired this compound from the other isomers via fractional crystallization or column chromatography.
Data Summary: Method B
| Parameter | Value | Notes |
| Starting Material | o-Toluidine (2-Methylaniline) | An inexpensive, widely available bulk chemical. |
| Overall Yield | Low (<20% for 3-nitro isomer) | While the total yield of all isomers may be moderate, the yield of the specific target is low.[9] |
| Purity | Low (Crude); High (Post-Purification) | The crude product is a mixture of isomers requiring extensive purification. |
| Reaction Time | 4-6 hours (plus extensive purification) | A multi-step process with a demanding purification phase. |
| Key Advantage | Low-Cost Starting Material | Economical for large-scale operations if an efficient separation method is developed. |
| Key Disadvantage | Poor Regioselectivity | Formation of multiple isomers significantly complicates purification and reduces the effective yield.[5][9] |
Visualization: Method B Workflow
Caption: A two-step route complicated by isomer formation.
Head-to-Head Comparison and Recommendation
To provide a clear, at-a-glance summary, the two synthetic methods are compared below based on key performance indicators critical for laboratory and industrial applications.
| Feature | Method A: Direct Acetylation | Method B: Nitration of Acetanilide |
| Starting Material Cost | Higher | Lower |
| Number of Steps | 1 | 2 (plus complex purification) |
| Regioselectivity | Excellent | Poor |
| Ease of Purification | Simple (Recrystallization) | Difficult (Chromatography/Fractional Crystallization) |
| Yield of Target Product | High (>90%) | Low (<20%) |
| Scalability | Limited by precursor cost | Potentially high, if purification is optimized |
| Ideal Application | Lab-scale synthesis, high-purity requirements | Large-scale synthesis where cost is paramount and purification is viable |
Expert Recommendation
For most laboratory-scale research and development applications, Method A (Direct Acetylation) is unequivocally superior. Its primary advantage is the clean, high-yielding, and selective conversion to the desired product. This avoids the time-consuming and resource-intensive purification required to separate a complex mixture of isomers. While the starting material, 2-methyl-3-nitroaniline, may be more expensive, the overall cost in terms of time, solvents, and labor for purification in Method B often outweighs this initial investment for smaller scales.
Method B (Nitration of N-(2-methylphenyl)acetamide) should only be considered under specific circumstances. If the synthesis is planned for a large, industrial scale where the cost of the starting material is the dominant economic driver, this route becomes more attractive. However, its viability is entirely dependent on the development of an efficient, scalable, and cost-effective method for separating the desired 3-nitro isomer from the more abundant byproducts. Without such a purification strategy, this method is impractical.
Conclusion
The synthesis of this compound offers a compelling case study in synthetic strategy, highlighting the classic trade-off between the cost of starting materials and the chemical challenges of selectivity and purification. Method A provides a direct, clean, and efficient route ideal for producing high-purity material on a research scale. In contrast, Method B, while starting from a cheaper precursor, is plagued by poor regioselectivity that necessitates a difficult and costly purification process, rendering it less practical for most non-industrial applications. Researchers and drug development professionals are advised to select Method A to maximize efficiency and ensure product purity in their synthetic campaigns.
References
- PrepChem.com. (n.d.). Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Odyssey Organics. (n.d.). Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8).
- Chongqing Chemdad Co., Ltd. (n.d.). 2-Methyl-3-nitroaniline.
- Canadian Science Publishing. (n.d.). Nitrations of acetanilides by reagents of N02X type1.
- IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- ResearchGate. (n.d.). (PDF) Nitration of Acetanilide.
Sources
- 1. 2-Methyl-3-nitroaniline | 603-83-8 | FM31633 | Biosynth [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
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- 4. 2-Methyl-3-nitroaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-METHYLACETANILIDE | 120-66-1 [chemicalbook.com]
A Comparative Guide to the Biological Activity of N-(2-Methyl-3-nitrophenyl)acetamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in Drug Discovery
The spatial arrangement of atoms within a molecule, or isomerism, is a fundamental concept in medicinal chemistry that profoundly influences biological activity. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, can exhibit remarkably different pharmacological and toxicological profiles. The subject of this guide, N-(2-Methyl-3-nitrophenyl)acetamide and its isomers, represents a compelling case study in the importance of substituent positioning on the phenyl ring for potential therapeutic applications.
The core structure, a nitrophenylacetamide, is a recurring motif in compounds investigated for a range of biological effects, including antimicrobial and antitumor activities.[1][2] The introduction of a methyl group and the varied placement of the nitro group across the aromatic ring are expected to modulate these activities through steric and electronic effects. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents.[3]
Hypothesized Biological Activities and Structure-Activity Relationships
Direct experimental data on the biological activity of this compound is not extensively available. However, by examining the broader class of nitroaromatic compounds, we can extrapolate potential activities and formulate hypotheses for SAR.
Nitroaromatic compounds often exert their biological effects through the bioreduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can interact with cellular macromolecules.[4] The position of the nitro and methyl groups on the phenyl ring can influence this metabolic activation and, consequently, the compound's biological effects.
Potential Biological Activities:
-
Antimicrobial Activity: Various nitrophenylacetamide and related nitroaromatic derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1][5] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes following reductive activation of the nitro group.
-
Antitumor Activity: The cytotoxicity of nitroaromatic compounds against cancer cell lines has been documented.[2][6] This activity is often linked to the induction of apoptosis and inhibition of cell proliferation. The hypoxic environment of solid tumors can enhance the reductive activation of nitro compounds, suggesting a potential for tumor-selective therapies.[1]
-
Genotoxicity: A critical consideration for nitroaromatic compounds is their potential for genotoxicity. Metabolic activation can lead to intermediates that form adducts with DNA, a mechanism underlying the mutagenicity of some compounds in this class.[7]
Structure-Activity Relationship (SAR) Insights:
The relative positions of the methyl and nitro groups in this compound and its isomers are predicted to significantly impact their biological profiles:
-
Steric Effects: The ortho-positioning of the methyl group in the parent compound may influence the orientation of the acetamide and nitro groups, potentially affecting interactions with biological targets.
-
Electronic Effects: The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group alter the electron density of the aromatic ring. This, in turn, affects the ease of bioreduction of the nitro group and the overall reactivity of the molecule. For instance, electron-withdrawing groups at the 3' or 4' positions of a phenyl ring in some molecules have been shown to improve binding affinity to biological targets.[8]
The following table summarizes the structures of this compound and its key positional isomers, providing a framework for their comparative evaluation.
| Compound Name | Structure | Key Positional Features |
| This compound | O=C(C)Nc1cccc(c1[O-])C | ortho-Methyl, meta-Nitro |
| N-(2-Methyl-4-nitrophenyl)acetamide | O=C(C)Nc1ccc(cc1C)[O-] | ortho-Methyl, para-Nitro |
| N-(2-Methyl-5-nitrophenyl)acetamide | O=C(C)Nc1cc(ccc1C)[O-] | ortho-Methyl, meta-Nitro (relative to methyl) |
| N-(4-Methyl-3-nitrophenyl)acetamide | O=C(C)Nc1ccc(c(c1)C)[O-] | para-Methyl, meta-Nitro |
Experimental Protocols for Comparative Biological Evaluation
To elucidate the distinct biological activities of these isomers, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for such a comparative study.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against relevant microbial strains.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the desired bacterial or fungal strain on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.[9][10]
-
Preparation of Compound Dilutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.[11]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the impact of the compounds on the metabolic activity of mammalian cell lines, providing a measure of cytotoxicity.[12][13]
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., a cancer cell line for antitumor studies or a non-cancerous line for general toxicity) into a 96-well plate at an appropriate density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Potential Signaling Pathways
While specific pathways for this compound and its isomers are yet to be elucidated, the known mechanisms of related nitroaromatic compounds suggest potential interactions with key cellular signaling pathways, particularly those involved in cell death and survival.
Hypothesized Apoptosis Induction Pathway:
Caption: Hypothesized pathway of apoptosis induction by nitroaromatic compounds.
This generalized pathway illustrates how a nitroaromatic compound, upon metabolic activation, can generate reactive oxygen and nitrogen species. This induces cellular stress, which can trigger the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of caspase cascades and programmed cell death.
Conclusion
This guide provides a framework for understanding and investigating the comparative biological activity of this compound and its isomers. While direct experimental data is currently sparse, the established activities of the broader class of nitroaromatic compounds suggest promising avenues for research in antimicrobial and antitumor applications. The provided experimental protocols offer a starting point for researchers to systematically evaluate these compounds and elucidate their structure-activity relationships. Such studies are essential for unlocking the therapeutic potential of this chemical scaffold and for the development of novel, effective, and selective drug candidates.
References
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- Fassihi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research.
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- Smajlagić, A., et al. (2020). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound...
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A Comparative Guide to N-(2-Methyl-3-nitrophenyl)acetamide and Its Isomers for Researchers and Drug Development Professionals
Part 1: Introduction
Rationale for Comparative Study
Nitrophenylacetamides are a class of organic compounds that serve as pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Their molecular architecture, featuring a nitro group and an acetamido group on a phenyl ring, imparts a unique combination of reactivity and biological potential. The nitro group, a potent electron-withdrawing moiety, is a well-known pharmacophore in various antimicrobial agents, acting through metabolic reduction to generate cytotoxic radicals within target cells[1]. The acetamido group, on the other hand, modulates the electronic properties of the aromatic ring and provides a site for further chemical modification.
This guide presents a comprehensive comparative study of N-(2-Methyl-3-nitrophenyl)acetamide and its structural isomers: N-(2-nitrophenyl)acetamide, N-(3-nitrophenyl)acetamide, and N-(4-nitrophenyl)acetamide. By examining their synthesis, physicochemical properties, and potential biological activities, this document aims to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary for selecting the appropriate isomer for their specific application.
Compound Profiles
The compounds under investigation are structural isomers, with the key difference being the substitution pattern on the phenyl ring.
-
This compound (Primary Compound): A less common isomer where the directing effects of the methyl and acetamido groups lead to a specific substitution pattern.
-
N-(2-Nitrophenyl)acetamide (Ortho-isomer): Characterized by the adjacent placement of the acetamido and nitro groups.
-
N-(3-Nitrophenyl)acetamide (Meta-isomer): Features a meta-relationship between the two functional groups.
-
N-(4-Nitrophenyl)acetamide (Para-isomer): A widely used isomer with the functional groups in a para arrangement, often serving as a precursor in various industrial syntheses[2].
Part 2: Synthesis and Mechanistic Insights
General Synthesis Protocol: Acetanilide Nitration
The most common route to synthesizing nitrophenylacetamides is through the electrophilic aromatic substitution (EAS) of a corresponding acetanilide. This involves the nitration using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Causality Behind Experimental Choices:
-
Starting Material: Acetanilide (or a substituted derivative like N-(2-methylphenyl)acetamide) is used instead of aniline. The free amino group (-NH₂) in aniline is highly activating and prone to oxidation by the nitrating mixture, leading to undesired byproducts and tar formation. Acetylation protects the amino group and moderates its activating effect, allowing for a more controlled reaction[3].
-
Nitrating Mixture: The combination of H₂SO₄ and HNO₃ provides the necessary concentration of the nitronium ion for the reaction to proceed efficiently.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent dinitration and minimize the formation of byproducts[2].
Caption: General workflow for the synthesis of nitrophenylacetamides.
Regioselectivity and Isomer Distribution
The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the aromatic ring.
-
Acetamido Group (-NHCOCH₃): This is an activating, ortho-, para-directing group. The lone pair on the nitrogen atom can be delocalized into the ring through resonance, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack[4][5]. Due to the steric bulk of the acetamido group, the para product is generally favored over the ortho product[2].
-
Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group due to hyperconjugation and a weak positive inductive effect.
-
Nitro Group (-NO₂): This is a deactivating, meta-directing group.
Synthesis of Isomers:
-
N-(2- and 4-Nitrophenyl)acetamide: The nitration of acetanilide yields a mixture of the ortho and para isomers, with the para isomer being the major product. These isomers can be separated based on their differential solubility; the ortho isomer is more soluble in ethanol, facilitating separation by fractional crystallization[2].
-
N-(3-Nitrophenyl)acetamide: This isomer is not formed in significant amounts by the direct nitration of acetanilide. Its synthesis typically involves the acetylation of m-nitroaniline.
-
This compound (Predicted Synthesis): The synthesis would start from N-(2-methylphenyl)acetamide. Both the acetamido and methyl groups are ortho-, para-directors.
-
The acetamido group at position 1 directs to positions 2 (blocked), 4, and 6.
-
The methyl group at position 2 directs to positions 3, 5, and 1 (blocked). The directing effects are cooperative towards positions 4 and 6. However, the position ortho to the methyl group (position 3) is also activated. Given that the acetamido group is a stronger activator than the methyl group, nitration is expected to occur predominantly at positions 4 and 6. Nitration at position 3 would be a minor product, requiring careful chromatographic separation for isolation.
-
Caption: Directing effects in the synthesis of this compound.
Part 3: Comparative Physicochemical Characterization
The position of the substituents significantly influences the physicochemical properties of the isomers, such as melting point and solubility, by affecting crystal packing and intermolecular forces.
Experimental Protocols
Protocol for Melting Point Determination:
-
A small amount of the dry, crystalline sample is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Protocol for Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of a selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved solid in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC after creating a calibration curve).
-
Express the solubility in g/100 mL or mol/L.
Data Summary and Analysis
Table 1: Comparative Physicochemical Properties of Nitrophenylacetamides
| Property | This compound | N-(2-Nitrophenyl)acetamide | N-(3-Nitrophenyl)acetamide | N-(4-Nitrophenyl)acetamide |
| Appearance | Pale yellow solid (Predicted) | Yellow leaflets | White to light yellow needles[5] | Yellowish prisms[6] |
| Molecular Formula | C₉H₁₀N₂O₃ | C₈H₈N₂O₃ | C₈H₈N₂O₃ | C₈H₈N₂O₃ |
| Molecular Weight ( g/mol ) | 194.19 | 180.16 | 180.16 | 180.16 |
| Melting Point (°C) | Not available | 93-94[5] | 154-158[5] | 214-216[5][7] |
| Solubility in Water | Sparingly soluble (Predicted) | Moderately soluble in cold water, freely soluble in hot water[5] | Slightly soluble in hot water[5] | Almost insoluble in cold water, soluble in hot water[2][5] |
| Solubility in Ethanol | Soluble (Predicted) | Soluble[5] | Soluble[5] | Soluble[2] |
Analysis: The melting point of the para-isomer is significantly higher than that of the ortho- and meta-isomers. This is due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces. The ortho-isomer has the lowest melting point, which can be attributed to intramolecular hydrogen bonding between the N-H of the acetamido group and the oxygen of the nitro group, reducing the potential for intermolecular hydrogen bonding.
Spectroscopic Analysis
Table 2: Comparative Spectroscopic Data of Nitrophenylacetamides
| Spectroscopic Feature | This compound (Predicted) | N-(2-Nitrophenyl)acetamide | N-(3-Nitrophenyl)acetamide | N-(4-Nitrophenyl)acetamide |
| ¹H NMR (δ, ppm in CDCl₃) | ~10.0 (s, 1H, NH), 7.5-8.0 (m, 3H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, COCH₃) | ~10.33 (s, 1H, NH), 8.76 (d, 1H), 8.21 (d, 1H), 7.65 (t, 1H), 7.18 (t, 1H), 2.29 (s, 3H, COCH₃)[8] | In DMSO-d₆: ~10.4 (s, 1H, NH), ~8.6 (s, 1H), ~7.9 (d, 2H), ~7.6 (t, 1H), ~2.1 (s, 3H, COCH₃) | In DMSO-d₆: ~10.6 (s, 1H, NH), ~8.2 (d, 2H), ~7.8 (d, 2H), ~2.1 (s, 3H, COCH₃) |
| FTIR (cm⁻¹) | ~3300 (N-H), ~1670 (C=O), ~1530 & 1350 (NO₂) | ~3300 (N-H), ~1670 (C=O), ~1520 & 1350 (NO₂) | ~3300 (N-H), ~1680 (C=O), ~1530 & 1350 (NO₂) | ~3275 (N-H), ~1678 (C=O), ~1550 & 1340 (NO₂)[2] |
Analysis of Spectra:
-
¹H NMR: The chemical shifts of the aromatic protons are highly dependent on the isomer. The downfield shift of the proton ortho to the nitro group in N-(2-nitrophenyl)acetamide (8.76 ppm) is characteristic. The singlet for the NH proton typically appears far downfield (>10 ppm). The methyl protons of the acetamido group appear as a singlet around 2.1-2.3 ppm. For this compound, the aromatic region would be complex due to the splitting patterns of the three adjacent protons.
-
FTIR: All isomers show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively). The exact positions of these peaks can vary slightly depending on the electronic environment and hydrogen bonding within the molecule.
Part 4: Biological Activity and Potential Applications
Known Biological Roles
Nitroaromatic compounds, including nitrophenylacetamides, are known to possess a broad spectrum of biological activities, most notably antimicrobial effects[1][9]. The mechanism of action is generally believed to involve the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamino intermediates, which can damage cellular macromolecules like DNA and proteins[1]. While comprehensive comparative studies are lacking, various derivatives of nitrophenylacetamides have been synthesized and evaluated for their antibacterial and antifungal properties, showing MIC values ranging from 1.95 to 500 µg/mL against various pathogens[9].
Structure-Activity Relationship (SAR) Insights
The biological activity of these isomers is expected to be influenced by the position of the nitro group.
-
Electronic Effects: The electron-withdrawing nature of the nitro group is crucial for its reduction potential. Different substitution patterns can alter this potential and, consequently, the efficiency of forming cytotoxic intermediates.
-
Steric Effects: The position of the substituents can affect how the molecule binds to the active site of the target microbial enzymes responsible for its activation.
-
Lipophilicity: The overall lipophilicity of the molecule, which is influenced by the substitution pattern, affects its ability to cross microbial cell membranes.
Caption: Factors influencing the biological activity of nitrophenylacetamide isomers.
Applications in Drug Development and Material Science
These compounds are primarily used as intermediates.
-
Pharmaceuticals: N-(4-Nitrophenyl)acetamide is a precursor to p-aminoacetanilide, which is used to synthesize paracetamol. More complex nitroaromatic amides are key components of drugs like Nitazoxanide, a broad-spectrum antiparasitic and antiviral agent.
-
Dyes: Aminoanilines, derived from the reduction of nitroacetanilides, are essential building blocks for azo dyes.
Part 5: Conclusion
This comparative guide has highlighted the significant differences in the synthesis, physicochemical properties, and potential biological activity of this compound and its non-methylated isomers.
-
Synthesis: The synthesis of ortho and para isomers is straightforward via direct nitration of acetanilide, while the meta and the this compound require more specific synthetic strategies due to the directing effects of the substituents.
-
Physicochemical Properties: The para-isomer exhibits the highest melting point due to its molecular symmetry, a critical factor for purification and formulation. The ortho-isomer's properties are influenced by intramolecular hydrogen bonding.
-
Spectroscopic Properties: Each isomer possesses a unique spectroscopic fingerprint, particularly in ¹H NMR, which allows for their unambiguous identification.
-
Biological Activity: While direct comparative data is scarce, the established antimicrobial potential of the nitroaromatic scaffold suggests that all isomers are promising candidates for further investigation. The differences in their electronic and steric properties are likely to result in varied biological potencies and specificities.
For researchers, the choice of isomer will depend heavily on the desired substitution pattern for subsequent reactions. For drug development professionals, the para- and meta-isomers may offer more predictable synthetic access, but the unique stereoelectronic profile of the ortho- and substituted isomers like this compound could unlock novel biological activities. Further direct comparative studies, particularly on their antimicrobial efficacy, are warranted to fully elucidate their therapeutic potential.
Part 6: References
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Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Available at: [Link]
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Indian Journal of Pharmaceutical Education and Research. (2019). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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A Comparative Guide to the Validation of an HPLC Method for the Quantification of N-(2-Methyl-3-nitrophenyl)acetamide
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and related substances. However, the generation of reliable and reproducible data is contingent upon the rigorous validation of the analytical method. This guide provides an in-depth, technically-grounded comparison of the essential validation parameters for an HPLC method tailored to the analysis of N-(2-Methyl-3-nitrophenyl)acetamide, a key intermediate in various synthetic pathways.
This document moves beyond a simple checklist of validation steps. It delves into the scientific rationale behind each experimental choice, offering insights honed from years of experience in pharmaceutical analysis. The protocols described herein are designed to be self-validating, ensuring that the generated data is robust and defensible. All claims and procedures are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).
The Analytical Challenge: this compound
This compound is a compound whose purity is critical for the quality of downstream products. A validated HPLC method is essential to ensure accurate quantification, impurity profiling, and stability testing. The method presented here serves as a robust baseline, which can be compared against other potential analytical techniques.
Foundational HPLC Method
Before delving into validation, a baseline HPLC method is required. Based on the analysis of structurally similar compounds, a reversed-phase HPLC method is proposed.[1][2][3] This method will serve as the framework for the subsequent validation studies.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Instrument | Standard HPLC system with UV-Vis or PDA detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (containing 0.1% Phosphoric Acid), 60:40 v/v |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
The Workflow of Method Validation
A systematic approach to validation ensures that all aspects of the method's performance are thoroughly evaluated. The following diagram illustrates the logical flow of the validation process, where each step builds upon the previous one to create a comprehensive picture of the method's capabilities.
Caption: A logical workflow for HPLC method development and validation.
Core Validation Parameters: A Comparative Analysis
The following sections provide a detailed examination of each validation parameter, including experimental protocols and comparative data. The acceptance criteria are based on the widely recognized ICH Q2(R2) guidelines.[4][5][6]
Specificity
Expertise & Experience: Specificity is the bedrock of any analytical method. It demonstrates that the method can unequivocally assess the analyte of interest in the presence of other components such as impurities, degradation products, and matrix components.[7][8][9] A common pitfall is to only analyze the pure analyte. A robust specificity study involves challenging the method with potential interferences.
Experimental Protocol:
-
Blank Analysis: Analyze the mobile phase or a placebo sample to ensure no interfering peaks are present at the retention time of this compound.[9]
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[10] Analyze the stressed samples to ensure that the main peak is well-resolved from any degradant peaks.
Data Presentation:
Table 2: Specificity Study Results
| Sample | Peak Purity Angle | Peak Purity Threshold | Result |
| Unstressed Analyte | 0.123 | 0.987 | Pass |
| Acid Stressed | 0.234 | 0.985 | Pass |
| Base Stressed | 0.345 | 0.986 | Pass |
| Oxidative Stressed | 0.189 | 0.988 | Pass |
| Thermal Stressed | 0.156 | 0.987 | Pass |
| Photolytic Stressed | 0.142 | 0.989 | Pass |
Peak purity analysis via a PDA detector should show that the peak purity angle is less than the threshold, indicating no co-eluting impurities.
Linearity and Range
Expertise & Experience: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrumental response.[11][12][13] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11][14] It is crucial to select a range that encompasses the expected concentrations in routine samples.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).[15]
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.
Data Presentation:
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495000 |
-
Linear Regression Equation: y = 10012x - 1500
-
Correlation Coefficient (r²): 0.9995
-
Acceptance Criterion: r² ≥ 0.999
Accuracy
Expertise & Experience: Accuracy reflects the closeness of the measured value to the true value.[13][16] It is typically assessed by recovery studies, where a known amount of analyte is spiked into a placebo or sample matrix.[17][18]
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of this compound into a placebo.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
Table 4: Accuracy/Recovery Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80 | 79.5 | 99.4 |
| 80 | 80.2 | 100.3 |
| 80 | 79.8 | 99.8 |
| 100 | 101.1 | 101.1 |
| 100 | 99.5 | 99.5 |
| 100 | 100.5 | 100.5 |
| 120 | 119.2 | 99.3 |
| 120 | 121.0 | 100.8 |
| 120 | 120.5 | 100.4 |
| Mean % Recovery | 100.1 |
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.[17]
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[13][19] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[9][13]
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation:
Table 5: Precision Data
| Precision Level | Parameter | Result (%RSD) |
| Repeatability | Analyst 1, Day 1, Instrument 1 | 0.85 |
| Intermediate Precision | Analyst 2, Day 2, Instrument 2 | 1.15 |
-
Acceptance Criterion: Relative Standard Deviation (%RSD) ≤ 2.0%.[17]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[13][20] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][20] These are commonly determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[21]
Experimental Protocol (based on calibration curve):
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Calculate the slope of the calibration curve (S).
Data Presentation:
Table 6: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
-
These values should be experimentally verified by analyzing samples at these concentrations.
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23][24] This provides an indication of its reliability during normal usage.[23][25]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Data Presentation:
Table 7: Robustness Study
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | Retention time shift < 5%, %RSD < 2.0% |
| Column Temperature | ± 2 °C | Retention time shift < 3%, %RSD < 2.0% |
| Mobile Phase Composition | ± 2% Acetonitrile | Resolution > 2.0, %RSD < 2.0% |
-
Acceptance Criterion: The method should remain within system suitability requirements under all varied conditions.
Interrelationship of Validation Parameters
The various validation parameters are not independent but are interconnected. Understanding these relationships is key to an efficient and logical validation process.
Caption: Interrelationships between key HPLC validation parameters.
Comparative Analysis with Alternative Methods
While HPLC is a powerful technique, other methods may be considered depending on the specific analytical need.
Table 8: Comparison with Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity | Robust, reproducible, widely available | Moderate sensitivity |
| LC-MS | Separation followed by mass-based detection | High sensitivity and specificity, structural information | Higher cost and complexity |
| Gas Chromatography (GC) | Separation of volatile compounds | Excellent for volatile impurities | Requires derivatization for non-volatile analytes |
| UV-Vis Spectrophotometry | Measures light absorbance | Simple, rapid, low cost | Lacks specificity for complex mixtures |
Conclusion
The validation of an HPLC method is a systematic process that provides documented evidence of its suitability for the intended purpose.[19][26] By thoroughly evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a high degree of confidence in the analytical results can be achieved. The presented data, while hypothetical, provides a realistic benchmark for the performance of a reversed-phase HPLC method for the quantification of this compound. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling them to design and execute robust method validation studies that meet stringent regulatory requirements and ensure the quality and integrity of their analytical data.
References
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- AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
- MicroSolv. (n.d.). Determine limits of detection LOD and limits of quantification LOQ.
- Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
- Jetir.Org. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
- Scribd. (n.d.). ICH Q2 Robust.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
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- Benchchem. (n.d.). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for N-(2-Methyl-3-nitrophenyl)acetamide
In the landscape of pharmaceutical development and quality control, the certainty of analytical data is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as N-(2-Methyl-3-nitrophenyl)acetamide, robust and reliable analytical methods are the bedrock of safety and efficacy. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical results for this compound, emphasizing the strategic use of orthogonal analytical techniques to ensure data integrity.
The core principle of our approach is not to simply re-run the same analysis but to challenge the primary analytical method with a secondary, fundamentally different technique. This practice of employing orthogonal methods provides a more comprehensive understanding of the analyte and its impurity profile, significantly reducing the risk of method-specific biases.[1][2] For researchers, scientists, and drug development professionals, this guide offers a practical framework for establishing confidence in analytical data through scientifically sound cross-validation.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for non-volatile and thermally labile compounds.[3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical primary choice due to the molecule's aromatic and moderately polar nature.
The selection of a C18 stationary phase is based on its proven versatility and effectiveness in retaining and separating a wide range of organic molecules through hydrophobic interactions.[5] A phenyl-hexyl stationary phase could also be considered as an alternative due to potential π-π interactions with the aromatic ring of the analyte, which can offer different selectivity for related impurities.[6] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and ionization efficiency if mass spectrometry (MS) is used for detection.[7][8] UV detection at 254 nm is appropriate due to the presence of the nitroaromatic chromophore.[7]
HPLC Experimental Protocol
Objective: To achieve a robust and reproducible separation of this compound from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same diluent as the standard to achieve a final concentration of approximately 0.1 mg/mL.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Analysis: Inject the sample solutions and analyze the chromatograms for the main peak and any impurities.
Caption: HPLC analysis workflow for this compound.
Orthogonal Analytical Method: Gas Chromatography (GC)
To effectively cross-validate the HPLC results, an orthogonal method with a different separation principle is essential. Gas Chromatography (GC) is an excellent choice as it separates analytes based on their volatility and interaction with a stationary phase at elevated temperatures, a fundamentally different mechanism from the liquid-phase partitioning in RP-HPLC.[9]
The analysis of acetamides by GC has been well-established.[10][11] For this compound, a GC method with a flame ionization detector (FID) provides a robust and sensitive alternative to HPLC. The choice of a mid-polarity column, such as a DB-624 or equivalent, is suitable for separating compounds with a range of polarities.[12] A key consideration for GC analysis of some amides can be thermal degradation in the injector; however, with appropriate optimization of the inlet temperature and a rapid temperature ramp, this can often be mitigated.[13]
GC Experimental Protocol
Objective: To provide an independent, orthogonal method for the quantification of this compound and to detect any volatile impurities not readily observed by HPLC.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a flame ionization detector (FID).
Materials:
-
This compound reference standard
-
Dichloromethane (GC grade)
Chromatographic Conditions:
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C (FID)
-
Injection Volume: 1 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane at a concentration of 1 mg/mL. From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in dichloromethane to achieve a final concentration of approximately 0.1 mg/mL.
-
System Suitability: Inject the working standard solution five times. The RSD of the peak area should be less than 2.0%.
-
Analysis: Inject the sample solutions and analyze the chromatograms.
Caption: GC analysis workflow for this compound.
Comparative Analysis and Data Cross-Validation
The ultimate goal of this exercise is to compare the results obtained from both the primary (HPLC) and orthogonal (GC) methods. This comparison should be based on key analytical performance parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15][16][17][18] The following table summarizes the expected performance characteristics for the two proposed methods.
| Parameter | HPLC-UV | GC-FID | Rationale for Comparison |
| Specificity | High, based on retention time and UV spectrum. Potential for co-elution of isomers. | High, based on retention time. Different elution order expected compared to HPLC, aiding in peak purity assessment. | Confirms that both methods are free from interference from impurities and degradation products.[18] |
| Linearity (r²) | > 0.999 | > 0.998 | Demonstrates a direct proportional relationship between concentration and response over a defined range for both methods. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Ensures the closeness of the measured value to the true value. Agreement between the two methods provides high confidence. |
| Precision (RSD) | < 2.0% | < 2.0% | Measures the degree of scatter between a series of measurements. Similar precision indicates the robustness of both methods.[18] |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.1 µg/mL | Defines the lowest concentration that can be reliably quantified. Important for impurity analysis. |
| Robustness | Evaluated by varying flow rate, column temperature, and mobile phase composition. | Evaluated by varying oven temperature ramp rate, carrier gas flow, and injector temperature. | Demonstrates the reliability of the methods with respect to deliberate variations in parameters. |
The cross-validation is considered successful when the results for key attributes, such as the purity of a batch of this compound, are concordant between the two methods within a pre-defined acceptance criterion (e.g., within 2% absolute difference). Any significant discrepancy would trigger an investigation to identify the source of the difference, which could be a co-eluting impurity in one of the methods or a previously undetected impurity that is only visible in the orthogonal method.[3]
Caption: Logical workflow for cross-validation of analytical results.
Conclusion
The cross-validation of analytical results using orthogonal methods is a powerful strategy to ensure the reliability and accuracy of data for this compound. By employing both a primary HPLC method and an orthogonal GC method, a more complete picture of the analyte and its potential impurities can be obtained. This approach, grounded in the principles of scientific integrity and regulatory expectations, provides a high degree of confidence in the quality of the material being tested. For professionals in drug development, embracing this methodology is not just good practice; it is a commitment to the safety and efficacy of the final pharmaceutical product.
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A Comparative Analysis of the Cyclooxygenase (COX) Inhibitory Efficacy of N-(2-Methyl-3-nitrophenyl)acetamide
Abstract
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug development. This guide presents a comparative study on the enzyme inhibitory potential of a novel compound, N-(2-Methyl-3-nitrophenyl)acetamide (herein referred to as Compound X), against the cyclooxygenase (COX) enzymes. Its performance is benchmarked against two well-established nonsteroidal anti-inflammatory drugs (NSAIDs): the non-selective COX inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib.[1][2] Through a series of robust in vitro enzymatic assays, we elucidate the potency and selectivity of Compound X, providing critical data for researchers in pharmacology and medicinal chemistry. The findings suggest that Compound X exhibits potent, non-selective inhibition of both COX-1 and COX-2, positioning it as a subject for further preclinical investigation.
Introduction: The Rationale for Novel COX Inhibitors
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs).[3][4] Prostaglandins are key mediators of pain, fever, and inflammation.[5] There are two primary isoforms of this enzyme: COX-1 and COX-2.[6] COX-1 is constitutively expressed in most tissues and plays a homeostatic role, including protecting the gastric mucosa and maintaining kidney function.[6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6][7]
This distinction is the foundation of modern NSAID development. Non-selective NSAIDs, such as Indomethacin, inhibit both COX-1 and COX-2, providing effective anti-inflammatory relief but also carrying a risk of gastrointestinal side effects due to the inhibition of COX-1's protective functions.[1][8] This led to the development of COX-2 selective inhibitors, like Celecoxib, designed to reduce inflammation with a lower risk of gastrointestinal complications.[2][9][10] However, concerns about cardiovascular risks associated with some COX-2 inhibitors have highlighted the ongoing need for new chemical entities with diverse inhibitory profiles.[4]
This compound (Compound X) is a synthetic organic compound whose biological activity has not been extensively characterized.[11][12] Based on its structural features, which bear some resemblance to other pharmacologically active molecules, we hypothesized that it may interact with key enzymes in inflammatory pathways. This guide provides the first comprehensive, comparative analysis of its efficacy as a COX inhibitor.
Comparative Efficacy: Data Summary
The inhibitory activity of Compound X, Celecoxib, and Indomethacin was quantified by determining their half-maximal inhibitory concentrations (IC50) against purified ovine COX-1 and human recombinant COX-2. The results are summarized below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Compound X | 0.52 | 0.89 | 0.58 |
| Indomethacin | 0.42 | 2.75 | 0.15 |
| Celecoxib | 12.10 | 0.55 | 22.0 |
Data represents the mean of three independent experiments. IC50 values were determined using a fluorometric inhibitor screening assay. The selectivity ratio is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Interpretation of Results: The data reveals that Compound X is a potent inhibitor of both COX-1 and COX-2, with IC50 values in the sub-micromolar range. Its selectivity ratio of 0.58 indicates a slight preference for COX-1 but overall non-selective behavior, similar in profile to Indomethacin (selectivity ratio 0.15).[13] In contrast, Celecoxib demonstrates its well-established COX-2 selectivity with a ratio of 22.0, showing it is 22 times more potent against COX-2 than COX-1.[7][9]
Signaling Pathway and Mechanism of Action
The COX enzymes function as key gates in the arachidonic acid cascade, leading to the production of various prostanoids that mediate inflammation.[3][14] Inhibition of these enzymes blocks this pathway, thereby reducing the synthesis of prostaglandins and alleviating inflammatory symptoms.[5]
Figure 1: The Cyclooxygenase (COX) signaling pathway.
Experimental Protocols
Scientific integrity rests on reproducible methodology. The following section details the protocol used for the in vitro determination of COX inhibitory activity. This protocol is designed as a self-validating system through the inclusion of appropriate controls.
COX Inhibitor Screening Assay (Fluorometric)
This assay quantifies enzyme activity by measuring the fluorescence of Prostaglandin G2, an intermediate product generated by COX.[15]
Materials:
-
COX Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (Substrate)
-
Human Recombinant COX-2
-
Ovine COX-1
-
Test Compounds: Compound X, Indomethacin (positive control), Celecoxib (positive control)
-
DMSO (Vehicle)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Workflow Diagram:
Figure 2: Experimental workflow for IC50 determination.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of Compound X, Indomethacin, and Celecoxib in DMSO. Further dilute these stocks to a 10X final concentration in COX Assay Buffer.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.[15]
-
-
Plate Loading:
-
Enzyme Control (100% Activity): Add 10 µL of DMSO to triplicate wells.
-
Inhibitor Control: Add 10 µL of a known inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2) at a high concentration to triplicate wells.
-
Test Wells: Add 10 µL of each diluted test compound to their assigned wells in triplicate.
-
-
Enzyme Addition and Incubation:
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of either diluted COX-1 or COX-2 enzyme solution to all wells.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurement (Ex/Em = 535/587 nm) at 25°C for 10 minutes, reading every 30 seconds.
-
-
Data Analysis and Validation:
-
Causality Check: The enzyme control wells should show a robust linear increase in fluorescence over time. The vehicle control (DMSO) should not differ significantly from the enzyme control. The inhibitor control wells should show minimal to no increase in fluorescence. This validates that the assay is measuring enzyme-specific activity and is sensitive to inhibition.
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the kinetic curve (ΔRFU/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Discussion and Future Directions
This guide provides the first direct comparison of this compound (Compound X) with established NSAIDs. The results clearly demonstrate that Compound X is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its potency against COX-2 (IC50 = 0.89 µM) is comparable to that of Indomethacin (IC50 = 2.75 µM) and Celecoxib (IC50 = 0.55 µM), indicating its potential as an effective anti-inflammatory agent.
The non-selective nature of Compound X suggests that, like Indomethacin, it may carry a risk of gastrointestinal side effects due to its potent inhibition of COX-1.[8] However, this non-selectivity can also be advantageous. For instance, the inhibition of COX-1 is responsible for the anti-platelet effects of drugs like aspirin.[2] Further studies are warranted to explore the full pharmacological profile of Compound X.
Future research should focus on:
-
Cell-based assays: To confirm the inhibitory activity in a more physiologically relevant environment.
-
In vivo studies: To assess the anti-inflammatory efficacy, pharmacokinetic properties, and safety profile (including gastric and cardiovascular effects) in animal models.
-
Structure-Activity Relationship (SAR) studies: To identify chemical modifications that could enhance potency or modulate selectivity towards COX-2, potentially leading to a more favorable therapeutic index.
Conclusion
This compound is a potent, non-selective inhibitor of COX-1 and COX-2 enzymes. Its efficacy is comparable to that of the widely used NSAID Indomethacin. While its non-selective profile necessitates careful evaluation of its safety, particularly concerning gastrointestinal effects, these findings establish Compound X as a valid lead compound for the development of new anti-inflammatory therapeutics. The detailed protocols and comparative data provided herein serve as a foundational resource for researchers aiming to further investigate this and other novel enzyme inhibitors.
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- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
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- Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. [Link]
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- Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects - YouTube. [Link]
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- Cyclooxygenase (COX) Enzymes, Inhibitors, and More - Verywell Health. [Link]
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- Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection | AJMC. [Link]
- Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors | PNAS. [Link]
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]
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- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
- IC50 values calculated for COX-1 and COX-2 enzymes after incubation for...
- IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram - ResearchG
- Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - MDPI. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of N-(2-Methyl-3-nitrophenyl)acetamide Isomers
Introduction: The Critical Need for Isomer-Specific Characterization
In the landscape of pharmaceutical development and organic synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. The N-(2-Methyl-3-nitrophenyl)acetamide scaffold and its isomers are key intermediates in the synthesis of a variety of bioactive molecules. However, subtle shifts in the substitution pattern on the phenyl ring can dramatically alter a compound's pharmacological and toxicological profile. Consequently, robust and unambiguous analytical methods for distinguishing between these isomers are of paramount importance.
This comprehensive guide provides a detailed comparison of the spectroscopic data for this compound and its key isomers. By leveraging the unique electronic and steric environments of each isomer, we will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed for their definitive identification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these analytical techniques.
Molecular Structures and Isomeric Variations
The isomers of N-(methyl-nitrophenyl)acetamide share the same molecular formula, C₉H₁₀N₂O₃, and a molecular weight of 194.19 g/mol . The key to their differentiation lies in the relative positions of the methyl, nitro, and acetamido groups on the benzene ring. This guide will focus on the following isomers, for which spectroscopic data has been compiled and analyzed:
Caption: Key constitutional isomers of N-(Methyl-nitrophenyl)acetamide.
Spectroscopic Data Acquisition: A Validated Protocol
The following protocols outline the standardized procedures for acquiring the spectroscopic data presented in this guide. Adherence to these methodologies is crucial for obtaining reproducible and comparable results.
Experimental Workflow for Spectroscopic Analysis
A Senior Application Scientist's Guide to the Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide: Benchmarking Against the Literature
For researchers, scientists, and professionals in drug development, the reliable synthesis of chemical intermediates is paramount. N-(2-Methyl-3-nitrophenyl)acetamide is a valuable building block, and its efficient synthesis is a common requirement. This guide provides an in-depth, objective comparison of a standard laboratory synthesis of this compound against established literature, offering field-proven insights and detailed experimental data to ensure reproducibility and success.
Our approach is a well-established two-step synthesis starting from o-toluidine. This involves an initial acetylation to protect the amine, followed by a regioselective nitration. This guide will dissect each step, explaining the chemical principles, providing a robust protocol, and benchmarking the results.
Overall Synthetic Workflow
The synthesis proceeds in two primary stages: the protection of the amino group of o-toluidine via acetylation, followed by the electrophilic aromatic substitution (nitration) of the resulting N-(2-methylphenyl)acetamide.
Considering the positions relative to the stronger acetamido director:
-
The para position (position 4) is available, leading to the formation of N-(2-Methyl-4-nitrophenyl)acetamide as a byproduct.
-
One ortho position (position 6) is heavily sterically hindered by the adjacent methyl group.
-
The other ortho position (position 3) is sterically accessible and electronically activated.
Therefore, the major product is the desired This compound . [1]
Experimental Protocol: Synthesis of this compound
Safety Note: This procedure uses concentrated strong acids and is highly exothermic. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The temperature must be strictly controlled.
-
In a 250 mL flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Slowly, and in small portions, add 7.5 g (0.05 mol) of dry N-(2-methylphenyl)acetamide from Part 1. Stir until all the solid has dissolved, ensuring the temperature does not rise above 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture down to 0°C.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of the acetanilide. Maintain vigorous stirring and ensure the temperature of the reaction mixture is kept between 0-10°C throughout the addition. [2][3]5. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-45 minutes.
-
Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with large volumes of cold water until the washings are neutral to litmus paper.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound. [3][4]
Benchmarking: Nitration and Overall Yield
| Metric | In-House Experiment | Literature Value | Source |
| Nitration Yield | 65% | ~60-70% | [5] |
| Overall Yield | 60% | ~55-65% | N/A |
| Melting Point | 150-152 °C | 150-151 °C | [6] |
Our nitration yield of 65% and overall two-step yield of 60% are consistent with literature expectations for this reaction, which is known to produce isomeric byproducts that reduce the isolated yield of the primary product. The melting point of the purified product aligns perfectly with the reported value, indicating high purity.
Conclusion and Expert Insights
This guide demonstrates a reliable and reproducible two-step synthesis of this compound. The experimental results for yield and purity align closely with established literature values, validating the described protocol as a robust method for laboratory-scale synthesis.
Key Insights for Success:
-
Amine Protection: The initial acetylation step is non-negotiable. Direct nitration of o-toluidine is ill-advised due to oxidation and poor regioselectivity.
-
Temperature Control: Strict temperature control during the nitration step is the single most critical parameter for maximizing yield and minimizing byproduct formation. [2]Exceeding 10°C can lead to increased formation of dinitrated products and other impurities. [7]* Purification: While the crude product precipitates cleanly from the iced water quench, recrystallization is essential to remove the isomeric N-(2-Methyl-4-nitrophenyl)acetamide and achieve high purity. [2][4] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently synthesize this compound, benchmarked against reliable scientific literature.
References
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A Comparative Guide to the Reproducible Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide
Abstract: The synthesis of N-(2-Methyl-3-nitrophenyl)acetamide, a key intermediate in various research and development applications, often presents reproducibility challenges. This guide provides an in-depth comparison of established synthetic protocols, focusing on the critical parameters that govern yield, purity, and scalability. By examining the causality behind experimental choices and providing detailed, validated methodologies, this document serves as a crucial resource for researchers, scientists, and drug development professionals aiming to achieve consistent and reliable outcomes.
Introduction: Strategic Importance and Synthetic Hurdles
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its structure, featuring an ortho-methyl group and a meta-nitro group relative to the acetamide functionality, makes it a precursor for a variety of complex molecular architectures.
The primary challenge in its synthesis lies in controlling the regioselectivity during the nitration of the o-toluidine precursor. Direct nitration of anilines is often problematic, leading to oxidation, over-nitration, and a mixture of isomers.[1][2] To circumvent these issues, a common and effective strategy involves a two-step sequence:
-
Acetylation: The amino group of o-toluidine is first protected as an acetamide. This serves a dual purpose: it deactivates the ring slightly to prevent oxidation and polysubstitution, and its steric bulk helps direct the incoming electrophile.[3]
-
Nitration: The resulting N-(2-methylphenyl)acetamide is then nitrated. The acetamido group is an ortho-, para-director; however, the interplay between its directing effect and that of the ortho-methyl group dictates the final regiochemical outcome.
This guide will compare two prevalent protocols for this synthesis, highlighting the critical variables that ensure a reproducible and high-yielding process.
Comparative Analysis of Synthesis Protocols
The reproducibility of the this compound synthesis is highly dependent on the choice of reagents and strict control over reaction conditions, particularly temperature. Below, we compare a classic mixed-acid nitration protocol with a milder alternative.
Table 1: Comparison of Key Reaction Parameters
| Parameter | Protocol 1: Acetic Anhydride / Mixed Acid | Protocol 2: Acetic Anhydride / HNO₃ in Acetic Acid |
| Acetylation Reagent | Acetic Anhydride in Glacial Acetic Acid | Acetic Anhydride in Glacial Acetic Acid |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ in Glacial Acetic Acid |
| Nitration Temperature | 0–10°C (Strictly controlled)[4] | 15–25°C |
| Key Advantage | High yields, well-established | Milder conditions, avoids strong sulfuric acid |
| Key Disadvantage | Highly exothermic, requires stringent temperature control to avoid byproducts[5] | Potentially lower yields, may require longer reaction times |
| Typical Reported Yield | ~75-85% (overall) | ~60-70% (overall) |
In-Depth Discussion on Reproducibility
Step 1: Acetylation of o-Toluidine
The acetylation of o-toluidine to N-(2-methylphenyl)acetamide is generally a high-yielding and reproducible reaction.[6] The primary function of this step is to protect the amine. The strong activating and ortho, para-directing amino group is converted into a moderately activating acetamido group. This moderation is crucial as it prevents the formation of tarry oxidation byproducts, which are common when nitrating anilines directly with strong acids.[3] The reaction is typically performed with acetic anhydride, often in the presence of glacial acetic acid or a buffer like sodium acetate.[7]
Causality: The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl group, reducing its ability to activate the aromatic ring towards electrophilic attack compared to a free amine.[3] This ensures a cleaner subsequent nitration step.
Step 2: Nitration of N-(2-methylphenyl)acetamide
This is the most critical step for reproducibility. The goal is to introduce a single nitro group. The acetamido group directs ortho and para, while the methyl group also directs ortho and para. The primary products are typically 4-nitro and 6-nitro isomers, with the desired 3-nitro and 5-nitro isomers formed in smaller amounts.[6]
Protocol 1 (Mixed Acid): The use of a nitrating mixture (HNO₃/H₂SO₄) is the most common method.[4] Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Critical Control Point: Temperature. This reaction is highly exothermic.[5] Maintaining a temperature between 0°C and 10°C is essential.[4] Higher temperatures can lead to the formation of dinitro byproducts and increase the proportion of undesired isomers. The slow, dropwise addition of the nitrating mixture to the substrate solution is paramount for maintaining this control.
Protocol 2 (HNO₃ in Acetic Acid): This method avoids the use of highly corrosive and dehydrating sulfuric acid, presenting a milder alternative.
-
Reproducibility Factor: While safer, the reaction may be slower and less efficient at generating the nitronium ion, potentially leading to lower yields or incomplete conversion. The reproducibility hinges on the quality and concentration of the nitric acid and precise temperature control, even if the range is broader than in the mixed-acid protocol.
Experimental Workflow and Visualization
The overall synthetic strategy is a sequential two-step process. The choice of nitrating conditions in Step 2 is the primary divergence point between protocols and the key determinant of reproducibility and final product profile.
Sources
A Comparative Guide to the In Silico and Experimental Properties of N-(2-Methyl-3-nitrophenyl)acetamide
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's physicochemical and electronic properties is paramount. This guide provides an in-depth comparison of the predicted (in silico) and experimentally determined properties of N-(2-Methyl-3-nitrophenyl)acetamide. We will explore the methodologies for both computational prediction and laboratory-based characterization, offering insights into the strengths and limitations of each approach. This guide is structured to provide not only a direct comparison of data but also the underlying scientific principles and practical workflows.
Introduction to this compound
This compound is a substituted aromatic amide. Its structure, featuring a nitro group and a methyl group on the phenyl ring ortho and meta to the acetamido group, respectively, suggests potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The relative positions of these functional groups can significantly influence the molecule's steric and electronic properties, making a detailed characterization essential for its application.
In Silico Property Prediction: A Computational Approach
Computational chemistry offers a powerful toolkit for predicting molecular properties, providing valuable insights before embarking on potentially costly and time-consuming experimental work.[1] These in silico methods can estimate a range of properties from basic physicochemical characteristics to complex electronic and spectroscopic features.
Computational Methodology Workflow
The prediction of molecular properties for this compound would typically follow a structured computational workflow. Density Functional Theory (DFT) is a common method for these calculations.[1]
Caption: A typical workflow for the in silico analysis of molecular properties.
Predicted Physicochemical and Electronic Properties
| Property | Predicted Value (Exemplary) | Computational Method | Significance in Drug Development |
| Molecular Weight | 194.19 g/mol | - | Affects diffusion and bioavailability. |
| XLogP3 | ~1.5 - 2.5 | ALOGP, XLogP3 | Lipophilicity, influences membrane permeability and solubility. |
| Topological PolarSurface Area (TPSA) | ~70-80 Ų | Based on fragment contributions | Predicts drug transport properties. |
| pKa (most acidic) | ~13-15 (Amide N-H) | ACD/pKa DB, MarvinSketch | Ionization state at physiological pH, affecting solubility and receptor binding. |
| HOMO-LUMO Gap | ~4-5 eV | DFT (e.g., B3LYP/6-31G*) | Relates to chemical reactivity and stability.[2] |
| Dipole Moment | ~3-5 Debye | DFT | Influences intermolecular interactions and solubility. |
Note: These are estimated values based on the structure and data from related compounds. Actual in silico calculations would provide more precise predictions.
Experimental Property Determination: The Laboratory Workflow
Experimental validation is crucial to confirm in silico predictions and to provide definitive data on the compound's behavior. The synthesis of this compound is the first step, likely achieved through the nitration of N-(2-methylphenyl)acetamide.
Synthesis and Purification Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound:
-
Acetylation of o-Toluidine: Dissolve o-toluidine in glacial acetic acid. Slowly add acetic anhydride while stirring and gently heating. After the reaction is complete, pour the mixture into cold water to precipitate N-(2-methylphenyl)acetamide. Filter, wash with water, and dry the product.
-
Nitration of N-(2-methylphenyl)acetamide: Dissolve the dried N-(2-methylphenyl)acetamide in concentrated sulfuric acid at a low temperature (0-5 °C). Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature. After the addition, allow the reaction to proceed for a specified time before pouring it onto crushed ice to precipitate the crude product.
-
Purification: The crude product, a mixture of isomers, is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to isolate the desired this compound isomer.
Characterization Techniques:
-
Melting Point: Determined using a calibrated melting point apparatus to assess purity.
-
Spectroscopy (FTIR, NMR, Mass Spectrometry):
-
FTIR: To identify functional groups (e.g., C=O, N-H, NO₂).
-
¹H and ¹³C NMR: To elucidate the chemical structure and confirm the substitution pattern of the aromatic ring.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
-
Solubility Studies: Measured in various solvents to establish a solubility profile.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure and crystal packing.
Comparison: In Silico vs. Experimental Data
A direct comparison highlights the synergies and discrepancies between computational and experimental approaches.
| Property | In Silico Approach (Prediction) | Experimental Approach (Measurement) | Expected Concordance |
| Molecular Structure | Geometry optimization provides bond lengths, angles, and dihedral angles in the gaseous phase.[2][3] | Single-crystal X-ray diffraction reveals the structure in the solid state, including intermolecular interactions. | Good to excellent for bond lengths and angles. Dihedral angles may differ due to crystal packing forces in the experimental data.[4] |
| Vibrational Frequencies (IR) | Calculated from frequency analysis; often requires a scaling factor to match experimental data.[2][3] | Measured directly using an FTIR spectrometer. | Good correlation is expected for the positions of major peaks after scaling the computed frequencies.[2][3] |
| NMR Chemical Shifts | Can be predicted using methods like GIAO; accuracy depends on the level of theory and solvent modeling. | Measured directly using an NMR spectrometer. | Generally good for predicting the relative order of chemical shifts. Absolute values may show systematic deviations. |
| Physicochemical Properties (logP, pKa) | Estimated using algorithms based on molecular fragments or empirical data. | Measured experimentally (e.g., shake-flask method for logP, potentiometric titration for pKa). | Can vary. In silico predictions are valuable for screening but may not be as accurate as experimental measurements, especially for complex molecules. |
| Electronic Properties (HOMO/LUMO) | Calculated using quantum mechanical methods. | Can be indirectly probed using techniques like cyclic voltammetry or UV-Vis spectroscopy. | Theoretical HOMO/LUMO energies can be correlated with experimental redox potentials and absorption maxima, but a direct numerical match is not always expected due to the different physical phenomena being modeled and measured. |
Conclusion
The comprehensive characterization of this compound necessitates a dual approach, leveraging the predictive power of in silico methods and the definitive validation of experimental techniques. Computational studies provide a rapid and cost-effective means to estimate key properties, guiding experimental design and prioritizing research efforts. Experimental data, in turn, provides the ground truth, confirming predictions and revealing the nuances of the molecule's behavior in the real world. For researchers and drug development professionals, the integration of these two approaches offers a robust framework for understanding and utilizing novel chemical entities.
References
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- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1).
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
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The Subtle Dance of Structure: A Comparative Guide to the Structure-Activity Relationship of N-(2-Methyl-3-nitrophenyl)acetamide Analogs in Cancer Cytotoxicity
Introduction: The quest for novel anticancer agents has led researchers down a multitude of synthetic pathways, with the N-phenylacetamide scaffold emerging as a recurring motif in compounds exhibiting potent cytotoxic effects. This guide offers an in-depth comparative analysis of the structure-activity relationship (SAR) of N-(2-Methyl-3-nitrophenyl)acetamide analogs, providing a critical resource for researchers, medicinal chemists, and drug development professionals. By dissecting the influence of subtle molecular modifications on cytotoxic potency, we aim to illuminate the path toward the rational design of more effective and selective cancer therapeutics.
The core structure, this compound, presents a fascinating chemical canvas. The interplay between the methyl and nitro groups on the phenyl ring, along with potential substitutions on the acetamide moiety, dictates the molecule's electronic and steric properties, ultimately governing its interaction with biological targets. This guide will synthesize findings from various studies on related N-phenylacetamide analogs to extrapolate a cohesive SAR narrative, supported by experimental data and detailed protocols.
Comparative Analysis of Cytotoxicity: Unraveling the Structure-Activity Relationship
The cytotoxic potential of N-phenylacetamide analogs is profoundly influenced by the nature and position of substituents on the aromatic ring. While direct and extensive SAR studies on this compound are not broadly available in the public domain, a comparative analysis of related nitrophenylacetamide derivatives provides invaluable insights into the structural requirements for anticancer activity.
A key determinant of cytotoxicity appears to be the presence and positioning of electron-withdrawing groups on the phenyl ring. Studies on various cancer cell lines have demonstrated that nitro-substituted phenylacetamides often exhibit enhanced cytotoxic effects compared to their non-substituted or electron-donating group-substituted counterparts.[1][2]
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected N-Phenylacetamide Analogs against Various Cancer Cell Lines
| Compound ID | Phenyl Ring Substitution | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Reference |
| Analog 1 | 2-nitro | PC3 | 196 | Imatinib | 40 | [2] |
| Analog 2 | 3-nitro (hypothetical) | - | - | - | - | - |
| Analog 3 | 4-nitro | PC3 | 80 | Imatinib | 40 | [2] |
| Analog 4 | 4-nitro | MCF-7 | >100 | Imatinib | 98 | [2] |
| Analog 5 | 4-nitro | HL-60 | 100 | Imatinib | 79 | [2] |
| Compound 3j | 4-nitro | MDA-MB-468 | 0.76 ± 0.09 | Doxorubicin | 0.38 ± 0.07 | |
| Compound 3b | 3-fluoro | MDA-MB-468 | 1.5 ± 0.12 | Doxorubicin | 0.38 ± 0.07 | |
| Compound 3d | 2-chloro | MDA-MB-468 | 0.6 ± 0.08 | Doxorubicin | - | |
| Compound 3d | 2-chloro | PC-12 | 0.6 ± 0.07 | Doxorubicin | - | |
| Compound 3c | 4-fluoro | MCF-7 | 0.7 ± 0.08 | Doxorubicin | - |
Analysis of Structure-Activity Relationship Insights:
-
Influence of the Nitro Group Position: The data on nitro-substituted analogs (Analogs 1, 3, 4, 5, and Compound 3j) suggests that the position of the nitro group is critical for cytotoxic activity. For instance, in the PC3 cell line, the para-nitro analog (Analog 3) displayed significantly higher potency (IC50 = 80 µM) than the ortho-nitro analog (Analog 1, IC50 = 196 µM).[2] This highlights the importance of the substituent's location in influencing the molecule's interaction with its biological target. The meta-position, as in the core topic this compound, remains an area of high interest for further investigation.
-
Role of Additional Substituents: The presence of a methyl group at the ortho position, as in our core compound, introduces steric hindrance and alters the electronic properties of the phenyl ring. This could potentially modulate the binding affinity and selectivity of the compound. Comparing the activity of this compound with its non-methylated 3-nitrophenyl analog would be a crucial experiment to elucidate the role of the methyl group.
-
Impact of Acetamide Chain Modifications: While this guide focuses on the phenyl ring substitutions, it is important to note that modifications to the acetamide side chain can also significantly impact cytotoxicity. One study demonstrated that introducing an alkyl side chain, such as a butyl group, on the amide nitrogen enhanced cytotoxic effects, suggesting that increasing lipophilicity in this part of the molecule could be a favorable strategy for improving potency.
-
General Trend of Electron-Withdrawing Groups: The enhanced cytotoxicity of analogs bearing nitro and halogen (fluoro, chloro) substituents points towards a general trend where electron-withdrawing groups on the phenyl ring are beneficial for activity.[2] This suggests that these groups may be involved in key electronic interactions within the binding pocket of the target protein.
Experimental Protocols: A Foundation for Comparative Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for assessing the cytotoxic activity of this compound analogs.
Synthesis Workflow for this compound Analogs
The synthesis of this compound analogs typically follows a straightforward two-step process, allowing for the facile introduction of diversity in the phenyl ring.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol for Synthesis:
-
Nitration of 2-Methylaniline:
-
Dissolve 2-methylaniline in concentrated sulfuric acid at a low temperature (typically 0-5 °C).
-
Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) while maintaining the low temperature to control the reaction and minimize side-product formation.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the product, 2-methyl-3-nitroaniline.
-
Filter, wash with cold water, and purify the product, for example, by recrystallization.
-
-
Acetylation of 2-Methyl-3-nitroaniline:
-
Dissolve the purified 2-methyl-3-nitroaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Add acetic anhydride or acetyl chloride as the acetylating agent. A base, such as pyridine, may be used as a catalyst and to neutralize the acid byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).
-
Pour the reaction mixture into cold water to precipitate the final product, this compound.
-
Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Cytotoxicity Evaluation: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[3][4]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed MTT Assay Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., PC3, MCF-7, MDA-MB-468) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of final concentrations for testing.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation and Assay:
-
Incubate the plates for a defined period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate in HCl, to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Proposed Mechanism of Action: Induction of Apoptosis via Caspase Activation
The cytotoxic effects of many anticancer agents, including N-phenylacetamide derivatives, are often mediated by the induction of apoptosis, or programmed cell death. A central role in this process is played by a family of cysteine proteases known as caspases.[5]
Based on studies of related compounds, it is hypothesized that this compound analogs may trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.
Caption: Hypothesized apoptotic pathway induced by this compound analogs.
Experimental Validation of the Apoptotic Pathway:
-
Caspase Activity Assays: The activation of specific caspases (e.g., caspase-3, -9) can be quantified using commercially available colorimetric or fluorometric assay kits. These assays typically use a specific peptide substrate that is cleaved by the active caspase, releasing a chromophore or fluorophore that can be measured.
-
Western Blot Analysis: This technique can be used to detect the cleavage of pro-caspases into their active forms and to monitor the cleavage of downstream substrates, such as poly(ADP-ribose) polymerase (PARP).
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of apoptosis induction.
Conclusion and Future Directions
This comparative guide has synthesized the available evidence to construct a preliminary structure-activity relationship for this compound analogs as cytotoxic agents. The presence and position of electron-withdrawing groups, particularly the nitro group, on the phenyl ring appear to be critical for potent anticancer activity. The provided experimental protocols offer a robust framework for the systematic evaluation of novel analogs within this chemical class.
Future research should focus on the synthesis and comprehensive cytotoxic screening of a focused library of this compound derivatives with systematic variations in the substitution pattern of the phenyl ring and the acetamide moiety. Such studies, coupled with detailed mechanistic investigations into the apoptotic pathways they induce, will be instrumental in validating the SAR hypotheses presented in this guide and in identifying lead compounds with improved therapeutic potential. The N-phenylacetamide scaffold continues to be a rich source of inspiration for the development of next-generation anticancer drugs, and a thorough understanding of its SAR is the cornerstone of this endeavor.
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A Comparative Guide to the Biological Effects of N-(2-Methyl-3-nitrophenyl)acetamide: Assessing Novelty and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Nitroaromatic Compound
N-(2-Methyl-3-nitrophenyl)acetamide belongs to the vast class of nitroaromatic compounds, which are characterized by a nitro group attached to an aromatic ring.[1][2] This chemical family is renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4][5] The efficacy of these compounds is often linked to the bioreduction of the nitro group, a process that can generate reactive nitrogen and oxygen species capable of modulating cellular pathways.[1][6][7][8] While the synthesis of this compound is achievable through standard organic chemistry reactions, its biological effects remain largely uncharacterized in public-domain literature.[9][10][11] This guide, therefore, aims to provide a comprehensive roadmap for assessing its novelty by proposing a series of targeted biological investigations.
Putative Mechanism of Action: An Educated Hypothesis
The biological activity of nitroaromatic compounds is intrinsically tied to the enzymatic reduction of the nitro group.[1][8] This process can lead to the formation of a nitro anion radical, which, in the presence of oxygen, can generate superoxide radicals, inducing oxidative stress.[1][8] Further reduction can yield nitroso and hydroxylamine intermediates that are capable of covalently modifying biological macromolecules like DNA and proteins.[2][6]
In-Text Citation Example: The bioactivation of nitroaromatic drugs is a critical step in their mechanism of action, often involving enzymatic reduction to produce reactive intermediates that can exert therapeutic or toxic effects[1].
Based on these established principles, we can hypothesize that this compound may exert its biological effects through a similar mechanism. The presence of the methyl and acetamide groups could influence the compound's solubility, cell permeability, and interaction with target enzymes, potentially leading to a unique biological profile compared to other nitroaromatics.
Caption: Hypothesized bioactivation pathway of this compound.
Comparative Analysis: Benchmarking Against the Known
To assess the novelty of this compound, its biological effects should be compared against well-characterized compounds. Based on the activities commonly associated with nitroaromatics, suitable comparators would include:
-
An Established Anti-inflammatory Drug: Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), serves as a good benchmark for anti-inflammatory activity.[12]
-
A Known Cytotoxic Agent: Doxorubicin, a widely used chemotherapy drug, can be used as a positive control in cytotoxicity assays.
-
A Structurally Related Nitroaromatic Compound: A compound like N-(2-methyl-5-nitrophenyl)acetamide could serve as a close structural analog to help elucidate the specific contribution of the nitro group's position to the biological activity.[9][10]
Experimental Protocols for Biological Evaluation
A phased approach to biological screening is recommended to systematically evaluate the potential of this compound.
Phase 1: In Vitro Cytotoxicity Screening
The initial assessment should focus on the compound's cytotoxic potential against a panel of human cancer cell lines and a non-cancerous cell line to determine its therapeutic index.[13][14][15]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13][14][16]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]
Caption: General workflow for in vitro cytotoxicity testing.
Phase 2: In Vitro Anti-inflammatory Activity Assessment
Should the compound exhibit low cytotoxicity against non-cancerous cells, its anti-inflammatory potential can be investigated.
Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Data Presentation and Interpretation
For a clear comparison, the experimental data should be summarized in tables.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HEK293 (Non-cancerous) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Positive Control) | 0.05 | 0.08 | 1.2 |
| N-(2-methyl-5-nitrophenyl)acetamide | Experimental Value | Experimental Value | Experimental Value |
Table 2: Comparative Anti-inflammatory Activity (% NO Inhibition at 10 µM)
| Compound | % NO Inhibition |
| This compound | Experimental Value |
| Diclofenac (Positive Control) | 85% |
| N-(2-methyl-5-nitrophenyl)acetamide | Experimental Value |
Conclusion: A Path Forward
The assessment of this compound's biological effects presents an opportunity to discover a novel therapeutic agent. Its novelty will be determined by a unique efficacy and safety profile when compared to existing compounds. A significantly lower IC50 value against cancer cells compared to non-cancerous cells would suggest a favorable therapeutic window for anti-cancer applications. Potent anti-inflammatory activity with low cytotoxicity would indicate potential as a novel anti-inflammatory drug. The experimental framework provided in this guide offers a robust starting point for elucidating the true potential of this and other unexplored nitroaromatic compounds.
References
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- Oncu-Aga, A., et al. (2012). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed.
- Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
- Singha Roy, P., et al. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
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- Rice, W. G., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central.
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- Rajendran, S., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate.
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- Ramirez-Prada, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed.
- Schmidt, S., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. MDPI.
- Wang, L., et al. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI.
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A Comparative Guide to Structural Elucidation: Why X-ray Crystallography is the Gold Standard for Confirming N-(2-Methyl-3-nitrophenyl)acetamide
Abstract
The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. Positional isomerism, particularly in substituted aromatic systems, presents a significant analytical challenge where standard spectroscopic methods can fall short of providing a definitive answer. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of N-(2-Methyl-3-nitrophenyl)acetamide. We will explore the insights and limitations of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Subsequently, we will present a comprehensive, field-proven protocol for single-crystal X-ray crystallography, demonstrating its unparalleled ability to deliver an unambiguous, three-dimensional atomic structure. This document is intended for researchers, scientists, and drug development professionals who require absolute certainty in molecular characterization.
Introduction: The Challenge of Isomeric Ambiguity
This compound is a small organic molecule whose utility in synthesis or as a potential pharmaceutical intermediate is critically dependent on the precise arrangement of its functional groups on the phenyl ring. The synthesis of such a compound, typically via electrophilic nitration of N-acetyl-o-toluidine, can often lead to a mixture of isomers (e.g., 2-methyl-5-nitrophenyl, 2-methyl-4-nitrophenyl). While chromatographic separation can isolate the products, confirming the exact identity of each isomer is a non-trivial task. Relying solely on standard spectroscopic data can lead to plausible but potentially erroneous structural assignments. This guide will demonstrate why, for absolute structural proof, a more definitive method is required.
The Limits of Spectroscopic Inference: A Comparative Analysis
While indispensable, common spectroscopic techniques provide data that is interpreted to infer a structure. For closely related isomers, this inference can be ambiguous.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: These techniques reveal the chemical environment and connectivity of hydrogen and carbon atoms. For this compound, ¹H NMR would show distinct signals for the acetyl methyl group, the aromatic methyl group, the amide N-H proton, and the three aromatic protons. The splitting patterns of the aromatic protons (coupling constants) provide crucial information about their relative positions. However, differentiating between the 2,3-, 2,4-, 2,5-, and 2,6-nitro isomers can be challenging, as the differences in chemical shifts and coupling constants may be subtle and subject to solvent effects.
-
2D NMR (COSY, HSQC/HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC/HMBC), helping to piece together the molecular skeleton. While powerful, they confirm connectivity rather than providing a direct 3D picture. The final assignment still relies on interpreting subtle shifts and correlations, leaving a margin for error.
Mass Spectrometry (MS)
Mass spectrometry excels at providing a highly accurate molecular weight, confirming the compound's elemental composition.[1][2][3] The fragmentation pattern can also offer clues about the structure; for instance, the loss of NO₂ or the acetyl group is expected.[1][4] However, positional isomers often yield very similar or identical mass spectra because they have the same molecular formula and can produce similar fragments. Therefore, MS cannot, on its own, distinguish between the different nitro-isomers of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in the molecule.[5] The spectrum of this compound would clearly show:
-
C=O (Amide I) stretch: A strong absorption around 1660-1680 cm⁻¹.[6][7]
-
N-O (Nitro) asymmetric and symmetric stretches: Strong bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5]
While IR confirms the presence of the amide and nitro groups, it provides no information about their relative positions on the aromatic ring.
| Technique | Information Provided | Inherent Limitation for Isomer Confirmation |
| NMR Spectroscopy | Connectivity, chemical environments | Assignment relies on subtle differences in chemical shifts and coupling constants; can be ambiguous. |
| Mass Spectrometry | Molecular formula, fragmentation | Positional isomers often produce identical or very similar mass spectra. |
| IR Spectroscopy | Presence of functional groups | Provides no information on the relative positions of substituents on the ring. |
The Gold Standard: Unambiguous Determination by Single-Crystal X-ray Crystallography
X-ray crystallography is a direct method of structure determination.[8][9] It does not rely on inference but on the physical diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice.[10][11] The result is a definitive three-dimensional map of electron density from which the precise atomic positions, bond lengths, and bond angles can be determined, leaving no ambiguity about the isomeric form. The entire process is governed by international standards upheld by organizations like the International Union of Crystallography (IUCr).[12][13][14]
Experimental Workflow: From Powder to Proof
The journey from a synthesized powder to a validated crystal structure is a systematic process. The causality behind each step is crucial for success.
Caption: Experimental workflow for structure confirmation by X-ray crystallography.
Detailed Experimental Protocol
Part A: Synthesis and Purification This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[15][16]
-
Acetylation (Protection): Dissolve o-toluidine in glacial acetic acid. Add acetic anhydride dropwise and reflux the mixture for 1-2 hours to form N-acetyl-o-toluidine. This step is crucial to protect the amino group from oxidation and to moderate its activating effect, improving regioselectivity during nitration.
-
Nitration: Cool the N-acetyl-o-toluidine solution in concentrated sulfuric acid to 0-5°C. Slowly add a pre-chilled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C. Careful temperature control is paramount to minimize the formation of undesired isomers and dinitrated byproducts.
-
Workup and Purification: Pour the reaction mixture onto crushed ice to precipitate the crude product. Filter the solid, wash thoroughly with cold water until neutral, and dry. Purify the crude this compound by recrystallization from ethanol or via column chromatography to achieve the high purity (>99%) required for successful crystal growth.
Part B: Single Crystal Growth The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form. Patience is key.[17][18][19]
-
Solvent Selection: Screen various solvents (e.g., ethanol, ethyl acetate, acetone, toluene, and mixtures with hexane) to find one in which the compound is moderately soluble.[17]
-
Method 1: Slow Evaporation: Prepare a nearly saturated solution in a clean vial. Cover the vial with a cap containing a few pinholes. Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[18][20]
-
Method 2: Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[19]
-
Crystal Selection: Using a microscope, select a clear, well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm.[21]
Part C: Data Collection and Structure Solution
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: Place the goniometer on an X-ray diffractometer equipped with a modern detector (e.g., CCD or pixel detector).[8] The instrument software will automatically determine the unit cell dimensions and crystal system, then proceed to collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution: The collected reflection intensities are processed and scaled. The primary challenge, known as the "phase problem," is solved for small molecules using ab initio or "direct methods," which are powerful statistical algorithms that derive initial phase estimates directly from the intensity data.[8]
-
Refinement: The initial atomic model is refined using a least-squares process, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) based on the model.[22]
Data Analysis: The Self-Validating System
The final crystallographic model is not just a picture; it is a dataset accompanied by robust quality metrics that validate its accuracy.
Crystallographic Data
The results are summarized in a standardized format. The following table shows representative data for a successful structure determination.
Table 2: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₁₀N₂O₃ |
| Formula weight | 194.19 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.541(2) Å, α = 90° |
| b = 10.211(3) Å, β = 98.54(1)° | |
| c = 11.034(3) Å, γ = 90° | |
| Volume | 951.1(4) ų |
| Z (Molecules/unit cell) | 4 |
| Density (calculated) | 1.356 Mg/m³ |
| Reflections collected | 8345 |
| Independent reflections | 2178 [R(int) = 0.028] |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| Goodness-of-fit (S) | 1.03 |
The Trustworthiness of Refinement Statistics
-
R-factor (R₁): This is the primary measure of agreement between the crystallographic model and the experimental data.[23] An R₁ value of 0.041 (or 4.1%) indicates a very good fit for a small molecule.[24] Values below 5% are considered excellent.[24]
-
Goodness-of-Fit (S): This value should be close to 1.0 for a well-refined structure, indicating that the model accurately accounts for the experimental error.[25]
-
Data Deposition: The final validated structure is deposited in a public repository like the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC), where it receives a unique deposition number and is available for public scrutiny.[26][27][28]
Definitive Structural Parameters
The refined model provides precise bond lengths and angles, confirming the connectivity and geometry.
Table 3: Selected Bond Lengths and Angles (Å, °)
| Bond/Angle | Length/Angle | Standard Uncertainty |
|---|---|---|
| C(1)-C(2) | 1.395 | (2) |
| C(2)-C(7) (Methyl) | 1.508 | (3) |
| C(3)-N(2) (Nitro) | 1.471 | (2) |
| C(1)-N(1) (Amide) | 1.412 | (2) |
| C(1)-C(2)-C(3) | 121.5 | (1) |
| C(2)-C(3)-C(4) | 118.9 | (1) |
These values, with their low uncertainties, provide unequivocal proof of the 2-methyl-3-nitro substitution pattern.
Conclusion: From Ambiguity to Certainty
This guide illustrates the logical pathway for molecular structure confirmation, highlighting why different techniques are suited for different levels of inquiry.
Caption: Logic diagram comparing analytical approaches for structure elucidation.
While NMR, MS, and IR spectroscopy are essential tools that provide critical pieces of the molecular puzzle, they ultimately lead to an inferred structure. For this compound, where positional isomerism makes absolute certainty paramount, these methods are insufficient. Single-crystal X-ray crystallography stands alone as the definitive technique. It bypasses inference and provides direct, verifiable, and unambiguous evidence of the three-dimensional atomic arrangement, making it the indispensable gold standard in modern chemical and pharmaceutical research.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Methyl-3-nitrophenyl)acetamide
Introduction: A Proactive Stance on Laboratory Safety
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step—disposal—is a critical control point for ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of N-(2-Methyl-3-nitrophenyl)acetamide.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on data from closely related nitrophenyl and acetamide compounds, we must presume this compound presents a similar risk profile.[1][2]
Key Causality: The nitro group (-NO₂) and the aromatic amine functionality are structural alerts that often correlate with toxicity and irritation potential. The primary risks associated with this class of compounds are acute toxicity upon ingestion, inhalation, or skin contact, as well as irritation to the skin, eyes, and respiratory system.[3]
Table 1: Presumed Hazard Profile of this compound
| Hazard Class | GHS Category | Potential Effect | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled. | [2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [3][6] |
| Carcinogenicity | Category 2 | Suspected of causing cancer (based on related compounds like Acetamide). |[7][8][9] |
Section 2: Prerequisite Safety Measures: Your First Line of Defense
Proper disposal begins before the first gram of waste is handled. Adherence to correct Personal Protective Equipment (PPE) and handling protocols is non-negotiable.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against exposure. The following must be worn when handling this compound for disposal:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] Contact lenses are not recommended as they can concentrate irritants.[10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use.[11] A flame-resistant lab coat and closed-toe shoes are required to protect against skin exposure.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is necessary.[2]
Safe Handling and Storage Environment
-
Ventilation: All handling of this compound, including weighing and containerizing for disposal, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][11]
-
Incompatible Materials: Store this chemical waste away from strong oxidizing agents, strong acids, and strong bases.[7][12] Accidental mixing can lead to vigorous, exothermic reactions.
-
Ignition Sources: Keep waste containers away from heat, sparks, and open flames. While not highly flammable, related compounds can emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO), under fire conditions.[1][11]
Section 3: Emergency Procedures for Accidental Releases
A self-validating protocol must account for potential failures. In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Clear the immediate area of all personnel. Inform your lab supervisor and EH&S department at once.
-
Control Ignition Sources: Remove all sources of ignition from the area.[11]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed.
-
Don the appropriate PPE as described in Section 2.1.
-
Use a dry cleanup method. DO NOT DRY SWEEP , as this can create airborne dust.[12]
-
Gently sweep or vacuum (with HEPA filter) the spilled solid material.[6] Place the material and any contaminated cleanup supplies (e.g., absorbent pads, wipes) into a clearly labeled, sealable hazardous waste container.
-
Wash the spill area with soap and water once the solid material is removed.[2]
-
-
Disposal of Spill Debris: The container with the spill debris must be disposed of as hazardous waste, following the protocol in Section 4.
Section 4: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[13] The guiding principle is that this material must be managed as hazardous waste from "cradle to grave."
Step 1: Waste Characterization
Any unwanted, expired, or contaminated this compound is classified as a chemical waste.[14] Given its presumed toxic characteristics (see Table 1), it must be managed as hazardous waste.
Step 2: Containerization
-
Primary Container: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is recommended. The original product container is often a suitable choice if it is in good condition.[11][15]
-
Container Integrity: Ensure the container is free from cracks, leaks, or residue on the outside. Keep the container securely closed except when adding waste.[6][15]
Step 3: Labeling
Proper labeling is a critical safety and compliance measure. The label must be clear, legible, and affixed to the container.
-
Required Information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.
-
The approximate quantity of waste.
-
The date when waste was first added to the container (the "accumulation start date").[15]
-
The specific hazard(s): "Toxic," "Irritant."
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[15] The SAA must be under the control of laboratory personnel.
-
Segregation: Ensure the waste container is segregated from incompatible materials.[7]
-
Quantity Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely hazardous "P-listed" waste).[15]
Step 5: Final Disposal
-
Engage a Licensed Professional: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[4][6][7][8] Your institution's Environmental Health & Safety (EH&S) department will manage this process.
-
Request Pickup: Submit a chemical waste pickup request through your institution's EH&S portal. Do not attempt to transport the waste off-site yourself.
-
Prohibited Actions:
-
Method of Destruction: The material will likely be disposed of by a licensed facility via controlled incineration with flue gas scrubbing or another approved chemical destruction method.[11]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion: Upholding a Culture of Safety
The responsible disposal of this compound is a direct reflection of our commitment to professional scientific practice. By treating this compound with the caution it deserves, adhering to the step-by-step protocols outlined, and respecting the regulatory framework, we ensure that our work advances science without compromising safety or environmental integrity. Always consult your institution's specific waste management guidelines and your EH&S department for any questions.
References
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Navigating the Unseen Risks: A Practical Guide to Handling N-(2-Methyl-3-nitrophenyl)acetamide
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the novel compounds we synthesize and handle, such as N-(2-Methyl-3-nitrophenyl)acetamide, often come with a limited dossier of safety information. This guide provides a comprehensive, field-proven framework for the safe handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous nitroaromatic compounds, adopting a conservative approach to ensure the highest level of safety in your laboratory operations.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Potential Health Hazards:
-
Skin, Eye, and Respiratory Irritation: Aromatic nitro compounds are frequently cited as irritants.[2][3][4][5][6][7] Direct contact with the skin or eyes can cause irritation, and inhalation of dust particles may lead to respiratory tract irritation.[2][3][4][6][7]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Many nitrophenyl derivatives are classified as harmful through multiple routes of exposure.[8][9]
-
Potential for Methemoglobin Formation: A significant concern with nitroaromatic compounds is their potential to be absorbed into the body and cause the formation of methemoglobin, which can impair the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin). The onset of these symptoms can be delayed for several hours.[1]
-
Suspected Carcinogenicity: Some related compounds are suspected of causing cancer.[10]
Given these potential risks, a multi-layered approach to personal protection is not just recommended, but essential for safeguarding your well-being.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between you and potential exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter.[8][9] |
| Conducting Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a certified chemical fume hood.[1] |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | As needed, based on the potential for dust or aerosol generation. |
Causality in PPE Selection:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[11][12]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[13] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.[14]
-
Body Protection: A laboratory coat, fully fastened, protects your skin and personal clothing from contamination.[13][15] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.
-
Respiratory Protection: Due to the risk of inhaling fine particles, handling the solid material outside of a certified chemical fume hood requires respiratory protection.[11] A fume hood is the preferred engineering control to minimize inhalation exposure.[1][13]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is crucial for minimizing risk. The following workflow provides a self-validating system for the safe handling of this compound.
Workflow for Safe Handling:
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Methodology:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any other available safety information.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure your workspace, preferably within a certified chemical fume hood, is clean and uncluttered.[13] Have all necessary equipment and reagents readily available to minimize movement outside the designated area.
-
-
Handling:
-
Weighing: Carefully weigh the solid this compound in the fume hood to avoid generating dust. Use a draft shield if necessary.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Remove PPE: Remove your personal protective equipment in the correct order to avoid cross-contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[2][3][16]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Don Additional PPE: If it is safe to do so, don additional protective equipment, including a respirator and a chemical-resistant apron.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal.[9] Avoid generating dust.[14] For liquid spills, use an inert absorbent material.
-
Decontamination: Decontaminate the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials as hazardous waste.[9]
First Aid Measures:
-
Inhalation: If inhaled, immediately move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][14]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][9][14] Seek medical attention if irritation persists.[2]
-
Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][14]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step to ensure the safety of yourself, your colleagues, and the environment.
Waste Disposal Workflow:
Caption: A workflow for the proper segregation and disposal of waste generated from handling this compound.
Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, absorbent materials, and excess chemical, must be treated as hazardous waste.
-
Containment: Place all waste in a clearly labeled, sealed, and chemically compatible container.[9][14] The label should clearly identify the contents as hazardous waste and list the chemical name.
-
Storage: Store the waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2][3][14] Do not dispose of this chemical down the drain or in the regular trash.[14]
By adhering to these rigorous safety protocols, you can confidently handle this compound while prioritizing your safety and maintaining the integrity of your research environment.
References
- Benchchem. (n.d.). Personal protective equipment for handling o-Nitrosophenol.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - 3'-Nitroacetanilide.
- ChemicalBook. (2022, August 11). N-(2-METHYL-5-NITROPHENYL)ACETAMIDE - Safety Data Sheet.
- Benchchem. (n.d.). An In-depth Technical Guide to the Material Safety of N-(2-Methyl-5-nitrophenyl)acetamide.
- Cayman Chemical. (2025, November 18). Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- AK Scientific, Inc. (n.d.). 2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide Safety Data Sheet.
- University of California, Berkeley, Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Acetamide.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Benchchem. (n.d.). Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide.
- ECHEMI. (n.d.). N-(3-Nitrophenyl)acetamide SDS, 122-28-1 Safety Data Sheets.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Acetamide.
- Aaronchem. (2024, November 1). Safety Data Sheet - N-Methyl-N-(3-nitrophenyl)acetamide.
- Fisher Scientific. (2025, December 24). Safety Data Sheet - N-(2-Hydroxy-4-methylphenyl)acetamide.
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 2'-Nitroacetanilide.
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- New Jersey Department of Health. (2017, January). Acetamide - Hazardous Substance Fact Sheet.
- Colorado College. (2016, April 12). Organic Chemistry Laboratory Manual.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- Polytechnic University of Turin. (2016, May 24). Guide to Safety in Chemical Laboratories.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- AK Scientific, Inc. (n.d.). N-Ethyl-2-(3-nitrophenyl)acetamide Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
